m-PEG25-Hydrazide
Description
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Structure
2D Structure
Properties
Molecular Formula |
C52H106N2O26 |
|---|---|
Molecular Weight |
1175.4 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C52H106N2O26/c1-56-4-5-58-8-9-60-12-13-62-16-17-64-20-21-66-24-25-68-28-29-70-32-33-72-36-37-74-40-41-76-44-45-78-48-49-80-51-50-79-47-46-77-43-42-75-39-38-73-35-34-71-31-30-69-27-26-67-23-22-65-19-18-63-15-14-61-11-10-59-7-6-57-3-2-52(55)54-53/h2-51,53H2,1H3,(H,54,55) |
InChI Key |
LWSMOYWOJHZYSE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
Origin of Product |
United States |
Foundational & Exploratory
m-PEG25-Hydrazide: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG25-Hydrazide is a monodisperse polyethylene glycol (PEG) derivative with a terminal hydrazide functional group. The "m" signifies that the other terminus of the PEG chain is capped with a methyl ether group, rendering it unreactive. The "25" indicates the precise number of ethylene glycol repeating units. This compound has emerged as a critical tool in drug development, primarily serving as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its hydrophilic nature enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal hydrazide group allows for specific and efficient conjugation to molecules bearing carbonyl groups (aldehydes or ketones) through the formation of a hydrazone bond.[2][3][4] This guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols.
Physicochemical Properties and Specifications
This compound is a solid at room temperature with a defined molecular weight and chemical formula. The table below summarizes its key quantitative data.
| Property | Value | Reference |
| Molecular Weight | 1175.4 g/mol | [1] |
| Chemical Formula | C52H106N2O26 | |
| Purity | ≥98% | |
| Appearance | Solid |
Core Applications in Drug Development
The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase.
The hydrazide group on this compound enables its conjugation to a binding ligand that has been functionalized with an aldehyde or ketone. This reaction, known as hydrazone ligation, is highly efficient and proceeds under mild conditions. A key feature of the resulting hydrazone bond is its pH-sensitivity; it is relatively stable at physiological pH (~7.4) but can be cleaved under acidic conditions, such as those found in the tumor microenvironment or within cellular lysosomes. This property can be exploited for targeted drug release.
Experimental Protocols
Synthesis of m-PEG-Hydrazide (General Procedure)
While this compound is commercially available, understanding its synthesis can be valuable. A general method for preparing m-PEG-hydrazide involves the hydrazinolysis of an activated m-PEG derivative.
Materials:
-
m-PEG-ester (e.g., m-PEG-succinimidyl ester)
-
Hydrazine hydrate (N2H4·H2O)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Diethyl ether (for precipitation)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the m-PEG-ester in the anhydrous solvent under an inert atmosphere.
-
Add an excess of hydrazine hydrate to the solution (typically 10-20 fold molar excess).
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Precipitate the m-PEG-hydrazide product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Hydrazone Ligation for PROTAC Synthesis (General Protocol)
This protocol describes the conjugation of this compound to a target protein ligand containing an aldehyde or ketone functional group.
Materials:
-
This compound
-
Aldehyde- or ketone-functionalized target protein ligand
-
Anhydrous solvent (e.g., DMF or a mixture of aqueous buffer and a co-solvent)
-
Acidic catalyst (optional, e.g., a few drops of acetic acid)
-
Reaction buffer (e.g., phosphate or acetate buffer, pH 5-7)
Procedure:
-
Dissolve the aldehyde- or ketone-functionalized target protein ligand in the chosen solvent system.
-
Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound to the solution.
-
If the reaction is slow, a catalytic amount of a weak acid can be added to lower the pH to the optimal range of 5-7.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the formation of the hydrazone-linked product by LC-MS.
-
Upon completion, the product can be purified using techniques such as High-Performance Liquid Chromatography (HPLC) or flash column chromatography.
-
The purified product, now a ligand-PEG-hydrazone conjugate, can be used in the subsequent step of PROTAC synthesis, which typically involves coupling to the E3 ligase ligand.
Characterization of PEGylated Conjugates
The resulting PEGylated molecule should be thoroughly characterized to confirm successful conjugation and purity.
Recommended Techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugate and confirm the addition of the PEG chain.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the conjugate and separate it from unreacted starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the presence of characteristic peaks from both the PEG chain and the conjugated molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the formation of the C=N bond of the hydrazone linkage.
Data Presentation
Quantitative Data for this compound
| Parameter | Value |
| Molecular Weight | 1175.4 |
| Formula | C52H106N2O26 |
| Number of PEG units | 25 |
| Purity | ≥98% |
Hydrazone Bond Stability: pH Dependence
The stability of the hydrazone bond is crucial for its application in drug delivery. The following table provides a qualitative summary of its stability at different pH values.
| pH Range | Stability | Rationale |
| Acidic (pH < 6) | Labile | Acid-catalyzed hydrolysis of the C=N bond. |
| Physiological (pH ~7.4) | Relatively Stable | Slower rate of hydrolysis at neutral pH. |
| Basic (pH > 8) | Generally Stable | Hydrolysis is typically slower in basic conditions. |
Visualizations
References
An In-depth Technical Guide to m-PEG25-Hydrazide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-hydrazide with 25 ethylene glycol units (m-PEG25-Hydrazide). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this versatile linker for bioconjugation, drug delivery, and the synthesis of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Structure and Physicochemical Properties
This compound is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol (PEG) chain with 25 repeating ethylene glycol units, and a terminal hydrazide functional group. The PEG backbone imparts hydrophilicity and biocompatibility, while the hydrazide group offers a reactive handle for covalent conjugation to carbonyl-containing molecules.
The structural and physicochemical properties of this compound are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C52H106N2O26 | [] |
| Molecular Weight | 1175.4 g/mol | [] |
| Appearance | White solid or viscous liquid | [2] |
| Purity | Typically >95% | |
| Solubility | Soluble in water, DMSO, DMF, DCM | [2] |
| Storage Conditions | -20°C |
Reactivity and Mechanism of Action
The key functionality of this compound lies in the reactivity of its terminal hydrazide group (-CONHNH2) towards carbonyl compounds, specifically aldehydes and ketones. This reaction, known as a hydrazone ligation, forms a stable hydrazone bond.[3]
The formation of the hydrazone linkage is a condensation reaction that is typically carried out in a slightly acidic to neutral pH range (pH 5-7). The stability of the resulting hydrazone bond is pH-dependent; it is relatively stable at physiological pH (7.4) but can be cleaved under more acidic conditions, a property that is often exploited in drug delivery systems for targeted release in acidic endosomal or lysosomal compartments.
Key Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of biomedical research and drug development:
-
Bioconjugation: The hydrazide group allows for the specific labeling of glycoproteins and other carbohydrate-containing molecules after periodate oxidation of their sugar moieties to generate aldehyde groups. This site-specific conjugation is advantageous as it often preserves the biological activity of the protein.
-
PROTAC Synthesis: As a PEG-based linker, this compound is utilized in the synthesis of PROTACs. The PEG linker connects the two ligands of the PROTAC, and its length and hydrophilicity are critical for optimizing the formation of the ternary complex between the target protein and the E3 ligase, as well as for improving the overall solubility and cell permeability of the PROTAC molecule.
-
Drug Delivery: The hydrophilic PEG chain can enhance the solubility and in vivo circulation time of conjugated drugs. The pH-sensitive nature of the hydrazone bond can be used to design drug delivery systems that release their payload in the acidic microenvironment of tumors or within specific cellular compartments.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and related PEG-hydrazide linkers.
General Protocol for Glycoprotein Labeling
This protocol describes the labeling of a glycoprotein through the generation of aldehyde groups on its carbohydrate chains, followed by conjugation with this compound.
Materials:
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO4)
-
Labeling Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
Quenching solution (e.g., 1 M glycerol)
-
Desalting column
-
DMSO (for dissolving this compound)
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the labeling buffer to a concentration of 1-10 mg/mL.
-
Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture for 15-30 minutes at 4°C in the dark.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM and incubate for 5-10 minutes at 4°C.
-
Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with the labeling buffer.
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).
-
Add the this compound stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of the hydrazide linker is typically recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified from excess reagents using size-exclusion chromatography (SEC) or dialysis.
-
General Protocol for PROTAC Synthesis via Amide Bond Formation
This protocol outlines a common strategy for synthesizing a PROTAC where this compound is first conjugated to one of the ligands (e.g., the E3 ligase ligand) via an amide bond, followed by conjugation to the second ligand (the target protein binder). This example assumes the use of a heterobifunctional PEG linker with a hydrazide at one end and an amine at the other for the initial amide coupling.
Materials:
-
E3 ligase ligand with a carboxylic acid functional group
-
Amine-PEG25-Hydrazide linker
-
Target protein binder with a carbonyl group (aldehyde or ketone)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous DMF
-
Reaction buffer for hydrazone ligation (e.g., 100 mM Sodium Acetate, pH 5.5)
Procedure:
-
Amide Coupling:
-
Dissolve the E3 ligase ligand-COOH (1 equivalent) in anhydrous DMF.
-
Add the peptide coupling reagent (1.1 equivalents) and the organic base (2-3 equivalents).
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the Amine-PEG25-Hydrazide linker (1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC.
-
-
Hydrazone Ligation:
-
Dissolve the purified E3 ligase ligand-PEG25-Hydrazide conjugate in the reaction buffer.
-
Add the target protein binder containing a carbonyl group (1-1.5 equivalents).
-
Incubate the reaction for 2-12 hours at room temperature.
-
Monitor the formation of the PROTAC by LC-MS.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterization of this compound and its Conjugates
The purity and identity of this compound and its conjugates can be assessed using a combination of analytical techniques.
| Analytical Technique | Purpose |
| NMR Spectroscopy | To confirm the structure of the PEG linker and the presence of the terminal methoxy and hydrazide groups. The characteristic signals of the PEG backbone are typically observed around 3.6 ppm in 1H NMR. |
| Mass Spectrometry (MS) | To determine the molecular weight of the linker and its conjugates, confirming successful conjugation. |
| HPLC (RP and SEC) | To assess the purity of the linker and to separate and quantify the final conjugate from unreacted starting materials and byproducts. |
Visualizing Workflows and Pathways
General Workflow for Glycoprotein Labeling
The following diagram illustrates the key steps in labeling a glycoprotein with this compound.
Caption: Workflow for glycoprotein labeling.
PROTAC-Mediated Protein Degradation Pathway
This diagram illustrates the general mechanism of action for a PROTAC, which can be synthesized using linkers like this compound.
Caption: PROTAC-mediated protein degradation.
References
An In-depth Technical Guide to the Synthesis and Characterization of m-PEG25-Hydrazide
This technical guide provides a comprehensive overview of the synthesis and characterization of methoxy-poly(ethylene glycol)25-hydrazide (m-PEG25-Hydrazide). This document is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the chemical processes.
Introduction
This compound is a heterobifunctional derivative of polyethylene glycol (PEG) that features a methoxy group at one terminus and a hydrazide group at the other. The hydrazide functional group is particularly useful for its reactivity towards carbonyl compounds, such as aldehydes and ketones, forming a stable hydrazone linkage. This reaction is widely employed in bioconjugation to link PEG to proteins, peptides, and other biomolecules, often through their carbohydrate moieties after periodate oxidation. The PEG chain, with its hydrophilic and biocompatible nature, can enhance the solubility, stability, and pharmacokinetic profile of the conjugated molecule.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available methoxy-poly(ethylene glycol) with 25 ethylene glycol units (m-PEG25-OH). The first step involves the activation of the terminal hydroxyl group, followed by a nucleophilic substitution with hydrazine.
Synthesis Workflow
The overall synthetic pathway can be visualized as a two-step process: tosylation of the hydroxyl group followed by hydrazinolysis.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of m-PEG25-Tosylate
This protocol describes the activation of the terminal hydroxyl group of m-PEG25-OH by converting it to a tosylate, a good leaving group.
-
Materials:
-
m-PEG25-OH
-
Tosyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve m-PEG25-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (2-3 equivalents) to the solution with stirring.
-
Add tosyl chloride (1.5-2 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, and then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the white solid product by filtration and dry it under vacuum.
-
Step 2: Synthesis of this compound
This protocol details the conversion of the tosylated PEG into the final hydrazide product.
-
Materials:
-
m-PEG25-Tosylate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Diethyl ether
-
-
Procedure:
-
Dissolve the m-PEG25-Tosylate (1 equivalent) in ethanol.
-
Add a large excess of hydrazine hydrate (10-20 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess hydrazine hydrate and ethanol under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding it to a large volume of cold diethyl ether.
-
Collect the white solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Characterization Workflow
The characterization process involves a series of analytical techniques to confirm the structure and purity of the final product.
Caption: Workflow for the characterization of this compound.
Expected Characterization Data
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed structural information. The spectrum of this compound is expected to show characteristic signals for the methoxy group, the PEG backbone, and the protons adjacent to the hydrazide group.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃O- | ~3.38 | singlet | 3H |
| -O-CH₂-CH₂-O- | ~3.64 | multiplet | ~100H |
| -CH₂-NHNH₂ | ~2.9-3.1 | triplet | 2H |
| -NHNH₂ | Broad signal | singlet | 3H |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Hydrazide) | Stretching | 3300-3400 (two bands) |
| C-H (Alkyl) | Stretching | 2850-2950 |
| C=O (Amide I) | Stretching | ~1670 |
| N-H (Amide II) | Bending | ~1620 |
| C-O-C (Ether) | Stretching | 1050-1150 (strong) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final product. A reversed-phase HPLC method can be employed.
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of water and acetonitrile (both with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm or Evaporative Light Scattering Detector (ELSD) |
| Expected Result | A single major peak corresponding to this compound, indicating high purity. |
Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Method of Determination |
| Molecular Weight | ~1189.4 g/mol | Calculation |
| Appearance | White to off-white solid | Visual Inspection |
| Yield (overall) | > 70% | Gravimetric |
| Purity | > 95% | HPLC |
| ¹H NMR (CD₃OD) | Conforms to structure | NMR Spectroscopy |
| FT-IR (KBr) | Conforms to structure | FT-IR Spectroscopy |
Conclusion
This technical guide has outlined a robust and reliable method for the synthesis of this compound from its corresponding alcohol precursor. The provided experimental protocols are detailed to facilitate reproducibility. Furthermore, the guide has described the essential analytical techniques for the thorough characterization of the final product, ensuring its identity and purity for subsequent applications in bioconjugation and drug delivery. The structured presentation of data and workflows aims to provide a clear and comprehensive resource for scientists and researchers in the field.
An In-depth Technical Guide to m-PEG25-Hydrazide: Molecular Weight and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties of m-PEG25-Hydrazide, a heterobifunctional linker critical in the development of advanced bioconjugates and therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). Accurate characterization of its molecular weight and purity is paramount for ensuring the reproducibility, efficacy, and safety of the final conjugated molecule. This document details the specifications of this compound and outlines the standard experimental protocols for its analysis.
Core Properties of this compound
This compound is a polyethylene glycol (PEG) derivative featuring a methoxy group at one terminus and a hydrazide group at the other. The PEG chain, comprising 25 ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic profile of the conjugated molecule. The terminal hydrazide group allows for covalent conjugation to molecules containing carbonyl groups (aldehydes or ketones), such as oxidized carbohydrates on glycoproteins.
Quantitative Data Summary
The molecular weight and purity of this compound are critical parameters that are rigorously controlled during its synthesis and purification. The following table summarizes the typical specifications for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₅₂H₁₀₆N₂O₂₆ | [1] |
| Average Molecular Weight | 1175.4 g/mol | [1] |
| Purity | ≥ 98% | [1] |
Note: The molecular weight of PEG compounds is an average due to the polymeric nature of the PEG chain. The purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols for Characterization
The determination of the molecular weight and purity of this compound requires precise analytical techniques. Below are detailed methodologies for the key experiments.
Molecular Weight Determination by Mass Spectrometry
Mass spectrometry is a fundamental technique for confirming the molecular weight and assessing the molecular weight distribution (polydispersity) of PEG compounds.
a) Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a powerful technique for analyzing the molecular weight of polymers like PEG. It provides an absolute measurement of the molecular weight of individual polymer chains.
-
Sample Preparation:
-
Matrix Solution: Prepare a solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), by dissolving it in a solvent like ethanol with the aid of an ultrasonic bath.
-
Cationizing Agent: Prepare a solution of a cationizing agent, for example, sodium trifluoroacetate (NaTFA), in ethanol.
-
Analyte Solution: Dissolve the this compound sample in an appropriate solvent, such as deionized water, to a concentration of approximately 2 mg/mL.
-
Spotting: Mix the matrix solution, cationizing agent solution, and analyte solution in a specific ratio (e.g., 5:1:1 v/v/v). Spot a small volume (e.g., 0.5 µL) of the mixture onto a ground steel target plate and allow it to air dry completely before analysis.[1]
-
-
Instrumentation and Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The spectrum will show a distribution of peaks, each corresponding to a PEG chain of a specific length, separated by 44 Da (the mass of the ethylene glycol monomer unit).
-
The average molecular weight can be calculated from the distribution of the polymer chains observed in the spectrum.
-
b) Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS, often coupled with liquid chromatography (LC-MS), is another valuable technique for determining the molecular weight of PEG derivatives.
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent compatible with the LC mobile phase, such as a mixture of water and acetonitrile.
-
-
Instrumentation and Analysis:
-
Inject the sample into the LC-MS system. A reversed-phase C18 or C8 column is typically used for separation.
-
The eluent is introduced into the ESI source, where the analyte molecules are ionized.
-
The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions. Due to the nature of ESI, multiple charged ions of the same molecule can be observed.
-
Deconvolution software is used to process the resulting spectrum and determine the molecular weight of the compound.[2]
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound by separating it from any impurities.
-
Methodology:
-
Column: A reversed-phase column (e.g., C18 or C8) is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the initial mobile phase composition.
-
Injection and Detection: Inject a specific volume of the sample onto the column. The eluting compounds are monitored by a suitable detector. Since PEG itself lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred for quantification. Alternatively, derivatization with a UV-active label can be performed.
-
Data Analysis: The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and can also be used to estimate purity and the degree of polymerization.
-
Methodology:
-
Sample Preparation: Dissolve the this compound sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.
-
Spectral Analysis:
-
The large signal around 3.6 ppm corresponds to the repeating methylene protons of the PEG backbone.
-
The singlet at approximately 3.38 ppm is characteristic of the methoxy (CH₃O-) group protons at one terminus.
-
The signals corresponding to the protons of the hydrazide end-group will also be present.
-
By comparing the integration of the terminal group protons to the integration of the repeating PEG backbone protons, the average number of ethylene glycol units can be calculated, providing an estimation of the molecular weight. The absence of significant impurity peaks confirms the purity of the sample.
-
-
Workflow and Applications
This compound is a key component in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker physically connects the target-binding ligand and the E3 ligase-binding ligand.
Below is a diagram illustrating the general workflow for the synthesis of a PROTAC utilizing a PEG-hydrazide linker.
Caption: Workflow for PROTAC synthesis using a PEG-hydrazide linker.
In this workflow, the hydrazide group of this compound reacts with a carbonyl group on the target protein ligand to form a stable hydrazone bond. The other end of the PEG linker is then conjugated to the E3 ligase ligand to form the final PROTAC molecule. The flexibility and hydrophilicity of the PEG linker are crucial for enabling the optimal orientation of the two ligands for efficient ternary complex formation (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target protein degradation.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility of m-PEG25-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the solubility characteristics of methoxy-polyethylene glycol-hydrazide with 25 ethylene glycol units (m-PEG25-Hydrazide). Given the critical role of solubility in the successful application of PEGylated molecules in bioconjugation, drug delivery, and diagnostics, this document outlines the expected solubility profile, factors influencing it, and detailed protocols for its empirical determination.
Understanding this compound
This compound is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol (PEG) chain with 25 repeating ethylene glycol units, and a reactive hydrazide group (-NH-NH2) at the other terminus. The PEG component imparts hydrophilicity and favorable biological properties, such as reduced immunogenicity and extended circulation times of conjugated molecules. The hydrazide group serves as a reactive handle for conjugation to molecules containing aldehyde or ketone moieties, forming a hydrazone linkage.
Expected Solubility Profile
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, its chemical structure allows for a well-informed qualitative assessment. The presence of the hydrophilic PEG chain, consisting of 25 ethylene glycol units, is the primary determinant of its aqueous solubility. Generally, m-PEG-Hydrazide compounds are soluble in water and a range of aqueous buffers.[1][2]
Key Factors Influencing Solubility:
-
pH: The hydrazide group is weakly basic. At lower pH values (acidic conditions), the terminal amine of the hydrazide group can become protonated (-NH-NH3+), which may enhance its interaction with water and potentially increase solubility.
-
Buffer Species: The choice of buffering agent can influence solubility. It is advisable to avoid buffers containing primary amines, such as Tris, as they can potentially compete in reactions involving the hydrazide group.[3] Buffers like phosphate-buffered saline (PBS), MES, and HEPES are generally suitable.
-
Ionic Strength: The concentration of salts in the buffer can impact the solubility of PEGylated compounds, a phenomenon that can be leveraged in purification techniques like precipitation.
-
Temperature: Solubility is also temperature-dependent, though for many PEG derivatives, this effect is less pronounced within typical biological experimental conditions.
Quantitative Solubility Data
| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Observations |
| Deionized Water | 7.0 | 25 | User-determined | |
| PBS (1X) | 7.4 | 25 | User-determined | |
| MES (50 mM) | 6.0 | 25 | User-determined | |
| HEPES (50 mM) | 7.4 | 25 | User-determined | |
| Acetate Buffer (50 mM) | 5.0 | 25 | User-determined |
Experimental Protocol: Determining Aqueous Solubility
The equilibrium solubility method is a reliable approach to quantify the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Selected aqueous buffers (e.g., PBS, MES, HEPES)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Microcentrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another quantitative analytical technique.
Procedure:
-
Preparation: Prepare the desired aqueous buffers and bring them to the target temperature.
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Add a known volume of the selected buffer to the vial.
-
Agitation: Seal the vial and agitate the mixture using a thermostatic shaker at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with a known volume of the same buffer to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method or another suitable quantitative technique.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL.
pH and the Hydrazide Group: A Protonation State Diagram
The reactivity and, to some extent, the solubility of this compound are influenced by the pH of the aqueous buffer due to the protonation state of the hydrazide group. At neutral to slightly basic pH, the hydrazide group is predominantly in its neutral form, which is reactive towards aldehydes and ketones. In acidic conditions, the terminal amine of the hydrazide can become protonated. This is a key consideration for conjugation reactions, which are often performed at a slightly acidic pH (around 5-6) to facilitate the reaction.
Conclusion
This compound is expected to exhibit good solubility in a variety of aqueous buffers, a characteristic primarily dictated by its PEG component. However, factors such as pH and buffer species can influence its solubility and reactivity. For researchers and drug development professionals, the empirical determination of solubility under specific experimental conditions is crucial for reliable and reproducible results. The protocols and information provided in this guide offer a robust framework for characterizing the aqueous solubility of this compound, thereby facilitating its effective use in a wide range of scientific applications.
References
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axispharm.com [axispharm.com]
m-PEG25-Hydrazide: A Technical Guide to its Mechanism of Action and Bioconjugation Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of methoxy-polyethylene glycol (m-PEG) with 25 ethylene glycol units and a terminal hydrazide group (m-PEG25-Hydrazide). It provides a comprehensive overview of its application in bioconjugation, particularly in the development of advanced drug delivery systems and protein modification strategies. This guide includes quantitative data on reaction kinetics, detailed experimental protocols, and visualizations of key chemical and biological processes.
Core Mechanism of Action: Hydrazone Bond Formation
The primary mechanism of action of this compound lies in the nucleophilic reaction of its terminal hydrazide moiety (-CONHNH₂) with a carbonyl group (an aldehyde or a ketone) on a target molecule. This reaction results in the formation of a stable hydrazone bond (-C=N-NH-CO-).[1][2] This covalent linkage is particularly advantageous in bioconjugation due to its chemoselectivity and the conditions under which it forms.
The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the hydrazone.[3] The reaction is typically carried out in a slightly acidic buffer (pH 5-7) to facilitate both the nucleophilic attack and the dehydration step.[3][4]
Aniline can be used as a catalyst to increase the reaction efficiency, especially at physiological pH. The resulting hydrazone bond's stability is pH-dependent, a crucial feature for drug delivery applications. While relatively stable at physiological pH (~7.4), the bond is susceptible to hydrolysis under mildly acidic conditions (pH 5-6), such as those found in endosomes, lysosomes, or the tumor microenvironment. This pH sensitivity allows for the triggered release of conjugated molecules.
Data Presentation: Reaction Kinetics and Stability
The efficiency and stability of the hydrazone linkage are critical parameters in the design of bioconjugates. The following tables summarize key quantitative data on the formation and hydrolysis of hydrazone bonds.
Table 1: Kinetics of Hydrazone Formation
This table presents the forward rate constants for hydrazone formation at various pH levels. The data is adapted from studies on bis-aliphatic hydrazone formation, which provides a strong model for the reactivity of m-PEG-Hydrazide with aliphatic aldehydes.
| pH | Forward Rate Constant (k_f) (M⁻¹s⁻¹) |
| 5.3 | ~1.4 |
| 6.3 | ~6.5 |
| 7.3 | ~15.5 |
Data adapted from McKinnon et al. (2014). The study used a model system of butyraldehyde and monomethylhydrazine.
Table 2: pH-Dependent Stability of Hydrazone Bonds
The stability of the hydrazone bond is highly dependent on the pH of the environment and the structure of the carbonyl precursor. Hydrazones derived from aliphatic aldehydes (similar to those generated on oxidized glycoproteins) are significantly more sensitive to acidic hydrolysis compared to those derived from aromatic aldehydes.
| Conjugate Type | pH | Temperature | Half-life (t½) | Stability Profile |
| Aliphatic Aldehyde-Derived | 7.4 | 37°C | 20 - 150 min | Reasonably stable; suitable for systemic circulation |
| 5.5 | 37°C | < 2 min | Rapid hydrolysis for triggered release | |
| Aromatic Aldehyde-Derived | 7.4 | 37°C | > 72 hours | Highly stable at physiological pH |
| 5.5 | 37°C | > 48 hours | Too stable for most pH-triggered release applications |
Data adapted from Vaidya et al. (2011) and a Benchchem Application Note. The half-life of aliphatic aldehyde-derived hydrazones can vary based on the specific structure of the acyl hydrazide.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Site-Specific PEGylation of an Antibody on its Glycan Moieties
This protocol describes the generation of aldehyde groups on the carbohydrate chains of an antibody's Fc region, followed by conjugation with this compound.
Materials and Reagents:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Sodium periodate (NaIO₄) solution (freshly prepared)
-
Glycerol or ethylene glycol
-
Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis tubing (e.g., 50 kDa MWCO)
-
Solvent for PEG reagent (e.g., DMSO or water)
Methodology:
-
Antibody Preparation: Start with a purified monoclonal antibody at a concentration of 1-10 mg/mL in a suitable buffer.
-
Oxidation of Glycans:
-
To the antibody solution, add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes at 4°C.
-
-
Purification of Oxidized Antibody:
-
Immediately remove excess periodate and quenching agent by buffer exchange using a desalting column or dialysis against the Conjugation Buffer (100 mM Sodium Acetate, pH 5.5).
-
-
Preparation of this compound Solution:
-
Dissolve the this compound in a minimal amount of a compatible solvent (e.g., DMSO or water) to prepare a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the solution of the oxidized antibody. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle stirring or agitation. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification of the PEGylated Antibody:
-
Following incubation, remove the unreacted this compound and other small molecules using Size-Exclusion Chromatography (SEC) or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the Conjugate:
-
Confirm the degree of PEGylation and the purity of the conjugate using techniques such as SDS-PAGE (which will show a shift in molecular weight), Mass Spectrometry, and HPLC.
-
Characterization of m-PEG-Hydrazide Conjugates by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for characterizing the purity and conjugation efficiency of PEGylated molecules.
Instrumentation and Columns:
-
HPLC system with UV and/or Refractive Index (RI) detection.
-
Size-Exclusion (SEC) or Reverse-Phase (RP) HPLC column suitable for protein or small molecule separation.
General Procedure:
-
Sample Preparation: Prepare solutions of the unconjugated molecule, the this compound, and the purified conjugate in the mobile phase.
-
Chromatographic Separation:
-
SEC-HPLC: This method separates molecules based on their hydrodynamic volume. The PEGylated conjugate will elute earlier than the unconjugated molecule due to its larger size. This method is also effective for quantifying the amount of free (unreacted) PEG in the conjugate sample.
-
RP-HPLC: This method separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of the molecule, leading to a shorter retention time on a reverse-phase column compared to the unconjugated molecule.
-
-
Data Analysis:
-
Compare the chromatograms of the starting materials and the final product. The appearance of a new peak with a different retention time and the reduction or disappearance of the starting material peaks indicate successful conjugation.
-
The purity of the conjugate can be estimated by integrating the peak areas. The degree of conjugation can be more complex to determine by HPLC alone and often requires complementary techniques like mass spectrometry.
-
Mandatory Visualizations
Chemical Reaction and Experimental Workflow
Caption: Chemical reaction of this compound and workflow for antibody PEGylation.
Signaling Pathway: pH-Dependent Drug Release in a Cancer Cell
This diagram illustrates the conceptual signaling pathway for an antibody-drug conjugate (ADC) utilizing a pH-sensitive hydrazone linker for targeted drug delivery to a cancer cell.
Caption: Targeted drug delivery and pH-dependent release via a hydrazone linker.
References
The Hydrazide Functional Group in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrazide functional group (-CONHNH₂) is a cornerstone of modern bioconjugation strategies, prized for its specific reactivity and the unique properties of the resulting hydrazone linkage.[1] This guide provides an in-depth exploration of hydrazide-based bioconjugation, detailing the underlying chemistry, reaction kinetics, stability, and practical applications. It serves as a technical resource for researchers and professionals in drug development, diagnostics, and materials science who leverage this versatile chemical tool.
Hydrazide chemistry offers a robust method for covalently linking molecules, where at least one component is a biomolecule.[2] The reaction's high specificity for aldehydes and ketones, functional groups that are rare in native proteins, makes it a bioorthogonal ligation strategy.[1][3] This means it can proceed within a complex biological milieu with minimal side reactions, allowing for the precise modification of biomolecules.[2]
Core Principles of Hydrazide-Based Bioconjugation
The fundamental reaction in hydrazide bioconjugation is the formation of a hydrazone bond. This occurs through the condensation of a hydrazide with an aldehyde or a ketone. The reaction proceeds via a two-step mechanism: nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by dehydration to yield the final hydrazone product.
This reaction is highly chemoselective and compatible with a wide range of functional groups present in biomolecules. The resulting hydrazone bond is a covalent but reversible linkage, with its stability being highly dependent on pH.
Reaction Mechanism and pH Dependence
The formation of the hydrazone bond is acid-catalyzed. The optimal pH for hydrazone formation is typically around 4.5 to 5.0. At this pH, the carbonyl group is sufficiently protonated to enhance its electrophilicity, while the hydrazide remains largely in its nucleophilic, unprotonated state. Under physiological conditions (pH ~7.4), the reaction rate is slower.
Conversely, the hydrolysis of the hydrazone bond is also acid-catalyzed, making it a pH-sensitive linkage. This property is particularly advantageous in drug delivery systems designed to release a payload in the acidic microenvironment of tumors or within endosomes and lysosomes.
Quantitative Data on Hydrazone Formation and Stability
The efficiency and stability of hydrazide-based bioconjugation can be quantified through reaction rates and hydrolytic stability studies. These parameters are influenced by factors such as the structure of the reactants, pH, and the presence of catalysts.
| Parameter | Reactants | Conditions | Value | Reference |
| Second-Order Rate Constant (k) | Aromatic aldehydes and 6-hydrazinopyridyl groups | Ambient, neutral pH | 10¹ - 10³ M⁻¹s⁻¹ | |
| Second-Order Rate Constant (k) | Typical imine ligations | Ambient | 10⁻³ - 10⁰ M⁻¹s⁻¹ | |
| Second-Order Rate Constant (k) | Electron-deficient aldehydes and hydrazines | pH 7.4 | 2 - 20 M⁻¹s⁻¹ | |
| Equilibrium Constant (Keq) | Hydrazones | - | 10⁴ - 10⁶ M⁻¹ | |
| Hydrolytic Stability (Relative Rate) | Methylhydrazone vs. Oxime | pD 7.0 | ~600-fold less stable | |
| Hydrolytic Stability (Relative Rate) | Acetylhydrazone vs. Oxime | pD 7.0 | ~300-fold less stable | |
| Hydrolytic Stability (Relative Rate) | Semicarbazone vs. Oxime | pD 7.0 | ~160-fold less stable |
Key Applications in Bioconjugation
The unique characteristics of the hydrazide functional group and the resulting hydrazone bond have led to their widespread use in various bioconjugation applications.
-
Antibody-Drug Conjugates (ADCs): The pH-sensitive nature of the hydrazone linker is exploited in ADCs to trigger the release of cytotoxic drugs in the acidic environment of tumor cells.
-
Protein and Peptide Labeling: Hydrazides are used to attach fluorescent dyes, biotin, or other reporter molecules to proteins and peptides for detection and imaging purposes.
-
Immobilization of Biomolecules: Proteins and other biomolecules can be immobilized on surfaces functionalized with aldehyde or hydrazide groups for applications in biosensors and microarrays.
-
Hydrogel Formation: The reversible nature of the hydrazone bond is utilized in the formation of self-healing and stimuli-responsive hydrogels.
-
Glycoprotein Modification: The carbohydrate moieties of glycoproteins can be oxidized with sodium periodate to generate aldehyde groups, which can then be specifically targeted by hydrazide-containing probes.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Glycoprotein
This protocol describes the oxidation of sialic acid residues on a glycoprotein to generate aldehyde groups for subsequent conjugation with a hydrazide-modified molecule.
Materials:
-
Glycoprotein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄) solution
-
Glycerol
-
Desalting column
Methodology:
-
Prepare a fresh solution of sodium periodate in the reaction buffer.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice in the dark for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for 15 minutes on ice.
-
Remove excess periodate and byproducts by passing the protein solution through a desalting column equilibrated with the desired reaction buffer for the conjugation step (e.g., MES buffer, pH 6.0).
Protocol 2: Hydrazone Bond Formation for Protein-Peptide Conjugation
This protocol outlines the conjugation of an aldehyde-modified protein with a peptide hydrazide.
Materials:
-
Aldehyde-modified protein (from Protocol 1)
-
Peptide hydrazide
-
Reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)
-
Sodium cyanoborohydride (NaCNBH₃) (optional)
-
Purification column (e.g., size-exclusion or ion-exchange)
Methodology:
-
Dissolve the lyophilized peptide hydrazide in the reaction buffer.
-
Add the peptide hydrazide solution to the aldehyde-modified protein solution. A molar excess of the peptide hydrazide (e.g., 10- to 50-fold) is typically used.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
(Optional) For a stable, non-cleavable bond, add sodium cyanoborohydride to a final concentration of 50 mM and incubate for an additional 1-2 hours at room temperature to reduce the hydrazone to a stable secondary amine.
-
Purify the protein-peptide conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted peptide hydrazide and other reagents.
Protocol 3: Synthesis of a Peptide Hydrazide
This protocol provides a general method for the solid-phase synthesis of a peptide with a C-terminal hydrazide.
Materials:
-
Fmoc-protected amino acids
-
Hydrazine resin
-
Coupling reagents (e.g., HATU, DIEA)
-
Solvents (DMF, DCM)
-
Cleavage cocktail
-
Cold ether
Methodology:
-
Swell the hydrazine resin in DMF.
-
Couple the first Fmoc-protected amino acid using a coupling reagent like HATU and a base like DIEA in DMF.
-
Perform standard Fmoc-SPPS cycles of deprotection and coupling for the subsequent amino acids in the peptide sequence.
-
After the final amino acid is coupled, wash the resin thoroughly with DMF and DCM.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude peptide hydrazide in cold ether, centrifuge, and lyophilize.
-
Purify the peptide hydrazide using reverse-phase HPLC.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of hydrazone bond formation.
Caption: Mechanism of action for an ADC with a pH-sensitive hydrazone linker.
Caption: Experimental workflow for labeling glycoproteins using hydrazide chemistry.
Conclusion
The hydrazide functional group is a powerful and versatile tool in the bioconjugation toolbox. Its specific reactivity towards aldehydes and ketones, coupled with the tunable stability of the resulting hydrazone bond, provides a high degree of control for the site-specific modification of biomolecules. From the development of sophisticated drug delivery systems to the creation of advanced diagnostic reagents and biomaterials, hydrazide-based bioconjugation continues to be a critical enabling technology in life sciences and medicine. This guide provides the foundational knowledge and practical protocols to effectively harness the potential of hydrazide chemistry in a variety of research and development settings.
References
The Precision Advantage: A Technical Guide to Monodisperse PEG Linkers in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics and diagnostics, the pursuit of precision is paramount. The conjugation of biomolecules to enhance their therapeutic or diagnostic properties is a cornerstone of modern biotechnology. Central to this endeavor is the choice of linker, a component that significantly influences the stability, efficacy, and safety of the final product. This technical guide provides an in-depth exploration of monodisperse polyethylene glycol (PEG) linkers, highlighting their superior advantages over traditional polydisperse systems and offering detailed methodologies for their application.
Monodisperse vs. Polydisperse PEG Linkers: A Fundamental Distinction
Polyethylene glycol (PEG) has long been recognized for its beneficial properties in bioconjugation, including its hydrophilicity, biocompatibility, and ability to shield molecules from the immune system.[1][2] However, the nature of the PEG itself plays a critical role in the performance of the resulting conjugate.
Traditionally, polydisperse PEGs, which consist of a mixture of polymer chains with varying lengths and molecular weights, have been widely used.[3] This heterogeneity, however, introduces significant challenges in characterization and manufacturing, leading to products that are themselves a mixture of different species with potentially variable biological activity.[3]
The advent of monodisperse PEG linkers represents a paradigm shift in the field.[3] These are pure, single molecular weight compounds with a precisely defined number of ethylene glycol units. This uniformity provides unparalleled control over the final conjugate's structure and properties.
The key distinction lies in the Polydispersity Index (PDI), a measure of the uniformity of molecular weights in a polymer sample. A PDI of 1.0 signifies a monodisperse polymer, whereas polydisperse polymers have a PDI greater than 1.0.
The Core Benefits of Monodispersity
The use of monodisperse PEG linkers offers a multitude of advantages that directly translate to improved therapeutic and diagnostic agents. These benefits stem from the precise control over the molecular composition of the conjugate.
Enhanced Homogeneity and Purity
Monodisperse PEGylation results in a single, well-defined molecular entity. This homogeneity simplifies analytical characterization, ensures lot-to-lot consistency, and reduces the risks associated with product heterogeneity, a critical factor in pharmaceutical development.
Improved Pharmacokinetics and Therapeutic Index
The uniform nature of monodisperse PEGylated drugs leads to more predictable and optimized pharmacokinetic (PK) profiles. This includes a more consistent extension of plasma half-life and a reduction in the variability of drug clearance rates. By shielding hydrophobic payloads, these linkers mitigate the tendency for aggregation and rapid clearance, which can be a significant issue with highly loaded antibody-drug conjugates (ADCs). This ultimately allows for the development of ADCs with higher drug-to-antibody ratios (DARs) without compromising their safety and PK profiles.
Superior Stability and Reduced Immunogenicity
A major challenge in bioconjugate development is maintaining stability and minimizing immunogenic potential. The hydrophilicity of monodisperse PEG linkers effectively shields hydrophobic drug payloads, leading to a significant reduction in aggregation and an increase in solubility. Furthermore, the uniform nature of monodisperse PEGs can lead to reduced immunogenicity. Polydisperse PEG mixtures can sometimes elicit an immune response, leading to the generation of anti-PEG antibodies and accelerated clearance of the drug. The use of well-defined, monodisperse PEG linkers can help mitigate this risk.
Precise Control Over Drug-to-Antibody Ratio (DAR)
In the context of ADCs, achieving an optimal and consistent DAR is crucial for efficacy and safety. Monodisperse PEG linkers, with their defined structure, enable the production of homogeneous ADCs with a consistent DAR. This precision allows for the fine-tuning of the ADC's properties to achieve the desired therapeutic window. Hydrophilic PEG linkers can enable higher DARs by solubilizing hydrophobic payloads, allowing more drug molecules to be attached to each antibody without causing aggregation.
Quantitative Data Presentation
The advantages of monodisperse PEG linkers are not merely theoretical. A growing body of research provides quantitative evidence of their superiority over polydisperse systems.
Pharmacokinetics: Monodisperse vs. Polydisperse PEGylated Nanoparticles
A study comparing gold nanoparticles (AuNPs) functionalized with monodisperse and polydisperse PEGs demonstrated a significant improvement in pharmacokinetic parameters for the monodisperse conjugates.
| Parameter | Polydisperse mPEG2k-AuNPs | Monodisperse mPEG36-AuNPs | Monodisperse mPEG45-AuNPs |
| Blood Circulation Half-life (t½) | 8.8 ± 0.7 h | 23.6 ± 2.3 h | 21.9 ± 1.5 h |
| Clearance (CL) | Higher | Lower | Lower |
| Blood Concentration at 24h (%ID/g) | 3.9 ± 0.6 | 31.9 ± 3.5 | 40.3 ± 5.1 |
%ID/g = percentage of injected dose per gram of tissue.
Table 1: Comparison of Pharmacokinetic Parameters of Polydisperse and Monodisperse PEGylated Gold Nanoparticles in Mice.
In Vivo Biodistribution and Tumor Accumulation
The same study also revealed enhanced tumor accumulation and reduced uptake by the reticuloendothelial system (liver and spleen) for the monodisperse PEG-AuNPs.
| Tissue | Polydisperse mPEG2k-AuNPs (%ID/g) | Monodisperse mPEG36-AuNPs (%ID/g) | Monodisperse mPEG45-AuNPs (%ID/g) |
| Tumor | Lower | Significantly Higher | Significantly Higher |
| Liver | Higher | Lower | Lower |
| Spleen | Higher | Lower | Lower |
Table 2: In Vivo Biodistribution of Polydisperse and Monodisperse PEGylated Gold Nanoparticles in Tumor-Bearing Mice.
Protein Adsorption
The "stealth" property of PEG is crucial for avoiding opsonization and clearance. Monodisperse PEGs form a more uniform and effective barrier against protein adsorption compared to their polydisperse counterparts.
| Protein Source | Polydisperse mPEG2k-AuNPs | Monodisperse mPEG36-AuNPs | Monodisperse mPEG45-AuNPs |
| Fetal Bovine Serum (FBS) | Higher Adsorption | 70% Reduction in Adsorption | 70% Reduction in Adsorption |
| Human Serum | Higher Adsorption | 60% Reduction in Adsorption | 60% Reduction in Adsorption |
Table 3: Comparison of Protein Adsorption on Polydisperse and Monodisperse PEGylated Gold Nanoparticles.
Experimental Protocols
The successful implementation of monodisperse PEG linkers in research and development relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for key experiments.
Synthesis of Monodisperse PEG Linkers
The synthesis of monodisperse PEGs is a stepwise process that allows for precise control over the number of ethylene glycol units. A common approach involves a one-pot elongation method using a base-labile protecting group.
Materials:
-
(PEG)4 (starting material)
-
Monomer with a base-labile protecting group (e.g., phenethyl group)
-
Sodium hydride (NaH)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous solvents (e.g., THF, DMF)
Procedure:
-
Deprotonation of Starting PEG: Dissolve (PEG)4 in an anhydrous solvent and add an excess of NaH. Stir the reaction until deprotonation is complete.
-
First Elongation: Add the protected PEG monomer to the reaction mixture. The alkoxide of the starting PEG will react with the monomer to form a longer PEG chain.
-
Deprotection: To the same reaction pot, add KHMDS to remove the base-labile protecting group from the newly formed PEG chain, generating a new alkoxide.
-
Subsequent Elongations: Add another equivalent of the protected PEG monomer to the reaction mixture for the next elongation step.
-
Iteration: Repeat the deprotection and elongation steps until the desired length of the monodisperse PEG is achieved.
-
Purification: Purify the final product using chromatography to remove any unreacted starting materials or byproducts.
Maleimide-Thiol Conjugation for PEGylation
This is a widely used method for site-specific conjugation of PEGs to proteins or other molecules containing free sulfhydryl groups (thiols).
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
Maleimide-activated monodisperse PEG
-
Conjugation buffer (e.g., PBS, pH 7.0-7.5, thiol-free)
-
Reducing agent (optional, for reducing disulfide bonds, e.g., TCEP)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Thiol-Containing Molecule: Dissolve the molecule in the conjugation buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP to generate free thiols.
-
Preparation of PEG-Maleimide Solution: Prepare a stock solution of the maleimide-activated monodisperse PEG in the conjugation buffer.
-
Conjugation Reaction: Add the PEG-maleimide solution to the solution of the thiol-containing molecule. A 10- to 20-fold molar excess of PEG-maleimide is generally recommended.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Purification: Purify the PEGylated conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG-maleimide and other small molecules.
Reductive Amination for N-terminal PEGylation
This method allows for the site-specific attachment of PEG to the N-terminal α-amino group of a protein.
Materials:
-
Protein to be PEGylated
-
Aldehyde-activated monodisperse PEG
-
Reaction buffer (mildly acidic, e.g., sodium acetate buffer, pH ~5.0)
-
Reducing agent (e.g., sodium cyanoborohydride, 2-picoline-borane)
-
Purification system
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer.
-
PEG-Aldehyde Addition: Add the aldehyde-activated monodisperse PEG to the protein solution.
-
Schiff Base Formation: The aldehyde group on the PEG will react with the N-terminal amine of the protein to form an unstable Schiff base.
-
Reduction: Add the reducing agent to the reaction mixture to reduce the Schiff base to a stable secondary amine linkage.
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature.
-
Purification: Purify the N-terminally PEGylated protein to remove unreacted reagents.
Characterization of Antibody-Drug Conjugates (ADCs)
4.4.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR of ADCs, as it separates species based on their hydrophobicity, which increases with the number of conjugated drug-linker molecules.
Materials:
-
ADC sample
-
HIC column (e.g., Butyl, Phenyl)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The different DAR species will elute at different salt concentrations.
-
Detection: Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the drug payload.
-
DAR Calculation: Integrate the peak areas for each DAR species and calculate the average DAR based on the relative abundance of each species.
4.4.2. Mass Spectrometry for ADC Characterization
Mass spectrometry (MS) is a powerful tool for confirming the identity and determining the DAR of ADCs.
Materials:
-
ADC sample
-
LC-MS system (e.g., with a time-of-flight (TOF) analyzer)
-
Optional: Deglycosylating enzyme (e.g., PNGase F)
Procedure:
-
Sample Preparation: Optionally, deglycosylate the ADC to simplify the mass spectrum.
-
LC Separation: Separate the ADC species using a suitable liquid chromatography method (e.g., reversed-phase or size-exclusion chromatography).
-
Mass Analysis: Introduce the eluent into the mass spectrometer and acquire the mass spectra.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species. The mass difference between the peaks will correspond to the mass of the drug-linker, allowing for the determination of the DAR distribution and the calculation of the average DAR.
Visualizing Key Concepts and Workflows
Comparison of Monodisperse and Polydisperse PEG Linkers
Caption: Key differences between polydisperse and monodisperse PEG linkers.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Development
Caption: A representative workflow for ADC development using monodisperse PEG linkers.
Mechanism of Action of a HER2-Targeted ADC
Caption: General mechanism of action of a HER2-targeted antibody-drug conjugate.
TROP2 Signaling Pathway in Cancer
References
- 1. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 3. ADC Development Services Targeting EGFR - Creative Biolabs [creative-biolabs.com]
m-PEG25-Hydrazide: A Versatile Linker for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." At the heart of many TPD strategies, such as Proteolysis Targeting Chimeras (PROTACs), are linker molecules that bridge a target protein with the cellular degradation machinery. This technical guide provides a comprehensive overview of m-PEG25-Hydrazide as a versatile linker for the synthesis of selective protein degraders. We will delve into the core principles of TPD, the critical role of linkers, and provide detailed experimental protocols and data presentation for the application of this compound in this rapidly evolving field.
Introduction to Targeted Protein Degradation
TPD is a powerful strategy that co-opts the cell's natural protein disposal systems to eliminate specific proteins of interest (POIs). Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the protein, which can offer a more profound and durable therapeutic effect.[1][2][3] Several TPD technologies have been developed, each with a unique mechanism for directing proteins to their demise.
-
PROTACs (Proteolysis Targeting Chimeras): These heterobifunctional molecules consist of two ligands connected by a linker.[2][4] One ligand binds to a POI, and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
-
LYTACs (Lysosome-Targeting Chimeras): This approach targets extracellular and membrane-bound proteins for degradation via the lysosomal pathway. LYTACs are bifunctional molecules that bind to a cell-surface receptor that undergoes lysosomal trafficking and a target protein, thereby directing the target for degradation within the lysosome.
-
ATTECs (Autophagosome-Tethering Compounds): ATTECs are designed to degrade protein aggregates by tethering them to autophagosomes, cellular structures that engulf and deliver cytoplasmic components to the lysosome for degradation.
The linker is a critical component in the design of these degraders, influencing solubility, cell permeability, and the geometry of the ternary complex (in the case of PROTACs), all of which are crucial for degradation efficiency. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to improve pharmacokinetic properties. This compound, a monodisperse PEG linker with a terminal hydrazide group, offers a versatile tool for the synthesis of these complex molecules.
This compound as a PROTAC Linker
This compound is a commercially available, high-purity PEG linker that can be readily incorporated into PROTAC synthesis workflows. Its key features include:
-
Defined Length: The "25" in its name denotes the number of ethylene glycol units, providing a specific linker length that can be crucial for optimal ternary complex formation.
-
Hydrophilicity: The PEG chain enhances the aqueous solubility of the resulting PROTAC, which can improve cell permeability and overall pharmacokinetic properties.
-
Reactive Handle: The hydrazide group provides a versatile reactive site for conjugation to a ligand containing a suitable electrophile, such as an aldehyde or ketone, to form a stable hydrazone bond. This type of reaction is often used in bioconjugation due to its high efficiency and selectivity.
General Synthesis Strategy
The synthesis of a PROTAC using this compound typically involves a modular approach where the target-binding ligand (warhead) and the E3 ligase ligand are synthesized or obtained separately and then coupled to the bifunctional PEG linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of a hypothetical PROTAC, "Degrader-X," targeting a protein of interest (POI-X) and utilizing the von Hippon-Lindau (VHL) E3 ligase, with this compound as the linker.
Synthesis of Degrader-X
Protocol 1: Synthesis of an Aldehyde-Functionalized Warhead
This protocol describes the introduction of an aldehyde group onto a hypothetical warhead molecule for subsequent reaction with this compound.
-
Materials:
-
Warhead-OH (warhead with a hydroxyl group)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve Warhead-OH (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add DMP (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Warhead-CHO.
-
Protocol 2: Conjugation of Warhead-CHO to this compound
-
Materials:
-
Warhead-CHO
-
This compound
-
Ethanol
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve Warhead-CHO (1.0 eq) and this compound (1.1 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative HPLC to yield Warhead-PEG25-Hydrazone.
-
Protocol 3: Final PROTAC Assembly
This protocol describes the coupling of the Warhead-PEG25-Hydrazone intermediate to a VHL ligand.
-
Materials:
-
Warhead-PEG25-Hydrazone (with a terminal reactive group, e.g., a carboxylic acid)
-
VHL-NH2 (VHL ligand with an amine group)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Warhead-PEG25-Hydrazone (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add VHL-NH2 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC, Degrader-X.
-
In Vitro Evaluation of Degrader-X
Protocol 4: Western Blotting for Protein Degradation
-
Materials:
-
Cell line expressing POI-X (e.g., HEK293T)
-
Degrader-X (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Primary antibody against POI-X
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of Degrader-X for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for POI-X and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of protein degradation.
-
Data Presentation
Quantitative data from protein degradation experiments should be summarized in a clear and concise manner to allow for easy comparison and interpretation.
Table 1: In Vitro Degradation of POI-X by Degrader-X
| Concentration (nM) | % Degradation of POI-X (vs. Vehicle) | Standard Deviation |
| 1 | 15.2 | 3.1 |
| 10 | 45.8 | 5.6 |
| 50 | 78.3 | 4.2 |
| 100 | 92.1 | 2.8 |
| 500 | 95.6 | 1.9 |
| 1000 | 96.2 | 1.5 |
Table 2: Key Degradation Parameters for Degrader-X
| Parameter | Value |
| DC50 (nM) | 12.5 |
| Dmax (%) | 96 |
-
DC50: The concentration of the degrader required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation observed.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for understanding the mechanism of action and the research approach.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A step-by-step workflow for Western blot analysis.
Conclusion
This compound represents a valuable and versatile tool in the development of targeted protein degraders. Its defined length, hydrophilicity, and convenient reactive handle make it an attractive choice for researchers synthesizing novel PROTACs and other TPD molecules. The protocols and data presentation formats provided in this guide offer a framework for the rational design and evaluation of such compounds. As the field of targeted protein degradation continues to expand, the strategic use of well-defined linkers like this compound will be paramount to the development of the next generation of therapeutics.
References
Methodological & Application
Application Notes and Protocols for m-PEG25-Hydrazide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development to enhance the therapeutic properties of biomolecules such as proteins, peptides, and antibodies. The covalent attachment of PEG chains can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield it from proteolytic degradation and immune recognition.[1][2][3][4] m-PEG25-Hydrazide is a heterobifunctional PEG reagent that enables the site-specific conjugation of PEG to biomolecules through the formation of a hydrazone bond. This application note provides a detailed protocol for the bioconjugation of this compound to a model glycoprotein, outlining the generation of aldehyde groups, the conjugation reaction, and the purification and characterization of the resulting conjugate.
m-PEG-Hydrazide reacts with carbonyl groups, such as aldehydes and ketones, to form a stable acyl hydrazone linkage.[] This reaction is particularly useful for the modification of glycoproteins, where the carbohydrate moieties can be gently oxidized with sodium periodate to generate reactive aldehyde groups. The hydrazone bond formation is favored under mildly acidic conditions (pH 5-7) and its stability is pH-dependent, which can be advantageous for designing drug delivery systems that release their payload in acidic environments, such as tumor microenvironments.
Principle of the Method
The bioconjugation process using this compound involves a two-step procedure. First, aldehyde groups are introduced onto the target biomolecule. In the case of glycoproteins, this is achieved by the selective oxidation of cis-diols in the sugar residues using sodium periodate. The second step is the conjugation of the this compound to the generated aldehyde groups, forming a hydrazone bond. The reaction can be accelerated by the use of an aniline catalyst. Following the conjugation reaction, the PEGylated product is purified to remove unreacted PEG and any non-conjugated biomolecule.
Quantitative Data Summary
The efficiency of the this compound bioconjugation reaction is influenced by several factors, including pH, the molar ratio of reactants, and the presence of a catalyst. The following tables summarize key quantitative data related to the reaction kinetics and the stability of the resulting hydrazone bond.
| Parameter | Value | Notes |
| Optimal Reaction pH | 5.0 - 7.0 | The reaction between hydrazides and aldehydes to form a hydrazone bond is most efficient in this pH range. |
| Aniline as a Catalyst | Recommended | Aniline can significantly increase the rate of hydrazone bond formation, leading to higher coupling yields in shorter reaction times. |
| Molar Excess of this compound | 10-50 fold | A molar excess of the PEG reagent is typically used to drive the reaction towards completion. The optimal ratio should be determined empirically for each specific biomolecule. |
| Reaction Time | 2 - 24 hours | The reaction time can vary depending on the reactivity of the biomolecule and the reaction conditions. The presence of an aniline catalyst can reduce the required reaction time. |
Table 1: Recommended Reaction Conditions for this compound Bioconjugation
| Hydrazone Type | pH | Half-life (t₁/₂) |
| Aliphatic Aldehyde | 7.4 | 20 - 150 minutes |
| 5.5 | < 2 minutes | |
| Aromatic Aldehyde | 7.4 | Highly stable (> 72 hours) |
| 5.5 | Highly stable (> 48 hours) |
Table 2: pH-Dependent Stability of Hydrazone Bonds Data is based on studies with PEG-lipid conjugates and provides a general indication of stability trends.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Glycoprotein (e.g., Monoclonal Antibody)
This protocol describes the gentle oxidation of carbohydrate moieties on a monoclonal antibody (mAb) to generate aldehyde groups for conjugation with this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
-
Glycerol solution (1 M in water)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
Procedure:
-
Prepare the mAb at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add freshly prepared sodium periodate solution to the mAb solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.
-
Remove excess periodate and byproducts by buffer exchange into a suitable conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5) using a desalting column.
-
Determine the concentration of the oxidized mAb using a standard protein assay (e.g., BCA or absorbance at 280 nm).
Protocol 2: Bioconjugation of this compound to the Oxidized Glycoprotein
This protocol details the reaction between the aldehyde-containing glycoprotein and this compound.
Materials:
-
Oxidized glycoprotein from Protocol 1
-
This compound
-
Conjugation buffer (0.1 M sodium acetate, pH 5.5)
-
Aniline solution (e.g., 100 mM in DMSO or water, freshly prepared) - Optional catalyst
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Dissolve the this compound in the conjugation buffer immediately before use.
-
Add a 20-fold molar excess of this compound to the oxidized glycoprotein solution.
-
Optional: To catalyze the reaction, add aniline to a final concentration of 10 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. The optimal reaction time may need to be determined empirically.
-
Quench the reaction by adding a quenching reagent, such as Tris-HCl, to a final concentration of 50 mM.
-
Proceed to the purification of the PEGylated glycoprotein.
Protocol 3: Purification of the PEGylated Glycoprotein
Purification is a critical step to remove unreacted this compound and any unconjugated glycoprotein. A combination of chromatography techniques is often employed.
Methods:
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated glycoprotein from the smaller, unreacted this compound.
-
Ion Exchange Chromatography (IEX): The attachment of PEG chains can alter the surface charge of the protein, allowing for the separation of PEGylated species from the unmodified protein. IEX can also be used to separate proteins with different degrees of PEGylation.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used as a polishing step to further purify the PEGylated protein.
-
Reverse Phase Chromatography (RP-HPLC): This technique is useful for analytical characterization and can separate positional isomers of PEGylated proteins on an analytical scale.
Example SEC Protocol:
-
Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the protein with the equilibration buffer at a constant flow rate.
-
Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified PEGylated glycoprotein.
Protocol 4: Characterization of the PEGylated Glycoprotein
Characterization is essential to confirm the successful conjugation and to determine the degree of PEGylation.
Methods:
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the glycoprotein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
HPLC Analysis:
-
SEC-HPLC: Can be used to assess the purity of the conjugate and to detect any aggregation.
-
RP-HPLC: Can provide information on the heterogeneity of the PEGylated product.
-
-
Mass Spectrometry (MS): Techniques such as ESI-MS or MALDI-MS can be used to determine the precise molecular weight of the conjugate and to calculate the number of PEG chains attached per glycoprotein molecule.
Visualizations
References
- 1. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idosi.org [idosi.org]
Application Notes and Protocols for the Use of m-PEG25-Hydrazide in Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic agent directly to target cells. The linker, which connects the antibody to the drug, is a critical component that dictates the stability, solubility, and overall efficacy of the ADC. m-PEG25-Hydrazide is a hydrophilic, long-chain polyethylene glycol (PEG) linker that offers several advantages in ADC development. The hydrazide functional group allows for the formation of a stable hydrazone bond with a carbonyl group (aldehyde or ketone) introduced onto the antibody, often through site-specific oxidation of the Fc glycan region. This approach helps to ensure that the antigen-binding sites of the antibody remain unaffected.[1][2][3] The PEG component, with its 25 ethylene glycol units, enhances the solubility and pharmacokinetic properties of the resulting ADC, which can reduce aggregation and improve in vivo performance.[4][5] The hydrazone bond is also notable for its pH-sensitive nature, remaining relatively stable at physiological pH while being susceptible to hydrolysis in the acidic environment of the lysosome, facilitating intracellular drug release.
These application notes provide a detailed protocol for the generation of ADCs using this compound, from antibody modification and drug-linker activation to the final conjugation and characterization of the ADC.
Principle of the Method
The conjugation of a drug to an antibody using this compound is a two-step process:
-
Introduction of Aldehyde Groups onto the Antibody: The carbohydrate moieties in the Fc region of the antibody are oxidized using a mild oxidizing agent like sodium periodate (NaIO₄). This reaction cleaves the vicinal diols of the sugar residues to create reactive aldehyde groups.
-
Hydrazone Bond Formation: The this compound, which is first conjugated to the cytotoxic drug, reacts with the newly formed aldehyde groups on the antibody. The hydrazide group of the linker nucleophilically attacks the aldehyde, forming a stable hydrazone bond and covalently linking the drug to the antibody.
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb)
-
This compound
-
Cytotoxic drug with a suitable functional group for conjugation to the linker (e.g., a carboxylic acid for activation)
-
Sodium periodate (NaIO₄)
-
Glycerol or ethylene glycol
-
Aniline (optional catalyst)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sodium acetate buffer
-
Desalting columns (e.g., Sephadex G-25)
-
Size-exclusion chromatography (SEC) system
-
Hydrophobic interaction chromatography (HIC) system
-
UV-Vis spectrophotometer
-
Mass spectrometer
Protocol 1: Preparation of the Drug-Linker Conjugate (Drug-PEG25-Hydrazide)
This protocol assumes the drug has a carboxylic acid group that can be activated to react with the hydrazide moiety of the this compound.
-
Activation of the Drug:
-
Dissolve the cytotoxic drug and an equimolar amount of N-Hydroxysuccinimide (NHS) in anhydrous DMSO.
-
Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) to the solution.
-
Stir the reaction at room temperature for 4-6 hours to form the NHS ester of the drug.
-
-
Conjugation to this compound:
-
Dissolve this compound in anhydrous DMSO.
-
Add the this compound solution to the activated drug solution in a 1:1 molar ratio.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Purify the drug-PEG25-hydrazide conjugate by reversed-phase HPLC to remove unreacted drug and linker.
-
Lyophilize the purified product.
-
Protocol 2: Antibody Modification - Introduction of Aldehyde Groups
-
Antibody Preparation:
-
Buffer exchange the antibody into an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5). The antibody concentration should be between 2-10 mg/mL.
-
-
Oxidation Reaction:
-
Prepare a fresh solution of sodium periodate (e.g., 100 mM in oxidation buffer).
-
Add the sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction in the dark at 4°C for 30 minutes.
-
-
Quenching the Reaction:
-
Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM.
-
Incubate for 10 minutes at 4°C in the dark.
-
-
Purification of the Oxidized Antibody:
-
Immediately purify the oxidized antibody using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a conjugation buffer (e.g., PBS, pH 6.5-7.4). This step removes excess periodate and quenching agent.
-
Protocol 3: Conjugation of Drug-PEG25-Hydrazide to the Oxidized Antibody
-
Preparation of the Drug-Linker Solution:
-
Dissolve the purified drug-PEG25-hydrazide in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the conjugation buffer.
-
-
Conjugation Reaction:
-
Add a 20- to 50-fold molar excess of the drug-PEG25-hydrazide solution to the purified, oxidized antibody.
-
For enhanced reaction kinetics, aniline can be added as a catalyst to a final concentration of 1-10 mM.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification of the ADC:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker and other impurities.
-
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug. The DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-linker species.
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.
Antigen-Binding Affinity
-
Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can be performed to compare the antigen-binding affinity of the ADC to that of the unmodified antibody.
-
Surface Plasmon Resonance (SPR): SPR provides quantitative data on the binding kinetics (kon and koff) of the ADC to its target antigen.
In Vitro Cytotoxicity Assay
A cell-based assay is performed using a cancer cell line that expresses the target antigen to determine the potency (e.g., IC50 value) of the ADC.
Data Presentation
| Parameter | Method | Typical Value/Range | Reference |
| Antibody Oxidation | |||
| Antibody Concentration | - | 2-10 mg/mL | |
| Sodium Periodate Concentration | - | 1-2 mM | |
| Reaction Time | - | 30 minutes | |
| Reaction Temperature | - | 4°C | |
| Conjugation Reaction | |||
| Drug-Linker:Antibody Molar Ratio | - | 20-50:1 | |
| Aniline Catalyst Concentration | - | 1-10 mM (optional) | |
| Reaction Time | - | 2-4 hours (RT) or overnight (4°C) | |
| ADC Characterization | |||
| Drug-to-Antibody Ratio (DAR) | UV-Vis, HIC | 2-4 | |
| Monomeric Purity | SEC | >95% | |
| Aggregation | SEC | <5% | |
| In Vitro Potency (IC50) | Cell-based assay | Varies depending on cell line and drug |
Visualizations
Caption: Experimental workflow for the synthesis of an antibody-drug conjugate using this compound.
Caption: Chemical reaction for hydrazone bond formation between the oxidized antibody and the drug-linker.
References
Application Notes and Protocols for m-PEG25-Hydrazide in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG25-Hydrazide as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the role of the PEG linker, provides detailed protocols for PROTAC synthesis and evaluation, and presents relevant data to inform rational drug design.
Introduction to this compound in PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate target proteins of interest (POIs).[1][2] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4][5] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase, as well as impacting the physicochemical properties of the molecule.
This compound is a long-chain polyethylene glycol (PEG) linker that offers several advantages in PROTAC design:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain improves the aqueous solubility of often lipophilic PROTAC molecules, which can enhance cell permeability and overall bioavailability.
-
Optimal Length for Ternary Complex Formation: The 25-unit PEG chain provides a significant length, which can be crucial for bridging the POI and the E3 ligase without causing steric hindrance, a common challenge with shorter linkers. The optimal linker length is target-dependent and often requires empirical determination.
-
Flexibility: The flexibility of the PEG chain allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination of the target protein.
-
Hydrazide Functionality: The terminal hydrazide group provides a versatile handle for conjugation to a ligand containing a suitable electrophilic group, such as an aldehyde or ketone, to form a stable hydrazone linkage. Alternatively, the hydrazide can be acylated to form a stable amide bond.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C52H106N2O26 | |
| Molecular Weight | 1175.4 g/mol | |
| Appearance | Solid | |
| Purity | Typically >95% |
Quantitative Data on PROTACs with Long PEG Linkers
The optimal linker length is a critical parameter in PROTAC design and is highly dependent on the specific target protein and E3 ligase pair. While data specifically for this compound is not extensively published in a comparative format, the following table summarizes data for PROTACs with varying PEG linker lengths to illustrate the impact on degradation efficiency. This data can guide the rational design and evaluation of PROTACs incorporating this compound.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | 12 | >1000 | <20 | |
| ERα | VHL | 16 | 100-1000 | ~60 | |
| ERα | VHL | 20 | 10-100 | >80 | |
| TBK1 | CRBN | < 12 | No degradation | - | |
| TBK1 | CRBN | 21 | 3 | 96 | |
| TBK1 | CRBN | 29 | 292 | 76 | |
| HDAC6 | CRBN | PEG1 (7 atoms) | Potent | >80 | |
| HDAC6 | CRBN | PEG2 (10 atoms) | Potent | >80 |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) with this compound.
Materials:
-
Carboxylic acid-functionalized ligand (Component A-COOH)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere setup
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Under a nitrogen atmosphere, dissolve Component A-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the desired PROTAC conjugate.
Protocol 2: Characterization of PROTAC-mediated Protein Degradation by Western Blot
This protocol outlines the procedure to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (Dimethyl sulfoxide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response range from nM to µM) or DMSO as a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
PROTAC Mechanism of Action
References
Application Notes and Protocols for Site-Specific Protein Modification with m-PEG25-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in drug development, diagnostics, and fundamental research, enabling the creation of homogenous bioconjugates with preserved biological activity. This document provides detailed application notes and protocols for the use of methoxy-polyethylene glycol with a molecular weight of 25 kDa and a terminal hydrazide group (m-PEG25-Hydrazide) for the site-specific modification of proteins. The core of this methodology lies in the chemoselective reaction between the hydrazide moiety of the PEG reagent and a carbonyl group (aldehyde or ketone) introduced into the target protein. This results in a stable hydrazone linkage, offering a robust method for PEGylation.[1][2][3][4]
The primary applications for this technique include the development of antibody-drug conjugates (ADCs), the enhancement of therapeutic protein stability and circulation half-life, and the modification of surfaces for diagnostic purposes.[3] PEGylation, the process of covalently attaching PEG chains to a molecule, can improve the solubility and stability of proteins and reduce their immunogenicity.
Principle of the Reaction
The fundamental principle of this modification strategy is the formation of a hydrazone bond between the this compound and an aldehyde or ketone group on the protein. This reaction is highly specific and proceeds under mild aqueous conditions (pH 5-7), which helps to maintain the protein's native structure and function.
To achieve site-specificity, a carbonyl group must be selectively introduced into the protein. Two primary methods for this are:
-
Oxidation of Glycans in Glycoproteins: Many therapeutic proteins, including monoclonal antibodies, are glycosylated. The carbohydrate portions of these glycoproteins can be gently oxidized with sodium periodate (NaIO₄) to generate reactive aldehyde groups. This process is site-specific as the N-linked glycans are typically located in the Fc region of antibodies, away from the antigen-binding sites.
-
Enzymatic or Genetic Incorporation of a Carbonyl Group: For non-glycosylated proteins, a carbonyl group can be introduced through enzymatic modification of specific amino acid sequences or by incorporating unnatural amino acids containing a ketone group. For instance, the formylglycine-generating enzyme can convert a cysteine residue within a specific consensus sequence to a formylglycine, which contains an aldehyde group.
Key Applications and Quantitative Data
The site-specific PEGylation of proteins using this compound has been successfully applied to various proteins, particularly in the development of biotherapeutics. Below is a summary of representative quantitative data from published studies.
| Target Protein | Method of Aldehyde Introduction | PEG to Protein Ratio | Yield of PEGylation | Analytical Method | Reference |
| Interferon alpha-2b (IFNα2b) | Intein-mediated C-terminal hydrazide formation reacting with a pyruvoyl-PEG | Not specified | 60-75% | SDS-PAGE | |
| Trastuzumab/Pertuzumab (Antibodies) | NaIO₄ oxidation of Fc glycans | 50-fold excess of hydrazide PEG | 2 PEGs per antibody | MALDI Mass Spectrometry |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of an Antibody via Glycan Oxidation
This protocol describes the generation of aldehyde groups on the glycan moieties of a monoclonal antibody followed by conjugation with this compound.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS)
-
This compound
-
Sodium periodate (NaIO₄)
-
Propylene glycol
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Amicon Ultra centrifugal filter units (30 kDa MWCO)
-
Spectrophotometer
-
HPLC system for purification and analysis
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into 0.1 M sodium acetate buffer (pH 5.5) using an Amicon Ultra 30 kDa MWCO spin filter.
-
Adjust the final antibody concentration to 1-10 mg/mL.
-
-
Antibody Oxidation:
-
Cool the antibody solution to 4°C.
-
Add a calculated amount of NaIO₄ solution to achieve a final concentration of ~1-2 mM. A 200:1 molar ratio of NaIO₄ to antibody has also been reported.
-
Incubate the reaction in the dark at 4°C for 30 minutes.
-
-
Quenching and Purification of Oxidized Antibody:
-
Quench the reaction by adding propylene glycol to a final concentration of ~15 mM and incubate for 10 minutes at 4°C to consume excess periodate.
-
Immediately purify the oxidized antibody using a desalting column (e.g., G-25) or by repeated buffer exchange with 0.1 M sodium acetate buffer (pH 5.5) using an Amicon spin filter to remove excess reagents.
-
-
Conjugation with this compound:
-
Dissolve the this compound in the conjugation buffer (0.1 M sodium acetate, pH 5.5).
-
Add a 50- to 100-fold molar excess of the this compound to the purified, oxidized antibody.
-
Incubate for 2-4 hours at room temperature.
-
-
Final Purification:
-
Purify the PEGylated antibody conjugate from excess PEG reagent and unconjugated antibody using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Characterization:
-
Analyze the final product by SDS-PAGE to visualize the increase in molecular weight.
-
Use MALDI-TOF mass spectrometry to determine the number of PEG chains conjugated per antibody.
-
Assess the purity and aggregation of the conjugate by SEC-HPLC.
-
Perform a functional assay (e.g., ELISA) to confirm that the biological activity of the antibody is retained.
-
Visual Representations
Caption: Workflow for site-specific protein PEGylation.
Caption: Experimental workflow for antibody PEGylation.
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Ensure complete removal of any amine-containing buffers before oxidation, as they can quench the periodate.
-
Verify the activity of the NaIO₄ solution.
-
Optimize the molar excess of this compound.
-
Ensure the pH of the conjugation buffer is within the optimal range of 5-7.
-
-
Protein Aggregation:
-
PEGylation generally increases protein solubility, but aggregation can occur during the process.
-
Handle the protein gently and avoid vigorous vortexing.
-
Perform all steps at the recommended temperatures.
-
Analyze the final product for aggregates using SEC-HPLC.
-
-
Loss of Biological Activity:
-
Over-oxidation can damage the protein. Optimize the NaIO₄ concentration and incubation time.
-
Ensure the conjugation reaction is performed under non-denaturing conditions.
-
Confirm that the PEGylation is site-specific and does not interfere with the protein's active site or binding domains.
-
Conclusion
Site-specific modification of proteins with this compound is a powerful and reliable method for producing homogenous bioconjugates. The formation of a stable hydrazone bond with an engineered or selectively generated carbonyl group on the protein allows for precise control over the location and stoichiometry of PEGylation. This approach is particularly valuable for the development of next-generation protein therapeutics with improved pharmacokinetic and pharmacodynamic properties. Careful optimization of the reaction conditions is crucial for achieving high yields and preserving the biological function of the modified protein.
References
Application Notes and Protocols for m-PEG25-Hydrazide Reaction with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG25-Hydrazide is a methoxy-terminated polyethylene glycol derivative containing 25 ethylene glycol units and a terminal hydrazide functional group. This heterobifunctional linker is a valuable tool in bioconjugation and drug delivery. The hydrazide group reacts specifically with aldehydes and ketones under mild acidic conditions to form a hydrazone linkage. This reaction is particularly useful for developing pH-sensitive drug delivery systems, as the resulting hydrazone bond is stable at physiological pH (around 7.4) but is cleaved under the acidic conditions found in tumor microenvironments or within cellular compartments like endosomes and lysosomes.[1][2] The PEG component enhances the solubility, stability, and pharmacokinetic properties of the conjugated molecule, often reducing immunogenicity and preventing non-specific binding.[3]
These application notes provide a comprehensive overview of the reaction between this compound and carbonyl compounds, including detailed protocols for conjugation and characterization, as well as quantitative data on the stability of the resulting hydrazone bond.
Reaction Mechanism and Kinetics
The fundamental reaction involves the nucleophilic addition of the hydrazide to the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the hydrazone. This reaction is reversible and is catalyzed by mild acid. Aniline can also be used as a catalyst to increase the efficiency of the reaction.[4]
The stability of the hydrazone bond is highly dependent on the structure of the carbonyl precursor. Hydrazones derived from aromatic aldehydes are generally more stable to acid hydrolysis than those formed from aliphatic aldehydes due to resonance stabilization.[1]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability of hydrazone linkages and typical reaction conditions for conjugation.
Table 1: pH-Dependent Stability of Hydrazone Linkages
| Carbonyl Precursor Type | pH | Temperature (°C) | Half-life (t½) | Stability Profile |
| Aliphatic Aldehyde | 7.4 | 37 | Reasonably Stable (minutes to hours) | Suitable for systemic circulation with eventual cleavage. |
| 5.5 | 37 | Minutes to < 2 minutes | Rapid hydrolysis for triggered release in acidic environments. | |
| Aromatic Aldehyde | 7.4 | 37 | > 72 hours | Highly stable at physiological pH. |
| 5.5 | 37 | > 48 hours | Generally too stable for pH-triggered release applications. |
Table 2: Typical Reaction Parameters for m-PEG-Hydrazide Conjugation
| Parameter | Recommended Range | Notes |
| pH | 5.0 - 7.0 | Optimal pH for hydrazone formation. Slightly acidic conditions catalyze the reaction. |
| Molar Excess of this compound | 10 to 100-fold | The optimal ratio should be determined empirically for each specific application. |
| Reaction Time | 2 - 24 hours | Can be performed at room temperature for a few hours or at 4°C overnight for sensitive molecules. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive biomolecules, requiring longer incubation times. |
| Catalyst (optional) | Aniline (1-10 mM) | Can significantly increase the reaction efficiency. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an Aldehyde- or Ketone-Containing Molecule
This protocol provides a general method for the conjugation of this compound to a protein, peptide, or other molecule containing a carbonyl group.
Materials and Reagents:
-
This compound
-
Aldehyde- or ketone-containing molecule (e.g., protein, peptide, small molecule drug)
-
Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Aniline (optional, for catalysis)
-
Quenching Solution (optional): e.g., an excess of a small molecule aldehyde or ketone to consume unreacted hydrazide.
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis tubing with an appropriate molecular weight cutoff (MWCO).
-
Solvent for this compound (e.g., DMSO or water)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde- or ketone-containing molecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the Conjugation Buffer).
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the solution of the carbonyl-containing molecule. The optimal ratio should be determined empirically.
-
If using a catalyst, add aniline to a final concentration of 1-10 mM.
-
Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle stirring or agitation. For sensitive molecules, the reaction can be performed at 4°C overnight.
-
-
Quenching (Optional):
-
To quench any unreacted this compound, an excess of a small molecule aldehyde or ketone can be added.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of PEGylation using techniques such as SDS-PAGE, HPLC, and mass spectrometry.
-
Protocol 2: Site-Specific Conjugation of this compound to an Antibody
This protocol describes the generation of aldehyde groups on an antibody via periodate oxidation of its carbohydrate moieties, followed by conjugation with this compound. This method allows for site-specific PEGylation away from the antigen-binding sites.
Materials and Reagents:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
This compound
-
Sodium periodate (NaIO₄) solution
-
Propylene glycol or glycerol
-
Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Desalting column (e.g., Sephadex G-25)
-
Purification System (SEC or Dialysis)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into an amine-free buffer like PBS. Adjust the concentration to 1-10 mg/mL.
-
-
Antibody Oxidation:
-
Cool the antibody solution to 4°C.
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark at 4°C for 30 minutes.
-
-
Quenching and Purification of Oxidized Antibody:
-
Quench the oxidation reaction by adding propylene glycol or glycerol to a final concentration of approximately 15 mM and incubate for 10 minutes at 4°C.
-
Immediately remove excess periodate and quenching agent by buffer exchange using a desalting column equilibrated with Conjugation Buffer (pH 5.5).
-
-
Conjugation Reaction:
-
Prepare a solution of this compound in the Conjugation Buffer.
-
Add a 50- to 100-fold molar excess of the this compound solution to the purified, oxidized antibody.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Final Purification:
-
Purify the antibody-PEG conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound and other small molecules.
-
Visualizations
Caption: Reaction of this compound with an aldehyde or ketone.
Caption: General experimental workflow for this compound conjugation.
References
Application Notes and Protocols: Site-Specific Labeling of Glycoproteins with m-PEG25-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of glycoproteins is a critical technique in biopharmaceutical development, diagnostics, and fundamental glycobiology research. Site-specific PEGylation, the covalent attachment of polyethylene glycol (PEG), offers numerous advantages, including improved pharmacokinetics, enhanced stability, and reduced immunogenicity of therapeutic proteins.[1][2][3] This document provides detailed protocols for the selective labeling of glycoproteins at their carbohydrate moieties using m-PEG25-Hydrazide.
The methodology is based on a two-step chemo-selective ligation strategy. First, cis-diol groups within the glycan structures, particularly on terminal sialic acid residues, are mildly oxidized using sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.[4][5] Subsequently, the hydrazide moiety of this compound reacts specifically with these aldehydes to form a stable hydrazone bond, resulting in the PEGylated glycoprotein. This approach is advantageous as it typically targets the glycan portions away from the protein's active sites, thereby preserving its biological function.
Data Presentation: Key Reaction Parameters
Successful and efficient labeling of glycoproteins with this compound is dependent on several critical parameters. The following table summarizes the key quantitative data and recommended ranges for the oxidation and PEGylation steps.
| Parameter | Recommended Range/Value | Notes |
| Glycoprotein Oxidation | ||
| Glycoprotein Concentration | 0.5 - 10 mg/mL | Higher concentrations can improve reaction efficiency but may lead to aggregation. |
| Sodium Periodate (NaIO₄) Concentration | 1 - 10 mM | 1 mM is often used for selective oxidation of sialic acids. Higher concentrations (>10 mM) will oxidize other sugar residues like galactose and mannose. |
| Oxidation Buffer | 100 mM Sodium Acetate, pH 5.5 | A slightly acidic pH is optimal for the oxidation reaction. |
| Temperature | 4°C or Room Temperature | The reaction can be performed on ice to minimize potential side reactions. |
| Incubation Time | 10 - 30 minutes | Protect the reaction from light. |
| Quenching Reagent | 100 mM Ethylene Glycol (final conc.) | To stop the oxidation reaction. |
| This compound Labeling | ||
| Molar Excess of this compound | 10 - 50-fold over glycoprotein | The optimal ratio should be determined empirically. |
| Labeling Buffer | 100 mM Sodium Acetate, pH 5.5 | The hydrazone formation is most efficient in a slightly acidic environment (pH 5-7). |
| Temperature | Room Temperature or 4°C | Room temperature for 2-4 hours is typical. For sensitive molecules, the reaction can be performed at 4°C overnight. |
| Incubation Time | 2 hours to overnight | The optimal time should be determined empirically. |
| Purification | ||
| Method | Size-Exclusion Chromatography (SEC) / Gel Filtration | Effective for removing unreacted this compound and other small molecules. |
| Ion-Exchange Chromatography (IEX) | Can separate PEGylated proteins based on the degree of PEGylation. | |
| Hydrophobic Interaction Chromatography (HIC) | An alternative or supplementary method to IEX for purification. |
Experimental Protocols
Materials and Reagents
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Ethylene glycol
-
Sodium Acetate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., SEC column, dialysis tubing with appropriate MWCO)
Protocol 1: Selective Oxidation of Sialic Acid Residues
This protocol is designed for the selective generation of aldehydes on terminal sialic acid residues.
-
Glycoprotein Preparation: Dissolve the glycoprotein in 100 mM Sodium Acetate buffer (pH 5.5) to a final concentration of 5 mg/mL.
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in distilled water.
-
Oxidation Reaction: Protect the reaction from light. Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1 mM. For example, add 50 µL of 20 mM NaIO₄ to 950 µL of the glycoprotein solution.
-
Incubation: Incubate the reaction for 30 minutes on ice or at room temperature.
-
Quenching: Add ethylene glycol to a final concentration of 100 mM to quench the periodate.
-
Purification: Immediately purify the oxidized glycoprotein from excess reagents using a desalting column or dialysis against 100 mM Sodium Acetate buffer (pH 5.5).
Protocol 2: General Oxidation of Glycans
This protocol uses a higher concentration of sodium periodate to oxidize a broader range of sugar residues.
-
Glycoprotein Preparation: Dissolve the glycoprotein in 100 mM Sodium Acetate buffer (pH 5.5) to a final concentration of 5 mg/mL.
-
Periodate Solution Preparation: Immediately before use, prepare a 100 mM stock solution of NaIO₄ in distilled water.
-
Oxidation Reaction: Protect the reaction from light. Add the NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10 mM. For example, add 100 µL of 100 mM NaIO₄ to 900 µL of the glycoprotein solution.
-
Incubation: Incubate the reaction for 20-30 minutes at room temperature.
-
Quenching: Add ethylene glycol to a final concentration of 100 mM.
-
Purification: Purify the oxidized glycoprotein as described in Protocol 1.
Protocol 3: Labeling of Oxidized Glycoprotein with this compound
-
Prepare this compound Solution: Dissolve this compound in DMSO to a concentration of 50 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the purified, oxidized glycoprotein solution. The final DMSO concentration should not exceed 1-2%.
-
Incubation: Incubate the reaction mixture for 2 hours to overnight at room temperature with gentle stirring. For temperature-sensitive glycoproteins, the incubation can be performed at 4°C.
-
Purification of PEGylated Glycoprotein: Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis. The choice of purification method will depend on the size of the glycoprotein and the desired purity.
-
Characterization: The degree of labeling and the integrity of the PEGylated glycoprotein can be assessed by SDS-PAGE, mass spectrometry, and functional assays.
Visualizations
Experimental Workflow
References
Application Notes: Surface Modification of Nanoparticles with m-PEG25-Hydrazide
Introduction
The surface modification of nanoparticles is a critical step in designing effective nanocarriers for drug delivery, diagnostics, and other biomedical applications. m-PEG25-Hydrazide is a heterobifunctional linker that combines the benefits of poly(ethylene glycol) (PEG) with a reactive hydrazide group. This linker is instrumental for researchers aiming to improve the pharmacokinetic profiles of their nanoparticles.
The methoxy-capped PEG (m-PEG) portion, consisting of 25 ethylene glycol units, provides a hydrophilic shield. This "stealth" layer reduces non-specific protein binding (opsonization), minimizes uptake by the reticuloendothelial system (RES), and consequently prolongs the circulation time of the nanoparticles in vivo.[1][2] The terminal hydrazide group (–CONHNH₂) offers a versatile handle for covalent conjugation. It reacts specifically with aldehyde or ketone groups on the nanoparticle surface to form a hydrazone bond.[3] This linkage is notably pH-sensitive and can be engineered to be stable at physiological pH (~7.4) but cleavable in the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes (pH 5.0-6.5).[4][5] This property makes this compound an excellent choice for creating stimuli-responsive drug delivery systems.
These application notes provide detailed protocols for the conjugation of this compound to nanoparticles and the subsequent characterization of the modified constructs.
Key Applications
-
Prolonged Systemic Circulation: The PEG chain provides a "stealth" effect, helping nanoparticles evade the immune system and prolonging their time in circulation.
-
pH-Responsive Drug Delivery: The acid-labile hydrazone bond allows for triggered release of therapeutic cargo in acidic environments, such as tumors or endosomes.
-
Improved Colloidal Stability: The hydrophilic PEG layer prevents nanoparticle aggregation in biological fluids.
-
Platform for Targeted Delivery: While not an intrinsic feature of this specific linker, the nanoparticle surface can be co-functionalized with targeting ligands (antibodies, peptides) to direct the nanocarrier to specific cells or tissues.
Quantitative Data and Characterization
Successful surface modification must be confirmed and quantified. The following tables summarize the expected changes in nanoparticle properties and compare common analytical techniques used for characterization.
Table 1: Expected Physicochemical Changes Post-Modification
| Parameter | Method of Analysis | Expected Change After PEGylation | Rationale |
|---|---|---|---|
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase | The addition of the PEG polymer chains to the nanoparticle surface increases its overall size in a hydrated state. |
| Zeta Potential | Zeta Potential Analysis | Shift towards neutrality | The PEG layer masks the original surface charge of the nanoparticle, moving the zeta potential closer to 0 mV. This steric hindrance, rather than electrostatic repulsion, becomes the primary mechanism for stability. |
| Surface Chemistry | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic PEG peaks (e.g., C-O-C ether stretch ~1100 cm⁻¹) and hydrazone bond peaks. | Confirms the covalent attachment of the PEG-hydrazide linker to the nanoparticle surface. |
| Mass | Thermogravimetric Analysis (TGA) | A distinct weight loss step at the degradation temperature of PEG (typically 300-450 °C). | The percentage of weight loss in this temperature range can be used to quantify the amount of grafted PEG. |
Table 2: Comparison of Quantitative Techniques for PEG Grafting Density
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature. The weight loss corresponding to PEG degradation is used for quantification. | Robust and provides precise quantification of the total PEG content on dried samples. | Requires a significant amount of dried sample; the core nanoparticle material must be thermally stable at the PEG degradation temperature. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Quantifies PEG by integrating the signal from the characteristic ethylene oxide protons (~3.65 ppm). | Highly robust and quantitative. Can be used to determine the molecular weight and purity of the PEG linker itself. | Often requires the PEG to be cleaved from the nanoparticle surface or the nanoparticle to be dissolved to obtain a high-resolution signal. |
| High-Performance Liquid Chromatography (HPLC) | PEG is cleaved from the nanoparticle surface and separated via reversed-phase HPLC, then quantified using a detector like a Charged Aerosol Detector (CAD). | Highly sensitive and can distinguish between bound and unbound PEG fractions, providing a more accurate picture of surface density. | Requires specialized equipment and method development. Involves chemical displacement or dissolution of the nanoparticle core. |
Experimental Protocols
Protocol 1: Conjugation of this compound to Aldehyde-Functionalized Nanoparticles
This protocol describes the formation of a pH-sensitive hydrazone bond between a nanoparticle bearing surface aldehyde groups and the hydrazide moiety of the PEG linker.
Materials:
-
Aldehyde-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles, or surface-modified inorganic nanoparticles)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.5
-
Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifugal filtration units with a Molecular Weight Cut-Off (MWCO) suitable for the nanoparticle size
-
Orbital shaker or rotator
Procedure:
-
Nanoparticle Preparation:
-
Disperse the aldehyde-functionalized nanoparticles in the MES reaction buffer (pH 5.5) to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly (if applicable to the nanoparticle type) to ensure a homogeneous dispersion.
-
-
This compound Solution Preparation:
-
Dissolve the this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mg/mL).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the linker relative to the estimated number of surface aldehyde groups is recommended to drive the reaction to completion.
-
Incubate the reaction mixture for 4-8 hours at room temperature with gentle, continuous mixing on an orbital shaker. The slightly acidic pH of the MES buffer catalyzes the hydrazone bond formation.
-
-
Purification:
-
Transfer the reaction mixture to a centrifugal filtration unit with an appropriate MWCO (e.g., 100 kDa for larger nanoparticles).
-
Wash the nanoparticles by adding PBS (pH 7.4) to the unit, centrifuging according to the manufacturer's instructions, and discarding the filtrate.
-
Repeat the washing step at least 3-4 times to ensure complete removal of unreacted this compound and DMSO.
-
After the final wash, resuspend the purified PEGylated nanoparticles in the desired buffer (e.g., PBS) for storage or downstream applications.
-
Figure 1. Workflow for conjugating this compound to aldehyde-functionalized nanoparticles.
Protocol 2: Characterization of this compound Modified Nanoparticles
This protocol outlines the key steps to confirm the successful surface modification.
A. Hydrodynamic Size and Zeta Potential Measurement (DLS)
-
Sample Preparation: Dilute a small aliquot of the purified PEGylated nanoparticle suspension and the original, unmodified nanoparticle suspension in the same buffer (e.g., 10 mM NaCl or PBS) to an appropriate concentration for DLS analysis.
-
Measurement: Analyze the samples using a DLS instrument to determine the Z-average hydrodynamic diameter and the polydispersity index (PDI).
-
Zeta Potential: Use the same instrument (or a dedicated one) with an appropriate folded capillary cell to measure the zeta potential.
-
Analysis: Compare the size and zeta potential of the modified nanoparticles to the unmodified control. A successful conjugation should result in an increased hydrodynamic diameter and a zeta potential shifted towards neutral.
B. Quantification of PEG Grafting by Thermogravimetric Analysis (TGA)
-
Sample Preparation: Lyophilize (freeze-dry) a known quantity of the purified PEGylated nanoparticles to obtain a dry powder.
-
Measurement: Place a precise amount (typically 5-10 mg) of the dried sample into a TGA crucible. Heat the sample under a nitrogen atmosphere from room temperature to ~600°C at a controlled rate (e.g., 10 °C/min).
-
Analysis: Analyze the resulting weight loss curve. The weight loss observed in the temperature range of PEG degradation (e.g., 300-450 °C) corresponds to the amount of conjugated PEG. This allows for the calculation of the weight percentage of PEG on the nanoparticles.
C. Confirmation of pH-Sensitive Cleavage
-
Incubation: Incubate aliquots of the PEGylated nanoparticles in buffers of different pH values (e.g., pH 7.4 and pH 5.5) for several hours.
-
Analysis: After incubation, re-measure the hydrodynamic diameter of the nanoparticles using DLS.
-
Interpretation: A decrease in the hydrodynamic diameter of the nanoparticles incubated at the acidic pH compared to those at neutral pH suggests the cleavage of the PEG chains via hydrolysis of the hydrazone bond.
Figure 2. pH-sensitive cleavage of the hydrazone bond in an acidic endosomal environment.
Figure 3. Logical workflow for the characterization of PEGylated nanoparticles.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Synthesis and characterisation of PEG modified chitosan nanocapsules loaded with thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DSPE-Hydrazone-PEG - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
m-PEG25-Hydrazide in Targeted Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG25-Hydrazide is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems. This linker is composed of a methoxy-terminated polyethylene glycol (PEG) chain with 25 ethylene glycol units, providing a defined and sufficient spacer length, and a terminal hydrazide group. The PEG moiety enhances the solubility, stability, and pharmacokinetic profile of the conjugated molecule, while the hydrazide group allows for the formation of a pH-sensitive hydrazone bond with carbonyl groups (aldehydes or ketones) present on a drug or targeting ligand. This pH-labile linkage is a key feature, designed to be stable at physiological pH (around 7.4) in the bloodstream and to undergo hydrolysis in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes, leading to targeted drug release.[1][]
These application notes provide an overview of the use of this compound in creating targeted drug delivery systems, including antibody-drug conjugates (ADCs) and functionalized nanoparticles. Detailed protocols for key experimental procedures are also provided to guide researchers in their drug development efforts.
Key Features and Applications
-
Enhanced Pharmacokinetics: The PEG component of the linker improves the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend circulation half-life, leading to increased drug exposure at the target site.[3][4]
-
Improved Solubility and Stability: The hydrophilic nature of the PEG chain can help to solubilize hydrophobic drugs and prevent aggregation of the final conjugate.[3]
-
pH-Sensitive Drug Release: The hydrazone bond formed is stable at neutral pH but cleavable under mildly acidic conditions, allowing for triggered drug release in the tumor microenvironment or intracellularly.
-
Versatile Conjugation Chemistry: The hydrazide group offers a chemoselective reaction with aldehydes and ketones, enabling controlled conjugation to various molecules.
Data Presentation
The following tables summarize key quantitative data for drug conjugates utilizing PEGylated hydrazide linkers. While specific data for this compound is limited, the provided data for similar linkers (e.g., m-PEG24) offers valuable insights into the expected performance.
Table 1: Impact of PEG Linker Length on ADC Clearance
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from studies on ADCs with varying PEG linker lengths, demonstrating that a PEG length of 8 units or more significantly reduces clearance.
Table 2: Drug-to-Antibody Ratios (DARs) for ADCs with PEGylated Linkers
| ADC Construct | Linker Type | Average DAR |
| RS7-DL11 | mPEG24 side chain | 4 or 8 |
| Trastuzumab-DM1 | Linear PEG24 | 3.67 |
| Trastuzumab-DM1 | Pendant (12x2) PEG | 3.81 |
This table showcases the ability to achieve high and controlled drug loading with PEGylated linkers.
Table 3: In Vitro Cytotoxicity of Doxorubicin-Hydrazone Conjugates
| Cell Line | Conjugate | IC50 (µg/mL) |
| HeLa | Free Doxorubicin | ~0.1 |
| HeLa | Doxorubicin-Hydrazone Micelles | ~0.5 - 1.0 |
| MDA-MB-231 | Free Doxorubicin | ~0.05 |
| MDA-MB-231 | Doxorubicin-Hydrazone Micelles | ~0.2 - 0.5 |
IC50 values for doxorubicin-hydrazone conjugates are generally higher than free doxorubicin in vitro, which can be attributed to the controlled release mechanism. The in vivo efficacy is often enhanced due to improved pharmacokinetics and targeted delivery.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Aldehyde-Containing Drug
This protocol describes the formation of a drug-linker conjugate via a hydrazone bond.
Materials:
-
Aldehyde-containing drug
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Glacial Acetic Acid (catalyst)
-
Reaction vessel
-
Stirring plate and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Dissolve the aldehyde-containing drug in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Dissolve a 1.2 molar equivalent of this compound in the same solvent.
-
Add the this compound solution to the drug solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by HPLC by observing the formation of the new conjugate peak and the disappearance of the starting material peaks.
-
Upon completion, the drug-linker conjugate can be purified by preparative HPLC.
-
Characterize the purified conjugate by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol outlines the conjugation of a drug-linker construct (prepared as in Protocol 1, assuming the drug now has a PEG-hydrazide attached) to an antibody that has been engineered to contain an aldehyde group. A common method for introducing aldehyde groups onto an antibody is through the oxidation of its carbohydrate moieties in the Fc region.
Materials:
-
Antibody with engineered aldehyde group
-
Drug-m-PEG25-Hydrazide conjugate
-
Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation: Exchange the antibody into the Conjugation Buffer using a desalting column. Adjust the antibody concentration to 2-10 mg/mL.
-
Conjugation Reaction:
-
Dissolve the Drug-m-PEG25-Hydrazide conjugate in the Conjugation Buffer.
-
Add a 10- to 50-fold molar excess of the Drug-m-PEG25-Hydrazide solution to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle stirring. For sensitive antibodies, the reaction can be performed at 4°C overnight.
-
-
Purification of the ADC:
-
Following incubation, purify the ADC from the unreacted drug-linker conjugate and other small molecules using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the ADC:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes how to evaluate the cytotoxic activity of the prepared ADC against a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and control antibody
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a control (unconjugated antibody) in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the ADC or control solutions. Include untreated wells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of an ADC using this compound.
Caption: pH-sensitive drug release mechanism from a hydrazone-linked ADC.
References
Application Notes and Protocols for pH-Sensitive Drug Release Systems Utilizing Hydrazone Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, characterization, and evaluation of pH-sensitive drug delivery systems employing hydrazone linkers. The inherent instability of the hydrazone bond in acidic environments, such as those found in tumor microenvironments and endolysosomal compartments, makes it an excellent tool for targeted drug release.[1][2][3][4]
Introduction to Hydrazone Linkers in Drug Delivery
Hydrazone linkers are formed by the condensation reaction between a hydrazide and an aldehyde or ketone. In drug delivery, this chemistry is leveraged to conjugate a therapeutic agent to a carrier molecule, such as a polymer, nanoparticle, or antibody.[2] The resulting hydrazone bond is relatively stable at physiological pH (~7.4) but undergoes rapid hydrolysis under acidic conditions (pH 4.5-6.5). This pH-dependent cleavage facilitates the release of the active drug preferentially at the target site, minimizing systemic toxicity and enhancing therapeutic efficacy.
The stability of the hydrazone linker, and thus the drug release kinetics, can be tuned by modifying the chemical structure of the hydrazone. For instance, aromatic hydrazones are generally more stable than aliphatic ones due to resonance stabilization. This allows for the rational design of drug delivery systems with tailored release profiles.
Key Applications
-
Oncology: Targeting the acidic tumor microenvironment or the low pH of endosomes and lysosomes after cellular uptake. Doxorubicin is a commonly conjugated drug for this purpose.
-
Antibody-Drug Conjugates (ADCs): Releasing potent cytotoxic agents within cancer cells after antibody-mediated internalization.
-
Nanomedicine: Developing stimuli-responsive nanoparticles and micelles that release their payload in response to a pH trigger.
Quantitative Data Summary
The following tables summarize key quantitative data for various hydrazone-linked drug delivery systems, providing a basis for comparison.
Table 1: Stability of Hydrazone Linkers at Different pH Values
| Hydrazone Linker Type | pH | Half-life (t½) | Reference |
| Acyl Hydrazone (Doxorubicin ADC) | 7.0 | > 2.0 hours | |
| 5.0 | 2.4 minutes | ||
| Aliphatic Aldehyde-derived (mPEG-HZ-PE) | 7.4 | 120 minutes | |
| 5.5 | < 2 minutes | ||
| Aromatic Aldehyde-derived (mPEG-HZ-PE) | 7.4 | > 72 hours | |
| 5.5 | > 48 hours | ||
| Aromatic Ketone-based (pHPMA-APM-TAMRA) | 7.4 | > 24 hours (<30% degradation) | |
| 5.0 | Steady increase in degradation over 24 hours | ||
| Aliphatic Ketone-based (pHPMA-BMCA-TAMRA) | 7.4 | Significant hydrolysis after 5 hours | |
| 5.0 | Much greater hydrolysis at early time points | ||
| Aliphatic Aldehyde-based (pHPMA-PMCA-TAMRA) | 7.4 | > 30% release after 5 hours | |
| 5.0 | No difference in release rates compared to pH 7.4 |
Table 2: Drug Loading and Release from Hydrazone-Linked Nanoparticles
| Nanoparticle System | Drug | Drug Loading Content (DLC %) | Encapsulation Efficiency (EE %) | Cumulative Release at pH 5.0 (Time) | Cumulative Release at pH 7.4 (Time) | Reference |
| Poly(β-L-Malic Acid) | Doxorubicin | 5% (w/w) | Not Specified | >80% (40 h) | ~10% (40 h) | |
| PLA-DOX Prodrug | Doxorubicin | Up to 27% (w/w) | Quantitative | Higher release rate than at pH 7.4 | Slower release rate | |
| Carbon Dots | Doxorubicin | 60.0 ± 0.3% | Not Specified | 74.6 ± 0.8% | Slower release rate | |
| Mixed DOX-DOX Dimer | Doxorubicin | >50% | Not Specified | 39.16% (24 h) | Minimal |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of hydrazone-linked drug delivery systems.
Protocol 1: Synthesis of a Doxorubicin-Hydrazone-Polymer Conjugate
This protocol describes the synthesis of a doxorubicin-polymer conjugate using a poly(lactic acid) (PLA) backbone as an example.
Materials:
-
Poly(lactic acid) (PLA)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Hydrazine hydrate
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Dialysis tubing (MWCO 3500 Da)
Procedure:
-
PLA-Hydrazide Synthesis:
-
Dissolve PLA in anhydrous DCM.
-
Add an excess of hydrazine hydrate and stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the resulting PLA-hydrazide by adding the reaction mixture to cold diethyl ether.
-
Wash the precipitate multiple times with diethyl ether and dry under vacuum.
-
-
Doxorubicin Conjugation:
-
Dissolve DOX·HCl and an excess of TEA in anhydrous DMF. Stir for 30 minutes to obtain the free base of doxorubicin.
-
Add the PLA-hydrazide to the doxorubicin solution.
-
Stir the reaction mixture in the dark at room temperature for 48 hours.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Dissolve the crude product in DMF and dialyze against a 1:1 mixture of ethanol and water for 48 hours, followed by dialysis against deionized water for another 24 hours.
-
Lyophilize the purified solution to obtain the final PLA-DOX conjugate.
-
Protocol 2: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
This protocol outlines the indirect method for determining DLC and EE using UV-Vis spectrophotometry.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifugal filter units (e.g., Amicon®)
-
UV-Vis spectrophotometer
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the drug-loaded nanoparticle suspension.
-
Centrifuge the suspension using a centrifugal filter unit to separate the nanoparticles from the supernatant containing the unloaded drug.
-
-
Quantification of Unloaded Drug:
-
Measure the absorbance of the supernatant at the maximum absorbance wavelength (λmax) of the drug.
-
Determine the concentration of the unloaded drug using a pre-established calibration curve of the free drug in the same buffer.
-
-
Calculation:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of unloaded drug) / Total amount of drug] x 100
-
Drug Loading Content (DLC %): DLC (%) = [(Total amount of drug - Amount of unloaded drug) / Total weight of nanoparticles] x 100
-
Protocol 3: In Vitro pH-Dependent Drug Release Study
This protocol describes a dialysis-based method to evaluate the pH-triggered release of a drug from a nanoparticle formulation.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 5.0
-
Dialysis tubing (appropriate MWCO)
-
Shaking incubator or water bath at 37°C
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation:
-
Transfer a known volume and concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag into a larger container with a known volume of release medium (either pH 7.4 PBS or pH 5.0 acetate buffer).
-
-
Incubation:
-
Incubate the setup at 37°C with gentle shaking.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the container.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
-
Analysis:
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volumes.
-
Plot the cumulative drug release (%) versus time for both pH conditions.
-
Protocol 4: Cytotoxicity Assessment using MTT Assay
This protocol provides a general procedure for evaluating the cytotoxicity of the drug-loaded nanoparticles against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Free drug solution
-
Drug-loaded nanoparticle suspension
-
Empty nanoparticle suspension (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
-
Treatment:
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the different treatment solutions to the wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability (%) for each treatment group relative to the untreated control cells.
-
Plot cell viability (%) versus drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
Doxorubicin's Mechanism of Action
The following diagram illustrates the primary mechanisms of action of doxorubicin, a common anticancer drug delivered via pH-sensitive hydrazone linkers.
Caption: Doxorubicin's dual mechanism of action in cancer cells.
Experimental Workflow: Synthesis and Characterization
The following diagram outlines the general workflow for the synthesis and characterization of a hydrazone-linked drug delivery system.
Caption: General experimental workflow for system development.
Logical Relationship: pH-Triggered Drug Release
The diagram below illustrates the logical relationship of pH-triggered drug release from a hydrazone-linked carrier.
Caption: pH-dependent stability and release mechanism.
References
Application Notes and Protocols for PEGylating Peptides with m-PEG25-Hydrazide for Improved Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide-based therapeutics offer high specificity and potency but are often limited by their poor in vivo stability due to rapid proteolytic degradation and renal clearance.[1] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy to overcome these limitations.[1][2][3][4] This modification creates a hydrophilic shield around the peptide, sterically hindering the approach of proteolytic enzymes and increasing the hydrodynamic radius, which in turn reduces the rate of kidney filtration.
This document provides detailed protocols for the site-specific PEGylation of peptides using m-PEG25-Hydrazide, a reagent that allows for conjugation to an aldehyde or ketone group on the peptide, often introduced at the C-terminus. This approach offers a controlled method to enhance peptide stability while potentially preserving its biological activity.
Data Presentation: Improved Stability of PEGylated Peptides
The following table summarizes quantitative data from studies comparing the stability of PEGylated peptides with their non-PEGylated counterparts in various conditions.
| Peptide/Protein | PEG Moiety | Assay Condition | Time Point | % Intact (Non-PEGylated) | % Intact (PEGylated) | Reference |
| A20FMDV2 Peptide | PEG20 | Rat Serum (37°C) | 24 h | ~0% | ~90% | |
| A20FMDV2 Peptide | PEG20 | Rat Serum (37°C) | 48 h | Undetected | >70% | |
| A20FMDV2 Peptide | PEG5 (acetyl linker) | Human Plasma (37°C) | 24 h | Not specified | >80% | |
| Recombinant Human Acid Fibroblast Growth Factor (rhaFGF) | Not specified | Mouse Serum (37°C) | 96 h | 23.7% | 61.3% | |
| Recombinant Human Acid Fibroblast Growth Factor (rhaFGF) | Not specified | Trypsin (2 mM) | Not specified | Lower resistance | Significantly increased resistance | |
| Apidaecin Analog Api88 | Not specified | Mouse Serum | 10 min | 10-22% | Not directly compared, but analogs showed increased half-life |
Experimental Protocols
Protocol 1: Introduction of a C-terminal Aldehyde/Ketone for Hydrazide Ligation
Site-specific PEGylation with this compound requires the presence of a unique aldehyde or ketone functionality on the peptide. This can be achieved through various methods, including the oxidation of an N-terminal serine or threonine residue or by incorporating a C-terminal hydrazide precursor during solid-phase peptide synthesis (SPPS) that can be converted to a reactive carbonyl group. A common method involves the use of a peptide C-terminal hydrazide.
Materials:
-
Peptide with a C-terminal hydrazide (-CONHNH2)
-
Sodium nitrite (NaNO₂)
-
Anhydrous buffer (e.g., pH 3-5)
Procedure:
-
Dissolve the peptide hydrazide in the anhydrous buffer at a concentration of 1-5 mg/mL.
-
Cool the solution to 0°C in an ice bath.
-
Add a 1.2-fold molar excess of freshly prepared sodium nitrite solution.
-
Stir the reaction mixture at 0°C for 30 minutes. The peptide hydrazide is converted to a peptide acyl azide, which can then be hydrolyzed to a reactive aldehyde or ketone for the subsequent PEGylation step.
Protocol 2: PEGylation of the Peptide with this compound
This protocol describes the hydrazone ligation reaction between the carbonyl group on the peptide and the hydrazide group of the m-PEG reagent.
Materials:
-
Aldehyde/ketone-functionalized peptide
-
This compound
-
Reaction Buffer (e.g., Sodium acetate buffer, pH 4.5-5.5)
-
Aniline (optional, as a catalyst)
Procedure:
-
Dissolve the carbonyl-functionalized peptide in the reaction buffer.
-
Add a 1.5 to 5-fold molar excess of this compound to the peptide solution.
-
If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle stirring.
-
Monitor the reaction progress using analytical techniques such as RP-HPLC or MALDI-TOF mass spectrometry to confirm the formation of the PEGylated peptide.
Protocol 3: Purification of the PEGylated Peptide
Purification is crucial to remove unreacted PEG, unconjugated peptide, and any side products.
Materials:
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., RP-HPLC or size-exclusion chromatography (SEC))
-
Appropriate solvents for the chosen chromatography method (e.g., water and acetonitrile with 0.1% TFA for RP-HPLC)
Procedure:
-
(Optional) Quench any unreacted aldehyde/ketone groups by adding a small excess of hydroxylamine.
-
Purify the reaction mixture using either RP-HPLC or SEC.
-
RP-HPLC: The increased hydrophilicity of the PEGylated peptide will typically result in a shorter retention time compared to the un-PEGylated peptide.
-
SEC: The increased hydrodynamic volume of the PEGylated peptide will cause it to elute earlier than the smaller, un-PEGylated peptide.
-
-
Collect the fractions corresponding to the PEGylated peptide.
-
Confirm the purity and identity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final PEGylated peptide product.
Protocol 4: In Vitro Plasma/Serum Stability Assay
This assay evaluates the stability of the PEGylated peptide in a biologically relevant matrix.
Materials:
-
PEGylated peptide and non-PEGylated control peptide
-
Human or animal plasma/serum
-
Incubator at 37°C
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or cold acetonitrile)
-
Analytical RP-HPLC system
Procedure:
-
Prepare stock solutions of the PEGylated and non-PEGylated peptides in a suitable buffer.
-
Pre-warm the plasma or serum to 37°C.
-
Spike a known concentration of each peptide into separate aliquots of the plasma/serum. A typical starting concentration is 100 µg/mL.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the proteolytic activity by adding an equal volume of quenching solution.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to precipitate plasma proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide remaining versus time to determine the degradation profile and half-life.
Protocol 5: Proteolytic Degradation Assay (Trypsin)
This assay assesses the resistance of the PEGylated peptide to a specific protease.
Materials:
-
PEGylated peptide and non-PEGylated control peptide
-
Trypsin solution (e.g., 2 mM)
-
Reaction buffer (e.g., Ammonium bicarbonate buffer, pH 8.0)
-
Incubator at 37°C
-
Quenching solution (e.g., 10% TFA)
-
Analytical RP-HPLC or SDS-PAGE system
Procedure:
-
Dissolve the PEGylated and non-PEGylated peptides in the reaction buffer.
-
Add trypsin to initiate the digestion.
-
Incubate the samples at 37°C.
-
At various time points, withdraw an aliquot and quench the reaction with the quenching solution.
-
Analyze the samples by RP-HPLC or SDS-PAGE to determine the amount of intact peptide.
-
Compare the degradation rates of the PEGylated and non-PEGylated peptides.
Visualizations
Caption: Experimental workflow for peptide PEGylation and stability testing.
Caption: Mechanism of improved peptide stability through PEGylation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG25-Hydrazide Conjugation Efficiency
Welcome to the technical support center for m-PEG25-Hydrazide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to aldehyde or ketone-containing molecules.
Issue 1: Low or No Product Formation
Possible Causes & Recommended Solutions
| Cause | Troubleshooting Steps |
| Incorrect pH of the reaction buffer. | Optimize the reaction pH. The formation of a hydrazone bond is pH-sensitive. Start with a mildly acidic buffer (e.g., sodium acetate, pH 4.5-6.0). For biomolecules sensitive to low pH, a neutral buffer (pH 7.0-7.4) can be used, but the reaction time may need to be extended or a catalyst added.[1][2][3] |
| Inefficient aldehyde/ketone formation on the substrate. | If generating aldehydes on a biomolecule (e.g., via periodate oxidation of glycans), ensure the oxidation step is efficient. Quench any remaining oxidizing agent before adding the hydrazide to prevent unwanted side reactions.[2][3] |
| Degradation of this compound. | Ensure proper storage of the PEG reagent (typically at -20°C, kept dry). Prepare solutions fresh before use. |
| Suboptimal molar ratio of reactants. | An insufficient excess of the this compound can lead to incomplete conjugation. A 1.5 to 10-fold molar excess of the hydrazide over the aldehyde is commonly used. For some applications, a higher excess (up to 50-fold) might be necessary. |
| Slow reaction kinetics. | Consider adding a catalyst to accelerate the reaction, especially at neutral pH. Aniline is a commonly used catalyst. Arginine can also act as a catalyst and helps prevent protein aggregation. |
| Steric Hindrance. | If conjugating to a large biomolecule, the conjugation site may be sterically hindered. Consider using a longer PEG linker if this is a recurring issue. |
Issue 2: Conjugate Instability and Product Loss
Possible Causes & Recommended Solutions
| Cause | Troubleshooting Steps |
| Hydrolysis of the hydrazone bond. | The hydrazone bond is susceptible to acid-catalyzed hydrolysis. Ensure the pH during purification and storage is not too acidic. Hydrazones formed from aliphatic aldehydes (like those on some PEG linkers) are more prone to hydrolysis than those from aromatic aldehydes. |
| Instability in biological media. | Components in plasma can contribute to the degradation of hydrazone bonds, even at neutral pH. If stability in plasma is critical, characterize the conjugate's stability in the relevant biological matrix. |
| Inefficient Purification. | The purification process can be a source of product loss. Optimize purification methods (e.g., size-exclusion chromatography, dialysis) to efficiently separate the conjugate from unreacted PEG and substrate. |
| Aggregation of the conjugate. | PEGylation generally reduces aggregation, but highly hydrophobic molecules may still aggregate. Longer PEG chains can help mitigate this. The addition of arginine during the reaction can also prevent aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
A1: The optimal pH for hydrazone formation is typically mildly acidic, in the range of 4.5 to 6.0. However, if your molecule is sensitive to acidic conditions, the reaction can be performed at a neutral pH (7.0-7.4), though the reaction rate will be slower. In such cases, using a catalyst is recommended to improve efficiency.
Q2: How can I increase the speed of the conjugation reaction?
A2: To increase the reaction speed, you can:
-
Use a catalyst: Aniline is a common and effective catalyst for hydrazone ligation.
-
Increase reactant concentrations: The reaction is bimolecular, so increasing the concentration of either the this compound or the target molecule will increase the rate.
-
Optimize the pH: If possible, lowering the pH to the mildly acidic range (4.5-6.0) will accelerate the reaction.
Q3: My target molecule is an aromatic aldehyde. Does this affect the conjugation?
A3: Yes, the nature of the aldehyde affects the stability of the resulting hydrazone bond. Hydrazones derived from aromatic aldehydes are generally more stable to acidic hydrolysis than those derived from aliphatic aldehydes. This is due to the conjugation of the hydrazone's C=N double bond with the aromatic ring.
Q4: How do I remove unreacted this compound after the reaction?
A4: Unreacted PEG reagents can be removed using size-based separation techniques. The most common methods are size-exclusion chromatography (SEC) and dialysis. The choice of method will depend on the size difference between your conjugated product and the free PEG.
Q5: What analytical techniques can I use to confirm conjugation and determine efficiency?
A5: Several analytical techniques can be used to assess PEGylation efficiency:
-
Mass Spectrometry (MS): To confirm the mass of the conjugated product.
-
High-Performance Liquid Chromatography (HPLC): Particularly SEC and reverse-phase HPLC, to separate the conjugate from starting materials and quantify the extent of conjugation.
-
Capillary Electrophoresis (CE): Can be used to assess the degree of PEGylation.
-
SDS-PAGE: For protein PEGylation, a shift in the molecular weight on the gel indicates successful conjugation.
Quantitative Data Summary
Table 1: Reaction Conditions for Hydrazone Ligation
| Parameter | Recommended Range | Notes |
| pH | 4.5 - 7.4 | Optimal is typically mildly acidic (4.5-6.0). |
| Molar Excess of PEG-Hydrazide | 1.5 - 50 fold | The optimal ratio should be determined empirically. |
| Aniline Catalyst Concentration | 10 - 100 mM | Aniline can significantly increase the reaction rate, especially at neutral pH. |
| Reaction Time | 2 - 24 hours | Dependent on pH, temperature, and catalyst use. Reactions at 4°C may require longer incubation. |
| Temperature | 4°C to Room Temperature | Room temperature is common, but 4°C can be used for sensitive molecules. |
Experimental Protocols
Protocol: General Procedure for this compound Conjugation to an Aldehyde-Containing Protein
Materials:
-
Aldehyde-containing protein
-
This compound
-
Conjugation Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
Aniline (optional, as a catalyst)
-
Quenching solution (optional)
-
Purification system (e.g., SEC column or dialysis cassette)
Methodology:
-
Preparation of Reactants:
-
Dissolve the aldehyde-containing protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the this compound in the Conjugation Buffer to create a stock solution. A 1.5 to 10-fold molar excess over the protein is a good starting point.
-
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution.
-
If using a catalyst, add aniline to the reaction mixture (e.g., a final concentration of 10-20 mM).
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent can be added to react with any remaining aldehydes.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE to observe the molecular weight shift, and use mass spectrometry to confirm the identity of the PEGylated protein. HPLC can be used to determine the purity and degree of PEGylation.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Chemical pathway of hydrazone bond formation.
References
Technical Support Center: Improving the Stability of m-PEG-Hydrazide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common stability issues encountered with m-PEG-Hydrazide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in m-PEG-Hydrazide conjugates?
A1: The primary cause of instability is the hydrolysis of the hydrazone bond formed between the m-PEG-Hydrazide and a carbonyl group (aldehyde or ketone) on the target molecule. This linkage is inherently sensitive to acidic conditions.[1][2][3]
Q2: How does pH fundamentally affect the stability of the hydrazone bond?
A2: The hydrazone bond is generally stable at a neutral pH of ~7.4 but becomes susceptible to acid-catalyzed hydrolysis in acidic environments (pH < 6.0).[4][5] The hydrolysis process involves the protonation of the imine nitrogen, followed by a nucleophilic attack by water, leading to the cleavage of the C-N bond. Consequently, the half-life of the conjugate can vary from hours to many days depending on the pH.
Q3: What is the general mechanism of hydrazone bond degradation?
A3: The degradation is an acid-catalyzed hydrolysis. The process begins when a proton (H+) protonates the nitrogen atom in the -C=N- double bond. This makes the carbon atom more electrophilic and susceptible to a nucleophilic attack by a water molecule. This forms an unstable carbinolamine intermediate, which then decomposes, breaking the C-N bond and releasing the original PEG-Hydrazide and carbonyl-containing molecule.
Q4: How can I improve the stability of my conjugate for applications requiring long circulation at physiological pH?
A4: To enhance stability at physiological pH (7.4), the most effective strategy is to modify the chemical structure of the carbonyl partner. Using an aromatic aldehyde (e.g., from a succinimidyl 4-formylbenzoate (SFB) linker) to form the hydrazone bond significantly increases stability compared to using an aliphatic aldehyde. This increased stability is due to the resonance stabilization provided by the aromatic ring's π-bond conjugation with the hydrazone linkage.
Q5: Is it possible to make the hydrazone linkage permanently stable?
A5: Yes, the stability of the conjugate can be significantly enhanced by reducing the C=N double bond of the hydrazone to a single C-N bond, forming a stable hydrazine linkage. This can be achieved using a reducing agent like sodium cyanoborohydride. However, this process is irreversible and eliminates the pH-sensitive cleavage, which may not be desirable for applications requiring payload release.
Troubleshooting Guide
Problem 1: My conjugate shows significant degradation during storage in my standard buffer (e.g., PBS pH 7.4).
| Potential Cause | Recommended Solution(s) |
| Incorrect Buffer pH: The actual pH of your buffer may be slightly acidic due to improper preparation or CO₂ absorption from the air. | 1. Accurately measure the pH of your storage buffer and adjust to 7.4 or slightly higher if the application allows. 2. Use freshly prepared buffers for storage. 3. Store the final conjugate in a buffer at or above neutral pH (e.g., PBS pH 7.4). |
| Highly Labile Hydrazone: The conjugate was formed with an aliphatic aldehyde, which is known to be less stable even at neutral pH compared to aromatic-derived hydrazones. | 1. For future conjugations where high stability is required, consider using an aromatic aldehyde linker. 2. For the current batch, store frozen at -20°C or -80°C in a pH 7.4 buffer to minimize hydrolysis. |
| Reactive Impurities: The m-PEG-Hydrazide raw material may contain reactive impurities that contribute to degradation. | 1. Ensure the quality of the PEGylating reagent before conjugation. 2. Purify the conjugate thoroughly using methods like size-exclusion chromatography (SEC) or dialysis to remove any unreacted materials or byproducts. |
Problem 2: My conjugate is not releasing its payload efficiently in my acidic-pH assay (e.g., pH 5.0).
| Potential Cause | Recommended Solution(s) |
| Overly Stable Hydrazone Bond: The conjugate was formed with an aromatic aldehyde, which is highly resistant to hydrolysis even at moderately acidic pH. | 1. Increase the incubation time of your assay to allow for sufficient hydrolysis. 2. If possible, lower the pH of the assay further (e.g., to pH 4.0-4.5) to accelerate cleavage. 3. For future experiments requiring acid-triggered release, synthesize the conjugate using an aliphatic aldehyde, which is more sensitive to acidic conditions. |
| Insufficient Incubation Time: The rate of hydrolysis, while faster at low pH, is not instantaneous. | 1. Perform a time-course experiment to determine the optimal incubation time required for the desired level of release at your target pH. |
Problem 3: My conjugate has poor solubility or has precipitated out of solution after purification.
| Potential Cause | Recommended Solution(s) |
| Hydrophobic Payload: The conjugated molecule (e.g., a small molecule drug) is highly hydrophobic, reducing the overall solubility of the conjugate. | 1. The PEG spacer is designed to improve solubility. If aggregation persists, consider using a linker with a longer PEG chain. 2. Prepare and store the conjugate at a lower concentration. 3. Investigate different buffer formulations, potentially including a small percentage of a biocompatible co-solvent like DMSO or ethanol, if the application permits. |
| Isoelectric Point (pI): If the conjugate is a protein, precipitation can occur if the buffer pH is too close to the conjugate's pI. | 1. Adjust the buffer pH to be at least 1-2 units away from the theoretical pI of the conjugate. |
Visualizing Key Processes
Quantitative Data Summary
The stability of the hydrazone bond is directly quantifiable by its half-life (t½) under different conditions. The choice of the aldehyde component is a critical determinant of this stability.
Table 1: Comparison of Hydrazone Stability Based on Aldehyde Structure
| Hydrazone Type | Environment | Stability Profile | Typical Half-Life (t½) | Reference(s) |
|---|---|---|---|---|
| Aliphatic Aldehyde-Derived | Physiological pH (7.4), 37°C | Reasonably stable, but prone to slow hydrolysis. | Minutes to Hours | |
| Aliphatic Aldehyde-Derived | Acidic pH (5.5), 37°C | Highly unstable, rapid hydrolysis. | < 2 minutes | |
| Aromatic Aldehyde-Derived | Physiological pH (7.4), 37°C | Highly stable due to resonance. | > 72 hours |
| Aromatic Aldehyde-Derived | Acidic pH (5.5), 37°C | Significantly more stable than aliphatic counterparts. | > 48 hours | |
Experimental Protocols
Protocol: RP-HPLC-Based Stability Assay for Hydrazone Conjugates
This protocol outlines a general method to quantify the stability of a hydrazone-linked conjugate at various pH values.
1. Materials:
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Purified m-PEG-Hydrazide conjugate
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Buffer solutions at desired pH values (e.g., pH 7.4 PBS, pH 5.5 Acetate Buffer)
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Thermostatic incubator (e.g., 37°C)
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RP-HPLC system with a suitable C8 or C18 column
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Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Quenching solution (e.g., high pH buffer like 1M Tris, pH 8.5)
2. Experimental Workflow Diagram:
3. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your conjugate (e.g., 1-2 mg/mL) in a suitable solvent (like DMSO or Mobile Phase A) and store it on ice.
-
Incubation:
-
For each pH condition, aliquot the required volume of buffer into separate tubes and pre-warm them to 37°C.
-
To start the experiment (t=0), add a small volume of the conjugate stock solution to each buffer tube to achieve the desired final concentration.
-
Immediately withdraw the t=0 sample and quench the hydrolysis by adding it to a tube containing the quenching solution. Store at 4°C until analysis.
-
Place the remaining incubation tubes back into the 37°C incubator.
-
-
Time-Point Sampling: At each scheduled time point (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each pH condition, quench it as described above, and store at 4°C.
-
RP-HPLC Analysis:
-
Equilibrate the RP-HPLC system and column.
-
Develop a gradient elution method that provides good separation between the intact conjugate and its expected degradation products (e.g., the released payload).
-
Inject each quenched sample onto the HPLC.
-
Monitor the elution using a UV detector at a wavelength where the payload or another part of the conjugate absorbs strongly.
-
-
Data Analysis:
-
For each chromatogram, integrate the peak area corresponding to the intact conjugate.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact conjugate versus time for each pH condition to determine the degradation kinetics and calculate the half-life (t½).
-
References
Technical Support Center: Troubleshooting Poor Yield in PEGylation Reactions
Welcome to the technical support center for PEGylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and a comprehensive troubleshooting guide in a question-and-answer format to directly address common issues that can lead to poor reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in PEGylation reactions?
A1: Low yields in PEGylation reactions can often be attributed to a few key factors. These include suboptimal reaction conditions such as incorrect pH, temperature, or reaction time.[1] The quality and storage of the PEG reagent are also critical, as degradation can lead to inactive reagents.[2][3] Furthermore, characteristics of the protein or molecule being PEGylated, such as the accessibility of reactive sites, can significantly impact the efficiency of the reaction.
Q2: How critical is the pH of the reaction buffer?
A2: The pH of the reaction buffer is a crucial parameter that significantly influences the rate and specificity of the PEGylation reaction. The optimal pH depends on the specific reactive group on the PEG linker. For instance, NHS-ester PEG linkers react most efficiently with primary amines at a pH between 7.0 and 9.0.[4][5] For maleimide-PEG linkers, which target thiol groups, a more neutral pH range of 6.5 to 7.5 is ideal to ensure specificity and prevent side reactions. Reductive amination using aldehyde-activated PEGs is typically performed at a slightly acidic to neutral pH, generally between 5.0 and 7.0.
Q3: How do I choose the correct molar ratio of PEG reagent to my protein/molecule?
A3: The optimal molar ratio of PEG reagent to your target molecule is critical for achieving a good yield without causing excessive multi-PEGylation or aggregation. A common starting point is a 5 to 20-fold molar excess of the PEG reagent. However, this ratio often requires empirical optimization for each specific protein and PEG derivative. Insufficient excess of the PEG reagent can lead to an incomplete reaction, while a very high excess might lead to the formation of di- or multi-PEGylated products and can complicate the purification process.
Q4: How should I properly store my PEG reagents to ensure their activity?
A4: Proper storage of PEG reagents is essential to maintain their reactivity. Most PEG derivatives are sensitive to moisture, light, and oxidation. It is strongly recommended to store them at low temperatures, typically -20°C or lower, under an inert atmosphere such as argon or nitrogen, and protected from light. For hygroscopic reagents like PEG NHS esters, it is crucial to keep them in a dry environment, and it's good practice to allow the container to warm to room temperature before opening to prevent condensation. It is also advisable to prepare solutions of reactive PEGs fresh for each experiment.
Q5: What are the best methods to analyze the efficiency of my PEGylation reaction?
A5: Several analytical techniques can be used to assess the outcome of your PEGylation reaction. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common method to visualize the increase in molecular weight of the PEGylated product compared to the unreacted protein. Size-exclusion chromatography (SEC) can separate molecules based on their hydrodynamic radius, effectively distinguishing between the native protein, the PEGylated product, and excess PEG reagent. Ion-exchange chromatography (IEX) is useful for separating species with different surface charges, which can be altered by PEGylation. For more precise quantification and characterization, techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) are often employed.
Troubleshooting Guide
Problem 1: Very low or no PEGylated product is observed.
-
Possible Cause: Incorrect reaction pH.
-
Solution: Verify the pH of your reaction buffer before adding the reagents. The optimal pH is dependent on the PEG chemistry being used. For example, NHS-ester reactions require a pH of 7-9, while maleimide reactions are best performed at pH 6.5-7.5. For reductive amination, a pH of 5.0-7.0 is generally recommended.
-
-
Possible Cause: Degraded or inactive PEG reagent.
-
Solution: PEG reagents, especially those with active esters like NHS or aldehydes, can degrade if not stored properly. Use a fresh vial of the PEG reagent and ensure it has been stored at -20°C and protected from moisture and light. Prepare solutions of the PEG reagent immediately before use.
-
-
Possible Cause: Inactive reducing agent (for reductive amination).
-
Solution: The reducing agent, such as sodium cyanoborohydride, is essential for the reductive amination process. If it has lost activity due to improper storage, the reaction will not proceed to completion. Use a fresh supply of the reducing agent and store it in a desiccator.
-
-
Possible Cause: Presence of competing nucleophiles in the buffer.
-
Solution: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with amine-reactive PEG linkers (e.g., NHS esters). Use amine-free buffers like phosphate-buffered saline (PBS), MES, or HEPES.
-
Problem 2: The reaction is incomplete, with a mixture of unreacted protein and PEGylated product.
-
Possible Cause: Insufficient molar excess of PEG reagent.
-
Solution: Increase the molar ratio of the PEG reagent to the protein. A 5 to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein and PEG derivative.
-
-
Possible Cause: Insufficient reaction time or suboptimal temperature.
-
Solution: Increase the reaction time to allow the reaction to proceed to completion. It is advisable to monitor the reaction progress at different time points (e.g., 2, 4, 8, and 24 hours) to determine the optimal duration. Most PEGylation reactions are carried out at room temperature or 4°C. Lower temperatures may require longer incubation times.
-
-
Possible Cause: Low protein concentration.
-
Solution: Reactions in dilute protein solutions may be less efficient. If possible, and without causing protein aggregation, increase the concentration of your target molecule.
-
Problem 3: Formation of multiple PEGylated species (di-, tri-, etc.) or protein aggregation.
-
Possible Cause: High molar excess of PEG reagent.
-
Solution: While a molar excess of PEG is necessary, too high a ratio can lead to multiple PEG chains attaching to a single protein molecule, especially if there are multiple reactive sites. Reduce the molar ratio of the PEG reagent to the protein.
-
-
Possible Cause: Protein has multiple accessible reactive sites.
-
Solution: If the goal is mono-PEGylation, you may need to explore site-specific PEGylation strategies. For random PEGylation, carefully optimizing the PEG-to-protein ratio and reaction time is crucial to favor the formation of the mono-PEGylated product.
-
-
Possible Cause: Cross-linking between protein molecules.
-
Solution: If both the PEG reagent and the target molecule are multifunctional, intermolecular cross-linking can occur, leading to aggregation. Consider using a more dilute reaction mixture or a lower PEG-to-protein ratio to minimize this effect.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Common PEGylation Chemistries
| PEG Chemistry | Target Functional Group | Optimal pH Range | Recommended Molar Excess (PEG:Protein) | Typical Reaction Time | Typical Temperature |
| NHS-Ester | Primary Amines (e.g., Lysine) | 7.0 - 9.0 | 5:1 to 20:1 | 30 min - 2 hours | Room Temperature or 4°C |
| Maleimide | Thiols (e.g., Cysteine) | 6.5 - 7.5 | 5:1 to 20:1 | 1 - 4 hours | Room Temperature |
| Aldehyde (Reductive Amination) | Primary Amines (e.g., N-terminus) | 5.0 - 7.0 | 10:1 to 50:1 | 2 - 24 hours | 4°C to Room Temperature |
Table 2: Troubleshooting Summary for Low PEGylation Yield
| Symptom | Potential Cause | Recommended Action |
| No/Low Product | Incorrect pH | Verify and adjust buffer pH to the optimal range for the specific chemistry. |
| Inactive PEG Reagent | Use a fresh, properly stored PEG reagent. | |
| Competing Nucleophiles in Buffer | Use amine-free buffers for amine-reactive chemistries. | |
| Incomplete Reaction | Insufficient PEG Molar Excess | Increase the molar ratio of PEG to protein. |
| Short Reaction Time | Increase incubation time and monitor progress. | |
| Low Protein Concentration | Increase protein concentration if possible. | |
| Multi-PEGylation/ Aggregation | High PEG Molar Excess | Decrease the molar ratio of PEG to protein. |
| Protein Cross-linking | Use a more dilute reaction mixture. |
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester PEGylation
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Buffer Preparation: Prepare a suitable amine-free buffer, such as 100 mM sodium phosphate with 150 mM NaCl, at a pH between 7.2 and 8.0.
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Protein Preparation: Dissolve the protein to be PEGylated in the prepared buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
Activated PEG Preparation: Immediately before use, dissolve the NHS-ester activated PEG in a water-miscible organic solvent like DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.
-
PEGylation Reaction: Add the dissolved PEG-NHS ester solution to the protein solution while gently stirring. A 20-fold molar excess is a common starting point. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Analysis: Analyze the extent of PEGylation using techniques such as SDS-PAGE, IEX-HPLC, or mass spectrometry.
Protocol 2: Analysis of PEGylation by SDS-PAGE
-
Sample Preparation: Prepare samples of the un-PEGylated protein (control), the PEGylation reaction mixture, and a molecular weight marker. Mix each protein sample with 2x SDS-PAGE sample buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples into the wells of a polyacrylamide gel of an appropriate percentage to resolve the expected molecular weights. Run the gel in 1x SDS-PAGE running buffer according to the manufacturer's instructions.
-
Staining: After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
Analysis: The PEGylated protein will migrate slower than the un-PEGylated protein, appearing as a band of higher apparent molecular weight. The presence and intensity of this higher molecular weight band indicate the success and extent of the PEGylation reaction. Note that PEGylated proteins may run as broad bands on SDS-PAGE.
Visualizations
Caption: Troubleshooting workflow for low PEGylation yield.
References
m-PEG25-Hydrazide storage and handling conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of m-PEG25-Hydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C in a desiccated environment.[1][2][3][4][5] It is also advisable to protect it from light and avoid repeated freeze-thaw cycles to maintain its stability and reactivity.
Q2: What solvents can be used to dissolve this compound?
This compound is soluble in water, as well as most organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The hydrophilic nature of the polyethylene glycol (PEG) chain enhances its solubility in aqueous media.
Q3: What is the recommended procedure for handling this compound?
As a general laboratory practice, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. If handling the compound as a powder, it is advisable to avoid dust formation. In case of contact, wash the affected area with soap and plenty of water. If inhaled, move to fresh air.
Q4: How stable is the hydrazide functional group?
The hydrazide group is reactive towards carbonyls (aldehydes and ketones) and carboxylic acids. The resulting hydrazone bond's stability can be influenced by pH. While the hydrazone bond is generally stable, it can be cleaved under acidic conditions, a property that can be leveraged for pH-sensitive drug release.
Storage and Physicochemical Properties
| Parameter | Recommended Condition/Value | Source(s) |
| Storage Temperature | -20°C | |
| Storage Conditions | Desiccated, protect from light, avoid frequent freeze-thaw cycles | |
| Appearance | White to off-white solid or viscous liquid (depending on molecular weight) | |
| Solubility | Water, DMF, DCM, DMSO, Chloroform | |
| Insoluble in | Ether |
Troubleshooting Guide
Issue 1: Low or no conjugation to an aldehyde or ketone-containing molecule.
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Possible Cause: Suboptimal reaction pH.
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Solution: The formation of a hydrazone bond is pH-dependent. Ensure the reaction buffer is within the optimal pH range, typically between pH 5 and 7.
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Possible Cause: Inactive aldehyde or ketone.
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Solution: Confirm the reactivity of your target molecule. If it has been stored for a long time, its functional groups may have degraded.
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Possible Cause: Steric hindrance.
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Solution: The accessibility of the carbonyl group on your target molecule can affect conjugation efficiency. Consider using a longer PEG linker if steric hindrance is suspected.
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Issue 2: Precipitation of the conjugate during or after the reaction.
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Possible Cause: Low solubility of the final conjugate.
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Solution: Although PEGylation generally increases the solubility of molecules, the properties of the target molecule can still lead to precipitation. Try performing the reaction in a co-solvent system or at a lower concentration.
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Possible Cause: Aggregation of the target molecule.
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Solution: Ensure that your target molecule is fully solubilized and stable in the reaction buffer before adding the this compound.
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Issue 3: Instability of the resulting hydrazone linkage.
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Possible Cause: The hydrazone bond is susceptible to hydrolysis, especially at low pH.
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Solution: If a stable linkage is required, ensure that the final application is not in a highly acidic environment. For applications requiring pH-sensitive cleavage, this inherent instability can be advantageous. The stability is also influenced by whether the carbonyl is an aliphatic or aromatic aldehyde.
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Experimental Protocols
General Protocol for Conjugation of this compound to an Aldehyde-Containing Protein
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Preparation of Reagents:
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Dissolve the aldehyde-containing protein in a suitable reaction buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0).
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Dissolve this compound in the same reaction buffer immediately before use. A 5 to 20-fold molar excess of the PEG reagent over the protein is a common starting point.
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-
Conjugation Reaction:
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Add the dissolved this compound to the protein solution.
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Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The optimal reaction time should be determined empirically.
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Purification of the Conjugate:
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Remove the unreacted this compound and other byproducts using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
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The choice of purification method will depend on the size of the protein and the PEG conjugate.
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Characterization:
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Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight due to PEGylation.
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Use techniques like MALDI-TOF mass spectrometry or HPLC to determine the degree of PEGylation.
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Visual Guides
Caption: Workflow for this compound conjugation to a protein.
References
- 1. m-PEG4-hydrazide, 1449390-68-4 | BroadPharm [broadpharm.com]
- 2. Hydrazide PEG, mPEG-Hydrazide Cat. No. PG1-HAZ-5k 5000 Da 1 g修饰性聚乙二醇 | whatman (沃特曼) [fluoroprobe.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. m-PEG-Hydrazide, MW 10,000 | BroadPharm [broadpharm.com]
- 5. m-PEG-Hydrazide, MW 2,000 | BroadPharm [broadpharm.com]
side reactions of m-PEG25-Hydrazide and how to avoid them
Welcome to the technical support center for m-PEG25-Hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound?
A1: this compound reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone linkage. This reaction is a nucleophilic addition-elimination, where the hydrazide group of the PEG molecule attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.[1] This reaction is typically carried out under mildly acidic conditions (pH 5-7) to facilitate the dehydration step.[2]
Q2: What are the main side reactions I should be aware of when using this compound?
A2: The most common side reaction is the hydrolysis of the formed hydrazone bond. This is essentially the reverse of the conjugation reaction and is catalyzed by acid.[3][4][5] Other potential issues include oxidation of the hydrazide, reaction with non-carbonyl electrophiles if present, and steric hindrance affecting reaction efficiency. In complex biological media, plasma proteins may also catalyze the hydrolysis of the hydrazone bond, leading to premature cleavage.
Q3: How does the stability of the hydrazone bond vary?
A3: The stability of the hydrazone bond is highly dependent on the structure of the carbonyl partner and the pH of the environment. Hydrazones formed from aromatic aldehydes are generally more stable to hydrolysis than those formed from aliphatic aldehydes due to conjugation of the C=N bond with the aromatic ring. Acylhydrazones, like those formed from this compound, are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones. However, they can be labile at acidic pH, which is a property often exploited for drug delivery in acidic tumor microenvironments or endosomes.
Q4: Can this compound react with carboxylic acids?
A4: Yes, the hydrazide group can react with carboxylic acids to form a diacylhydrazide linkage, but this reaction typically requires activation of the carboxylic acid with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a reactive intermediate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Incorrect pH: The reaction is pH-dependent. If the pH is too low, the hydrazide may be protonated and non-nucleophilic. If the pH is too high, the dehydration step is slow. | Optimize the reaction pH. A mildly acidic buffer (e.g., sodium acetate, pH 4.5-6.0) is generally recommended. For pH-sensitive biomolecules, a neutral buffer (pH 7.0-7.4) can be used, but may require longer reaction times or a catalyst. |
| Inefficient Aldehyde/Ketone Formation: If the carbonyl group is being generated on your substrate (e.g., by oxidation of a sugar moiety), the oxidation step may be incomplete. | Ensure the oxidation step is efficient and that any remaining oxidizing agent is quenched before adding the this compound to prevent its degradation. | |
| Steric Hindrance: The reaction site on your molecule of interest may be sterically hindered, preventing the bulky PEG chain from accessing it. | Consider using a longer PEG linker if available, or modifying the reaction conditions (e.g., temperature, reaction time) to overcome the steric barrier. | |
| Hydrolysis of the Product: The formed hydrazone bond may be hydrolyzing back to the starting materials under the reaction or purification conditions. | Once the reaction is complete, adjust the pH to a neutral or slightly basic range to improve the stability of the hydrazone bond during purification and storage. For applications requiring stability at physiological pH, ensure the final formulation is buffered accordingly. | |
| Premature Cleavage of PEG in Biological Media | Plasma-Catalyzed Hydrolysis: Components in plasma can accelerate the hydrolysis of the hydrazone bond even at neutral pH. | If stability in plasma is critical, characterize the conjugate's stability in the relevant biological matrix. Consider forming a more stable hydrazone by reacting with an aromatic aldehyde, if your application allows. |
| Acidic Microenvironment: If the conjugate is exposed to an acidic microenvironment in vivo (e.g., tumor tissue), this can lead to accelerated cleavage. | This is an inherent property of the hydrazone bond. If cleavage is undesirable, consider alternative, more stable conjugation chemistries. If controlled release is the goal, this property can be advantageous. | |
| Difficulty in Purifying the Conjugate | Presence of Unreacted PEG: A molar excess of this compound is often used, leading to the need to remove the unreacted reagent. | Utilize purification methods that separate based on size, such as size exclusion chromatography (SEC) or dialysis. |
| Heterogeneous Product Mixture: The reaction may result in a mixture of unreacted protein, mono-PEGylated, and multi-PEGylated species. | Ion exchange chromatography (IEX) can be effective in separating species with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges. Reverse-phase chromatography (RPC) can also be used for separation. |
Experimental Protocols
General Protocol for this compound Conjugation to an Aldehyde-Containing Molecule
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Preparation of Reactants:
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Dissolve the aldehyde-containing substrate in a suitable reaction buffer (e.g., 100 mM sodium acetate, pH 5.5).
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Dissolve this compound in the same reaction buffer. A 1.5 to 10-fold molar excess of the hydrazide over the aldehyde is commonly used.
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Conjugation Reaction:
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Add the this compound solution to the aldehyde-containing substrate solution.
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(Optional) For slow reactions, a catalyst such as aniline (10-50 mM) can be added to the reaction mixture.
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Incubate the reaction at room temperature or 37°C for 2-24 hours, monitoring the progress by a suitable analytical method (e.g., HPLC, SDS-PAGE).
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Purification:
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Once the reaction has reached the desired level of completion, purify the conjugate to remove excess this compound and any catalyst.
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Common purification methods include size exclusion chromatography (SEC), dialysis, ion-exchange chromatography (IEX), or reverse-phase HPLC, depending on the properties of the conjugate.
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Characterization:
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Characterize the purified conjugate to confirm successful conjugation and determine the degree of labeling.
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Techniques such as mass spectrometry (LC-MS), UV-Vis spectroscopy, and HPLC are commonly employed.
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Protocol for Stability Assessment of a Hydrazone-Linked Conjugate
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Preparation of Buffers:
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Prepare buffers at the desired pH values to mimic different physiological conditions (e.g., pH 7.4 for blood, pH 5.0 for endosomes). Phosphate-buffered saline (PBS) is suitable for pH 7.4, while acetate or citrate buffers are common for acidic pH.
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Sample Preparation:
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Prepare a stock solution of the purified hydrazone-linked conjugate in an appropriate solvent (e.g., DMSO, water).
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Incubation:
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Dilute the stock solution into the different pH buffers to a final concentration suitable for analysis.
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Incubate the samples at 37°C.
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Analysis:
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At various time points, take aliquots from each sample and analyze the amount of remaining intact conjugate.
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HPLC is a common method for this analysis, where the disappearance of the conjugate peak and the appearance of the cleaved product peaks are monitored over time.
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Visualizations
References
Technical Support Center: Purification of m-PEG25-Hydrazide Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of m-PEG25-Hydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in an this compound conjugation reaction?
A PEGylation reaction, including those with this compound, typically results in a complex mixture of components. Effective purification strategies are necessary to isolate the desired PEGylated conjugate.[] Common impurities include:
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Unreacted this compound: Excess PEG reagent that did not conjugate to the target molecule.
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Unreacted target molecule: The protein, peptide, or other molecule that was intended for PEGylation but remains unmodified.
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Hydrolyzed PEG: Byproducts from the breakdown of the PEG reagent.[]
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Undesired PEGylated species: Molecules with varying numbers of attached PEG chains (e.g., di- or tri-PEGylated products when mono-PEGylation is desired).[]
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Positional isomers: Conjugates where the PEG chain is attached at different sites on the target molecule.[]
Q2: Which purification techniques are most suitable for this compound reaction products?
The choice of purification method depends on the physicochemical properties of the target molecule and the PEG conjugate, such as size, charge, and hydrophobicity. Commonly used techniques include:
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Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is very effective at removing unreacted PEG and other low molecular weight by-products.[]
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Reversed-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity. RPC can be used to separate PEGylated species based on the site of PEG attachment.
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Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The attachment of PEG chains can shield surface charges, altering the protein's interaction with the IEX resin and allowing for separation.
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Dialysis and Ultrafiltration: Membrane-based techniques that separate molecules based on molecular weight. These are cost-effective methods for removing smaller impurities like unreacted PEG.
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Precipitation: This technique uses agents like polyethylene glycol (PEG) to selectively precipitate the desired product or impurities.
Troubleshooting Guides
Problem 1: Low Yield of the Purified PEGylated Conjugate
| Potential Cause | Troubleshooting Steps |
| Inefficient Conjugation Reaction | Optimize reaction conditions (pH, temperature, molar ratio of reactants). Ensure the stability of the hydrazone bond, which can be pH-sensitive. |
| Loss of Product During Purification | For chromatography, optimize column loading and elution conditions. For dialysis, ensure the membrane's molecular weight cut-off (MWCO) is appropriate to retain the conjugate while allowing impurities to pass through. For precipitation, optimize the concentration of the precipitating agent. |
| Product Adsorption to Surfaces | Use low-binding tubes and containers. For chromatography, consider adding modifiers to the mobile phase to reduce non-specific binding. |
| Overly Aggressive Purification | A multi-step purification process might be necessary, but each step can lead to product loss. Evaluate if a simpler, one- or two-step process can achieve the desired purity. |
Problem 2: Presence of Unreacted PEG in the Final Product
| Potential Cause | Troubleshooting Steps |
| Inadequate Separation by SEC | Ensure the column has the appropriate separation range for the sizes of the conjugate and free PEG. Optimize the mobile phase and flow rate for better resolution. |
| Insufficient Dialysis | Increase the duration of dialysis and the frequency of buffer changes. Ensure the volume of the dialysis buffer is significantly larger than the sample volume. |
| Ineffective Precipitation | Adjust the concentration of the precipitating agent to selectively precipitate the conjugate, leaving the unreacted PEG in the supernatant. |
| Co-elution in RPC or IEX | Modify the gradient profile (slope, duration) to improve the separation between the PEGylated product and free PEG. |
Problem 3: Presence of Unreacted Target Molecule in the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Drive the reaction to completion by increasing the molar excess of this compound. |
| Poor Resolution in Chromatography | In SEC, the size difference between the native molecule and the mono-PEGylated product might be small. Consider a high-resolution column. In IEX, the charge difference might be subtle; optimize the pH and salt gradient. In RPC, the change in hydrophobicity upon PEGylation can be exploited for separation. |
| Similar Properties of Conjugate and Unreacted Molecule | A combination of purification techniques (e.g., IEX followed by SEC) may be necessary to achieve the desired purity. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
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Column Selection: Choose a SEC column with a fractionation range appropriate for the molecular weight of your this compound conjugate and the expected impurities.
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Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4). Ensure the mobile phase is degassed.
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System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
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Sample Preparation: Dissolve the crude reaction mixture in the mobile phase and filter it through a 0.22 µm filter to remove any particulate matter.
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Injection and Elution: Inject the prepared sample onto the column. The larger PEGylated conjugate will elute earlier than the smaller unreacted PEG and other low molecular weight impurities.
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Fraction Collection: Collect fractions as the components elute from the column. Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
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Analysis of Fractions: Analyze the collected fractions using SDS-PAGE, HPLC, or mass spectrometry to identify the fractions containing the purified product.
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Pooling and Concentration: Pool the pure fractions and concentrate the sample if necessary using techniques like ultrafiltration.
Protocol 2: Purification by Dialysis
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Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your this compound conjugate but large enough to allow the free this compound and other small impurities to pass through. A general rule is to select a MWCO that is at least 3-5 times smaller than the molecular weight of the molecule to be retained.
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Sample Preparation: Place the crude reaction mixture into the dialysis tubing or cassette.
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Dialysis Setup: Immerse the sealed dialysis tubing/cassette in a large volume of dialysis buffer (e.g., 100-1000 times the sample volume).
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Dialysis Process: Gently stir the dialysis buffer at 4°C. Change the buffer several times (e.g., every 4-6 hours) to maintain a high concentration gradient and ensure efficient removal of impurities. The entire process may take 24-48 hours.
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Sample Recovery: Carefully remove the purified sample from the dialysis tubing/cassette.
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Purity Assessment: Analyze the purity of the dialyzed sample using appropriate analytical techniques.
Visualizations
Caption: General workflow for the purification of this compound reaction products.
References
Technical Support Center: Characterization of m-PEG25-Hydrazide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical techniques for characterizing m-PEG25-Hydrazide conjugates. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
A1: this compound is a discrete polyethylene glycol (PEG) linker with 25 ethylene glycol units, a terminal methoxy group, and a hydrazide functional group. The hydrazide group reacts specifically with aldehydes and ketones to form a hydrazone bond.[1][2] This specific reactivity allows for the targeted conjugation of the PEG molecule to biomolecules (like proteins, peptides, or antibodies) that have been modified to contain a carbonyl group.[2] PEGylation, the process of attaching PEG chains, is used to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[3]
Q2: How is the hydrazone bond formed between this compound and a target molecule?
A2: The hydrazone bond is formed through the condensation reaction between the hydrazide group of this compound and a carbonyl group (aldehyde or ketone) on the target molecule.[4] This reaction is typically carried out in an aqueous buffer at a slightly acidic pH (around 5-7) to facilitate the reaction.
Q3: What makes the hydrazone linkage particularly useful in drug delivery?
A3: A key feature of the hydrazone linkage is its pH-sensitive nature. It is relatively stable at physiological pH (around 7.4) but can be cleaved under the mildly acidic conditions found in specific cellular compartments like endosomes or in the microenvironment of tumors. This property can be exploited for the controlled release of a conjugated drug at the target site.
Q4: What are the primary analytical techniques for characterizing this compound conjugates?
A4: The primary techniques include:
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Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and assess its purity.
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High-Performance Liquid Chromatography (HPLC): Particularly Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC), to separate the conjugate from unreacted starting materials and to determine purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the formation of the hydrazone bond and to quantify the degree of PEGylation.
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UV-Vis Spectroscopy: To determine the concentration of the conjugate and, in some cases, to estimate the degree of PEGylation if a chromophore is involved.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis and characterization of this compound conjugates.
Issue 1: Low Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | The formation of the hydrazone bond is pH-dependent. Ensure the reaction buffer is within the optimal pH range of 5-7. |
| Hydrolysis of Aldehyde/Ketone | Carbonyl groups can be unstable. Use freshly prepared or properly stored target molecules. |
| Steric Hindrance | The conjugation site on the target molecule may be sterically hindered. Consider using a longer PEG linker if this is a persistent issue. |
| Incorrect Molar Ratio of Reactants | Optimize the molar ratio of this compound to the target molecule. A 5 to 20-fold molar excess of the PEG reagent is a common starting point. |
Issue 2: Difficulty in Purifying the Conjugate
| Potential Cause | Recommended Solution |
| Similar Size of Reactants and Products (SEC) | If the target molecule is small, separation from excess this compound by SEC can be challenging. Consider using RP-HPLC or dialysis with an appropriate molecular weight cutoff (MWCO) membrane. |
| Poor Resolution in RP-HPLC | Optimize the gradient and mobile phase composition. The hydrophobicity of the conjugate will differ from the starting materials. |
| Precipitation of the Conjugate | The conjugate may have different solubility properties. Ensure the purification buffers are compatible with the final product. |
Issue 3: Ambiguous Mass Spectrometry Results
| Potential Cause | Recommended Solution |
| Broad Peaks/Polydispersity | While this compound is a discrete molecule, heterogeneity can arise from multiple conjugation sites on the target molecule. Use high-resolution mass spectrometry to resolve different species. |
| In-source Fragmentation | PEG chains can fragment in the mass spectrometer. Optimize the ionization source conditions (e.g., cone voltage) to minimize fragmentation. |
| Complex Charge State Distribution | The large size of the conjugate can lead to a complex spectrum of multiply charged ions. Deconvolution software is essential for determining the neutral mass. |
Issue 4: Instability of the Hydrazone Linkage
| Potential Cause | Recommended Solution |
| Hydrolysis During Storage or Analysis | The hydrazone bond is susceptible to hydrolysis, especially at acidic pH. Store the conjugate in a neutral or slightly basic buffer (pH 7.4-8.0) at low temperatures. Use neutral pH mobile phases for HPLC analysis if stability is a concern. |
| Structural Effects on Stability | The stability of the hydrazone bond is influenced by the chemical structure of the aldehyde or ketone it was formed from. Aromatic aldehydes generally form more stable hydrazones than aliphatic aldehydes. |
Experimental Protocols & Methodologies
General Protocol for Conjugation of this compound to an Aldehyde-Containing Protein
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Preparation of Reactants:
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Dissolve the aldehyde-modified protein in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0) to a final concentration of 1-5 mg/mL.
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Dissolve this compound in the same reaction buffer to create a stock solution (e.g., 10-50 mM).
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Conjugation Reaction:
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Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
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Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
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Purification:
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Purify the conjugate using Size-Exclusion Chromatography (SEC) to remove excess this compound. Use a column with an appropriate fractionation range for the expected molecular weight of the conjugate. The elution buffer should be at a neutral pH (e.g., PBS, pH 7.4).
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Characterization:
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Confirm the successful conjugation by SDS-PAGE (expecting a shift in molecular weight), Mass Spectrometry, and HPLC.
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Characterization by Reverse-Phase HPLC (RP-HPLC)
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Column: C4 or C18, depending on the hydrophobicity of the conjugate.
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
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Detection: UV absorbance at 220 nm and 280 nm.
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Expected Outcome: The PEGylated conjugate will typically have a longer retention time than the unmodified protein due to the hydrophobicity of the PEG chain.
Characterization by Mass Spectrometry (ESI-MS)
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Sample Preparation: Desalt the purified conjugate using a suitable method (e.g., buffer exchange into a volatile buffer like ammonium acetate).
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Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.
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Analysis: Acquire the spectrum in positive ion mode. The resulting spectrum will show a distribution of multiply charged ions. Use deconvolution software to calculate the neutral mass of the conjugate.
Determination of Conjugation Efficiency by ¹H NMR
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Principle: The degree of conjugation can be determined by comparing the integral of a characteristic proton signal from the PEG linker to a signal from the target molecule.
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Protocol:
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Lyophilize the purified conjugate to remove buffer salts.
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Dissolve a known amount of the conjugate (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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Acquire a ¹H NMR spectrum.
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Identify a well-resolved proton signal unique to the PEG backbone (e.g., the ethylene glycol protons around 3.6 ppm) and a well-resolved signal unique to the target molecule.
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Integrate both peaks.
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Calculate the degree of conjugation by comparing the ratio of the integrals, taking into account the number of protons each signal represents.
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Quantitative Data Summary
The following tables provide representative data for the characterization of this compound conjugates.
Table 1: Comparison of Analytical Techniques for Conjugation Efficiency Determination
| Feature | ¹H NMR Spectroscopy | Mass Spectrometry (ESI/MALDI-TOF) | RP-HPLC | UV-Vis Spectroscopy |
| Principle | Quantifies proton signals specific to the PEG linker and the target molecule. | Measures the mass-to-charge ratio of the conjugate to confirm mass shift. | Separates conjugate from reactants based on hydrophobicity. | Measures the change in absorbance upon formation of the hydrazone bond. |
| Primary Output | Degree of conjugation (molar ratio). | Mass confirmation of conjugate, purity assessment. | Purity of conjugate, quantification of reactants and products. | Reaction kinetics, qualitative confirmation. |
| Sensitivity | Moderate (μg-mg range). | High (ng-μg range). | High (ng-μg range). | Low to moderate (μg-mg range). |
| Quantitative | Yes (absolute). | Semi-quantitative (relative abundance). | Yes (relative to standards). | Yes (with a suitable chromophore). |
Table 2: pH Stability of Different Hydrazone Linkages
| Hydrazone Type | pH 7.4 Half-life (hours) | pH 5.5 Half-life (hours) |
| Aliphatic Aldehyde-derived | > 48 | < 0.1 |
| Aromatic Aldehyde-derived | Highly Stable (> 72) | Highly Stable (> 48) |
| Data is generalized from studies on various hydrazone-linked conjugates and illustrates the significant impact of the carbonyl precursor on stability. |
Visualizations
Caption: General workflow for the synthesis and characterization of this compound conjugates.
Caption: A logical troubleshooting guide for common issues in this compound conjugation.
References
Technical Support Center: m-PEG25-Hydrazide Reaction Kinetics and pH Effects
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using m-PEG25-Hydrazide, focusing on the critical role of pH in reaction kinetics and conjugate stability.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction involving m-PEG-Hydrazide?
The core reaction is a hydrazone ligation, where the terminal hydrazide group (-NHNH₂) of the m-PEG molecule reacts with a carbonyl group (an aldehyde or ketone) on a target molecule.[1][2][3][] This is a nucleophilic addition-elimination reaction that forms a stable hydrazone bond (C=N-NH) and releases a water molecule as the sole byproduct.[1]
Q2: How does pH influence the formation of the hydrazone bond?
The rate of hydrazone bond formation is highly pH-dependent. The reaction mechanism requires a delicate balance:
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Acidic Conditions (pH 4.5-6.0): This is the optimal range for the reaction. The acidic environment catalyzes the dehydration of the unstable carbinolamine intermediate, which is a rate-determining step.
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Neutral Conditions (pH 6.0-7.4): The reaction can proceed at physiological pH, but the rate is significantly slower.
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Strongly Acidic Conditions (pH < 4.5): The reaction rate slows down again because the hydrazide nucleophile becomes excessively protonated (-NHNH₃⁺), rendering it unreactive.
Q3: How does pH affect the stability and reversibility of the hydrazone bond?
The hydrazone bond is known for its pH-sensitive stability, a key feature for applications like triggered drug release.
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Neutral to Basic pH (≥ 7.4): The hydrazone linkage is relatively stable.
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Acidic pH (5.0-6.0): The bond is susceptible to hydrolysis, cleaving the conjugate back into its original PEG-hydrazide and carbonyl components. This reversibility is exploited for releasing payloads in acidic microenvironments such as endosomes or tumors.
Q4: Can the reaction rate be improved at neutral pH?
Yes. While the uncatalyzed reaction is slow at neutral pH, the rate can be significantly accelerated by using a nucleophilic catalyst. Aniline is a commonly used catalyst for this purpose. Studies have shown that aniline can increase reaction rates by a factor of up to 40 at neutral pH. Arginine has also been identified as an effective catalyst.
Q5: Does the structure of the carbonyl (aldehyde vs. ketone) affect the reaction and stability?
Yes, the structure of the carbonyl partner is critical.
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Reactivity: Aldehydes are generally more reactive than ketones.
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Stability: Hydrazones derived from aliphatic aldehydes (common in PEGylation) are much more sensitive to acidic hydrolysis compared to those derived from aromatic aldehydes . Aromatic aldehyde-derived hydrazones exhibit high stability even at acidic pH due to resonance stabilization, making them less suitable for applications requiring pH-triggered release.
Troubleshooting Guide
Problem: Low or no conjugation efficiency.
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Possible Cause: The reaction pH is not optimal. The reaction may be too slow if performed at neutral pH without a catalyst or too inhibited if the pH is excessively acidic.
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Solution: Ensure your reaction buffer is within the optimal pH range of 4.5-6.0. We recommend using a 100 mM sodium acetate buffer at pH 5.5. Verify the buffer's pH immediately before starting the reaction.
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Possible Cause: Reagents have lost activity. m-PEG-Hydrazide can degrade if not stored correctly.
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Solution: Store m-PEG-Hydrazide at -20°C in a desiccated environment. Allow the reagent to warm to room temperature before opening the vial to prevent moisture condensation. Use freshly prepared solutions for the best results.
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Possible Cause: Insufficient molar excess of the PEG reagent.
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Solution: For efficient conjugation, a molar excess of the m-PEG-Hydrazide reagent is recommended. Start with a 10- to 50-fold molar excess relative to the target molecule and optimize as needed.
Problem: The purified conjugate is degrading during storage.
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Possible Cause: The storage buffer is acidic. The pH-sensitive hydrazone bond will hydrolyze if stored under acidic conditions.
-
Solution: After purification, exchange the conjugate into a storage buffer with a neutral or slightly basic pH (e.g., Phosphate-Buffered Saline, pH 7.4). Store the final product at -20°C or -80°C to ensure long-term stability.
Problem: The reaction is too slow at physiological pH.
-
Possible Cause: This is the expected kinetic behavior for an uncatalyzed hydrazone ligation at neutral pH.
-
Solution: To increase the reaction rate, you can add a catalyst like aniline (e.g., 10-100 mM). Alternatively, you can increase the reaction time (e.g., overnight at 4°C) or increase the concentration of the reactants.
Quantitative Data: pH-Dependent Stability
The stability of the hydrazone bond is highly dependent on both the pH and the structure of the aldehyde from which it was formed. Data from studies on PEG-lipid conjugates clearly illustrates this relationship.
| Hydrazone Linkage Type | pH | Temperature | Half-Life (t₁/₂) | Stability Profile |
| Derived from Aliphatic Aldehyde | 7.4 | 37°C | 20 - 150 minutes | Reasonably stable, suitable for systemic circulation. |
| 5.5 | 37°C | < 2 minutes | Highly unstable, designed for rapid release in acidic conditions. | |
| Derived from Aromatic Aldehyde | 7.4 | 37°C | > 72 hours | Highly stable at physiological pH. |
| 5.5 | 37°C | > 48 hours | Highly stable, resistant to acidic hydrolysis. |
Visual Diagrams
Caption: General mechanism of hydrazone bond formation.
Caption: Standard workflow for m-PEG-Hydrazide conjugation.
Caption: Logical relationship between pH and reaction outcomes.
Key Experimental Protocol: General Conjugation
This protocol provides a general method for conjugating this compound to an aldehyde- or ketone-containing molecule, such as an oxidized protein or polysaccharide.
1. Materials and Equipment
-
This compound
-
Aldehyde/ketone-modified molecule (e.g., protein, peptide)
-
Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Storage Buffer: 10 mM Phosphate-Buffered Saline (PBS), pH 7.4
-
Aniline (optional, for catalysis)
-
Purification System: Size-Exclusion Chromatography (SEC) column or dialysis cassettes (e.g., 10 kDa MWCO for proteins).
-
Analytical Equipment: SDS-PAGE, HPLC, or Mass Spectrometer.
2. Reagent Preparation
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of this compound in the Conjugation Buffer to create a fresh stock solution (e.g., 10-20 mM).
-
Prepare the target molecule by dissolving it or exchanging its buffer to the Conjugation Buffer.
3. Conjugation Reaction
-
Add a 10- to 50-fold molar excess of the this compound solution to the solution of the target molecule. The optimal ratio should be determined empirically for each specific application.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle stirring. For sensitive molecules, the reaction can be performed overnight at 4°C.
4. Purification of the Conjugate
-
Following incubation, remove the unreacted this compound and other small molecules.
-
Size-Exclusion Chromatography (SEC): This is the preferred method for purifying proteins. Equilibrate the column with Storage Buffer (pH 7.4) and load the reaction mixture. Collect fractions and monitor the eluate to isolate the high-molecular-weight PEGylated product.
-
Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of Storage Buffer (pH 7.4). Perform several buffer changes over 24-48 hours.
5. Characterization and Storage
-
Confirm successful conjugation using an appropriate analytical technique. A shift in molecular weight on an SDS-PAGE gel, a change in retention time on an HPLC chromatogram, or an increase in mass via mass spectrometry indicates successful PEGylation.
-
Determine the final concentration of the purified conjugate and store it at -20°C or -80°C in the neutral pH Storage Buffer.
References
Technical Support Center: Preventing Aggregation of ADCs with PEG Linkers
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to mitigate aggregation in Antibody-Drug Conjugates (ADCs) featuring Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
ADC aggregation is a complex issue stemming from the conjugation of often hydrophobic small-molecule drugs to a large antibody.[1] This process can induce both conformational and colloidal instability.[2][3] Key causes include:
-
Increased Hydrophobicity: The most significant factor is the attachment of hydrophobic payloads and linkers to the antibody surface.[4][5] These create hydrophobic patches that promote intermolecular interactions, leading to the formation of aggregates to minimize exposure to the aqueous environment.
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules (a high DAR) increases the overall hydrophobicity of the ADC, which often correlates with a greater tendency to aggregate. While higher DARs can increase potency, they often lead to faster clearance and reduced stability.
-
Conformational Changes: The conjugation process itself can alter the natural structure of the antibody, exposing previously buried hydrophobic regions and promoting self-association.
-
Extrinsic Stress Factors: ADC stability can be compromised by external conditions during manufacturing, storage, and handling. These factors include unfavorable pH, temperature fluctuations (including freeze-thaw cycles), high shear forces during mixing or filtration, and exposure to light.
Q2: How do PEG linkers help prevent ADC aggregation?
PEG linkers are a key tool in ADC design to enhance stability and reduce aggregation. Their primary function is to improve the overall hydrophilicity of the ADC construct. This is achieved through several mechanisms:
-
Formation of a Hydration Shell: The repeating ethylene oxide units of the PEG chain are highly water-soluble. They effectively create a "hydration shell" around the hydrophobic payload, shielding it from the surrounding aqueous environment.
-
Steric Hindrance: The flexible PEG chains form a dynamic, protective layer on the ADC's surface. This layer provides steric hindrance, physically preventing the close approach of other ADC molecules and reducing the protein-protein interactions that lead to aggregation.
-
Improved Solubility: By increasing the overall hydrophilicity of the conjugate, PEG linkers significantly improve the ADC's solubility and stability in aqueous solutions. This allows for the development of ADCs with higher DARs that might otherwise be prone to aggregation.
Q3: Can the choice of payload and conjugation site affect aggregation?
Yes, both payload selection and the site of conjugation are critical factors.
-
Payload Hydrophobicity: The chemical properties of the payload are a core factor influencing ADC stability. There is a direct correlation between increasing payload hydrophobicity and the destabilization of the antibody structure, leading to a higher propensity for aggregation.
-
Conjugation Site: Modern ADC development is increasingly focused on site-specific conjugation to create a more homogeneous product with a predictable DAR. Attaching payloads to specific, engineered sites can help avoid conjugation in regions prone to unfolding or aggregation. Furthermore, site-specific conjugation ensures a uniform product, which generally has a better safety and stability profile.
Troubleshooting Guide: ADC Aggregation
This section addresses common issues observed during ADC development related to aggregation.
Problem 1: High Molecular Weight (HMW) species are detected by Size Exclusion Chromatography (SEC) after conjugation/purification.
-
Possible Cause 1: High Payload/Linker Hydrophobicity.
-
Recommended Action: The inherent hydrophobicity of the payload is a primary driver of aggregation. If possible, evaluate alternative payloads with a more hydrophilic profile. Incorporating hydrophilic linkers, such as those containing PEG or sulfonate groups, can effectively reduce the overall hydrophobicity of the ADC and decrease aggregation.
-
-
Possible Cause 2: High Drug-to-Antibody Ratio (DAR).
-
Recommended Action: ADCs with very high DARs are more susceptible to aggregation. Consider optimizing the conjugation reaction to target a lower average DAR (typically between 2 and 4) to find a balance between potency and stability.
-
-
Possible Cause 3: Unfavorable Buffer Conditions.
-
Recommended Action: The pH and salt concentration of the buffer can significantly impact ADC stability. Aggregation can increase if the pH is near the antibody's isoelectric point. Perform a buffer screen to identify the optimal pH and ionic strength that minimizes aggregation for your specific ADC.
-
Problem 2: The ADC formulation shows increasing turbidity or visible precipitation over time.
-
Possible Cause 1: Sub-optimal Formulation Excipients.
-
Recommended Action: The choice of excipients is critical for long-term stability. Evaluate the addition of stabilizers such as sugars (sucrose, trehalose), amino acids (arginine, histidine), and surfactants (polysorbate 20/80). Surfactants are particularly effective at preventing surface-induced aggregation and can shield exposed hydrophobic patches on the ADC.
-
-
Possible Cause 2: Inadequate Storage Conditions.
-
Recommended Action: ADCs can be sensitive to temperature fluctuations, freeze-thaw cycles, and light exposure. Ensure the ADC is stored at the recommended temperature and is protected from light by using amber vials or opaque containers. Perform freeze-thaw stability studies to ensure the formulation is robust.
-
-
Possible Cause 3: High ADC Concentration.
-
Recommended Action: Higher protein concentrations increase the likelihood of intermolecular interactions and aggregation. If the formulation is showing instability, assess whether a lower concentration is feasible for the intended application.
-
Problem 3: Batch-to-batch variability in aggregation levels is observed.
-
Possible Cause 1: Inconsistent Conjugation Process.
-
Recommended Action: The conjugation process itself can introduce stress. To improve consistency and reduce aggregation, consider immobilizing the antibodies on a solid-phase support (e.g., an affinity resin) during the conjugation step. This keeps the antibody molecules physically separated, preventing them from aggregating while unfavorable conditions (like the presence of organic solvents for payload solubilization) exist.
-
-
Possible Cause 2: Inconsistent Manufacturing and Processing Conditions.
-
Recommended Action: High shear forces during manufacturing steps like mixing and filtration can cause protein denaturation and aggregation. Optimize processing parameters to minimize mechanical stress, for example, by reducing mixing speeds or using lower flow rates during filtration. Implement robust monitoring and controls throughout the manufacturing process to ensure consistency.
-
Data Presentation: Factors Influencing ADC Aggregation
The following table summarizes key factors and their general impact on the propensity for ADC aggregation.
| Factor | Low Aggregation Propensity | High Aggregation Propensity | Rationale & Citations |
| Payload Hydrophobicity | Hydrophilic payloads (e.g., with charged groups) | Highly hydrophobic, lipophilic payloads (e.g., auristatins, maytansinoids) | Increased payload hydrophobicity is directly correlated with a higher propensity for aggregation and destabilization of the antibody structure. |
| Drug-to-Antibody Ratio (DAR) | Low DAR (e.g., 2-4) | High DAR (e.g., >6-8) | Higher DARs increase the overall hydrophobicity of the ADC, leading to greater aggregation, faster clearance, and reduced stability. |
| Linker Type | Hydrophilic linkers (e.g., PEG, sulfonate) | Hydrophobic linkers (e.g., SMCC) | Hydrophilic linkers improve solubility and create a protective hydration shell, mitigating the hydrophobicity of the payload and reducing aggregation. |
| Formulation pH | pH is far from the antibody's isoelectric point (pI) | pH is near the antibody's pI | At its pI, a protein has no net charge, which minimizes electrostatic repulsion and can lead to aggregation. |
| Excipients | Formulation contains stabilizers (e.g., polysorbate, sucrose, arginine) | Formulation lacks appropriate stabilizers | Excipients can prevent aggregation by shielding hydrophobic patches, preventing surface adsorption, and stabilizing the protein's native structure. |
Visualization of Key Concepts and Workflows
The following diagrams illustrate the mechanism of ADC aggregation and provide logical workflows for troubleshooting and analysis.
Caption: Mechanism of PEG linkers in reducing ADC aggregation.
Caption: Logical troubleshooting workflow for ADC aggregation issues.
Experimental Protocols
Detailed methodologies for key experiments used to assess ADC aggregation.
1. Protocol: Quantification of Aggregates by Size Exclusion Chromatography (SEC-HPLC)
-
Objective: To separate and quantify monomers, dimers, and higher molecular weight (HMW) aggregates based on their hydrodynamic volume. SEC is the industry-standard method for assessing ADC aggregation.
-
Materials:
-
ADC sample
-
SEC-HPLC system with UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Mobile phase filtration apparatus (0.22 µm filter)
-
-
Methodology:
-
System Preparation: Equilibrate the SEC-HPLC system and column with freshly prepared and filtered mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Centrifuge the diluted sample (e.g., at 14,000 x g for 5 minutes) to remove any pre-existing large particles.
-
Injection: Inject a defined volume (e.g., 20-100 µL) of the prepared sample onto the column.
-
Chromatography: Run the separation at a constant flow rate (e.g., 0.5-1.0 mL/min). Monitor the eluate at 280 nm.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The main peak corresponds to the ADC monomer. Peaks eluting earlier represent HMW species (aggregates), while peaks eluting later represent fragments. Calculate the percentage of aggregate by dividing the area of the HMW peaks by the total area of all peaks.
-
-
Advanced Methods: For more detailed characterization, SEC can be coupled with Multi-Angle Light Scattering (SEC-MALS) to determine the absolute molar mass of each species or with Mass Spectrometry (SEC-MS) to identify the composition of the aggregates.
2. Protocol: Analysis of Size Distribution by Dynamic Light Scattering (DLS)
-
Objective: To estimate the average size, size distribution (polydispersity), and overall stability of ADC aggregates in solution. DLS is highly sensitive to the formation of large aggregates.
-
Materials:
-
DLS instrument
-
Low-volume quartz or disposable cuvette
-
ADC sample
-
Filtration unit (e.g., 0.1 or 0.22 µm syringe filter)
-
-
Methodology:
-
Sample Preparation: Filter the ADC sample through a low-protein-binding syringe filter directly into a clean, dust-free cuvette to remove extraneous particles. A typical concentration is 0.5-2.0 mg/mL.
-
Instrument Setup: Set the instrument parameters, including the sample refractive index and viscosity (typically that of the buffer), measurement temperature (e.g., 25°C), and equilibration time (e.g., 120 seconds).
-
Measurement: Place the cuvette in the instrument and allow the sample to thermally equilibrate. Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the intensity-weighted size distribution. The primary peak should correspond to the hydrodynamic radius of the monomeric ADC. The presence of peaks at larger sizes indicates aggregation. The Polydispersity Index (PdI) provides a measure of the heterogeneity of the sample; a low PdI (<0.2) indicates a monodisperse sample.
-
3. Protocol: Characterization of Sub-Visible Particles by Micro-Flow Imaging (MFI)
-
Objective: To detect, quantify, and characterize sub-visible particles (typically 1-100 µm), which can be precursors to visible aggregation and may have immunogenic potential.
-
Materials:
-
Micro-Flow Imaging system
-
ADC sample
-
Control buffer
-
-
Methodology:
-
System Preparation: Prime the MFI system with particle-free water and then with the control buffer to ensure the fluidics are clean. Run a background check with the control buffer.
-
Sample Loading: Gently mix the ADC sample by inversion (do not vortex) and draw a specific volume into the system.
-
Imaging and Analysis: The sample is flowed through a microfluidic flow cell where a digital camera captures images of the particles. The system software analyzes these images to determine particle count, size, and morphology (e.g., equivalent circular diameter, aspect ratio).
-
Data Interpretation: Compare the particle counts and size distribution of the ADC sample to the control buffer. An increase in particle concentration in the ADC sample indicates the presence of sub-visible aggregates. Morphological data can help distinguish between protein aggregates and other contaminants like silicone oil droplets.
-
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to PEGylation: m-PEG25-Hydrazide vs. Other Common Reagents
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of biomolecules. This modification can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, shielding it from enzymatic degradation, and reducing its immunogenicity. The choice of PEGylation reagent is a critical decision that influences the efficiency of the conjugation reaction, the stability of the resulting linkage, and the overall biological performance of the conjugate.
This guide provides an objective comparison of m-PEG25-Hydrazide with two other widely used classes of PEGylation reagents: N-hydroxysuccinimidyl (NHS) esters and maleimides. We will delve into their respective reaction chemistries, compare their performance based on available experimental data, and provide detailed protocols for their use.
At a Glance: A Comparative Overview of PEGylation Reagents
The selection of a PEGylation reagent is primarily dictated by the available functional groups on the target molecule and the desired stability of the resulting conjugate.
| Feature | m-PEG-Hydrazide | m-PEG-NHS Ester | m-PEG-Maleimide |
| Reactive Group | Hydrazide (-CONHNH₂) | N-Hydroxysuccinimide Ester | Maleimide |
| Primary Target | Aldehydes or ketones | Primary amines (e.g., lysine, N-terminus) | Free thiols (e.g., cysteine) |
| Resulting Linkage | Hydrazone | Amide | Thioether |
| Reaction pH | 5.0 - 7.0 | 7.0 - 9.0 | 6.5 - 7.5 |
| Key Advantages | Site-specific conjugation to glycoproteins; pH-sensitive linkage option | High reactivity with abundant functional groups; forms highly stable bonds | Highly specific for thiols, enabling site-specific modification |
| Key Considerations | Requires the presence of carbonyl groups (native or introduced) | Can result in a heterogeneous mixture of products due to multiple reaction sites; NHS esters are susceptible to hydrolysis | Requires a free thiol group, which may necessitate protein engineering; the thioether bond can undergo a retro-Michael reaction under certain conditions |
Performance Comparison: Efficiency and Stability
The efficiency of a PEGylation reaction and the stability of the resulting bioconjugate are critical parameters for the development of therapeutics. While direct, head-to-head comparative studies are limited, the following tables summarize typical performance data based on published literature.
Table 1: Typical PEGylation Reaction Efficiency
| PEGylation Reagent | Target Molecule | Typical Molar Excess (PEG:Protein) | Typical Reaction Time | Typical Yield of Mono-PEGylated Product |
| m-PEG-Hydrazide | IFNalpha2b (C-terminal hydrazide) | Not specified | Overnight | 60-75% |
| m-PEG-NHS Ester | Lysozyme | 20:1 | 30-60 min | Up to 75% (under optimized conditions) |
| m-PEG-Maleimide | Protein with a single cysteine | 10-20:1 | 2-4 hours | High efficiency with engineered cysteines |
Note: Yields are highly dependent on the specific protein, PEG reagent, and reaction conditions.
Table 2: Comparative Stability of PEG Linkages
| Linkage | Formed From | Stability Profile |
| Hydrazone | Hydrazide + Aldehyde/Ketone | Generally stable at physiological pH (~7.4) but can be designed to be acid-labile, cleaving at lower pH values found in endosomes and lysosomes (pH 4.5-6.5). The stability is influenced by the structure of the aldehyde/ketone, with aromatic aldehydes forming more stable hydrazones than aliphatic ones. |
| Amide | NHS Ester + Amine | Highly stable under physiological conditions. |
| Thioether | Maleimide + Thiol | Generally considered stable. However, the maleimide adduct can undergo a retro-Michael reaction, leading to deconjugation, particularly if not stabilized. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful PEGylation. The following sections provide representative protocols for each class of PEGylation reagent.
Protocol 1: Site-Specific PEGylation of a Glycoprotein using m-PEG-Hydrazide
This protocol describes the site-specific PEGylation of a glycoprotein by first oxidizing the carbohydrate moieties to generate aldehyde groups, followed by reaction with a hydrazide-functionalized PEG.
Materials:
-
Glycoprotein of interest
-
This compound
-
Sodium periodate (NaIO₄)
-
Aniline (optional catalyst)
-
Reaction Buffer: 100 mM Sodium Acetate, pH 5.5
-
Quenching Solution: Glycerol or other diol-containing molecule
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis
Workflow for Glycoprotein PEGylation using m-PEG-Hydrazide
Caption: Workflow for site-specific glycoprotein PEGylation.
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark at 4°C for 30-60 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM.
-
Remove excess periodate and glycerol by dialysis or size-exclusion chromatography against the reaction buffer.
-
-
Conjugation with m-PEG-Hydrazide:
-
To the solution of oxidized glycoprotein, add this compound to a 10- to 50-fold molar excess over the glycoprotein.
-
For increased reaction efficiency, aniline can be added as a catalyst.
-
Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle stirring. For sensitive molecules, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Purify the PEGylated glycoprotein from unreacted PEG and other byproducts using size-exclusion chromatography or dialysis.
-
Protocol 2: Amine-Reactive PEGylation using m-PEG-NHS Ester
This protocol provides a general procedure for the non-specific PEGylation of a protein through its primary amine groups.
Materials:
-
Protein of interest
-
m-PEG-NHS Ester
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification System: SEC or Dialysis
Workflow for Amine-Reactive PEGylation using m-PEG-NHS Ester
Caption: General workflow for NHS-ester mediated PEGylation.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 5-10 mg/mL.
-
-
PEGylation Reaction:
-
Equilibrate the m-PEG-NHS Ester to room temperature before opening.
-
Prepare a fresh solution of the NHS-ester in a dry, water-miscible organic solvent like DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the m-PEG-NHS Ester solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching and Purification:
-
Stop the reaction by adding the quenching buffer.
-
Purify the PEGylated protein using SEC or dialysis to remove unreacted PEG and byproducts.
-
Protocol 3: Thiol-Reactive PEGylation using m-PEG-Maleimide
This protocol is for the site-specific PEGylation of a protein containing a free cysteine residue.
Materials:
-
Protein with a free cysteine residue
-
m-PEG-Maleimide
-
Reaction Buffer: PBS, pH 6.5-7.5 (thiol-free)
-
Reducing agent (e.g., TCEP), if disulfide bonds need to be reduced.
-
Purification System: SEC or Dialysis
Workflow for Thiol-Reactive PEGylation using m-PEG-Maleimide
Caption: Workflow for maleimide-mediated protein PEGylation.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer. If necessary, treat the protein with a reducing agent to ensure the target cysteine is in its free thiol form. Remove the reducing agent before adding the maleimide reagent.
-
-
PEGylation Reaction:
-
Add a 10- to 20-fold molar excess of m-PEG-Maleimide to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the PEGylated protein using SEC or dialysis to remove unreacted PEG-maleimide.
-
Characterization of PEGylated Proteins
Following PEGylation, it is crucial to characterize the conjugate to determine the degree of PEGylation, identify the sites of modification, and assess the purity of the product. Common analytical techniques include:
-
Size-Exclusion Chromatography (SEC-HPLC): To separate PEGylated protein from unreacted protein and free PEG, and to detect aggregation.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate different PEGylated isoforms and positional isomers.
-
Ion-Exchange Chromatography (IEX-HPLC): To separate PEGylated species based on differences in charge.
-
Mass Spectrometry (MS): To determine the molecular weight of the conjugate and thus the degree of PEGylation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the degree of PEGylation.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound, m-PEG-NHS ester, and m-PEG-maleimide depends on a careful consideration of the target biomolecule and the desired properties of the final conjugate.
-
m-PEG-Hydrazide is the reagent of choice for the site-specific modification of glycoproteins, offering a way to PEGylate away from the protein's active sites. The pH-sensitive nature of the resulting hydrazone bond can also be exploited for controlled drug release applications.
-
m-PEG-NHS Ester is a versatile and highly reactive reagent suitable for proteins with abundant and non-essential primary amine groups. It forms a very stable amide bond, which is ideal for applications requiring long-term stability in vivo.
-
m-PEG-Maleimide provides a highly specific method for PEGylating proteins at cysteine residues. This approach is particularly powerful when combined with protein engineering to introduce a single, reactive cysteine at a desired location, leading to a homogeneous PEGylated product.
By understanding the unique chemistries and performance characteristics of these PEGylation reagents, researchers can make informed decisions to optimize their bioconjugation strategies and advance the development of novel therapeutics.
A Head-to-Head Comparison: m-PEG25-Hydrazide vs. Maleimide-PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that can significantly impact the stability, efficacy, and homogeneity of the final product. This guide provides an in-depth, data-driven comparison of two widely used polyethylene glycol (PEG) linkers: m-PEG25-Hydrazide and Maleimide-PEG.
This comparison will delve into their respective reaction mechanisms, stability profiles, and conjugation efficiencies, supported by experimental data and detailed protocols to aid in the selection of the optimal linker for specific research and therapeutic applications.
Executive Summary
| Feature | This compound | Maleimide-PEG |
| Target Functional Group | Aldehydes or ketones | Thiols (sulfhydryls) |
| Reaction Chemistry | Nucleophilic addition (Hydrazone bond formation) | Michael addition (Thioether bond formation) |
| Reaction pH | 5.0 - 7.0 | 6.5 - 7.5 |
| Reaction Kinetics | Slower (can be catalyzed) | Faster |
| Bond Stability | pH-sensitive (cleavable at acidic pH) | Stable thioether, but susceptible to retro-Michael reaction |
| Site-Specificity | High (e.g., targeting oxidized glycans on antibodies) | High (targeting cysteine residues) |
| Homogeneity of Conjugate | Generally high, leading to a more uniform Drug-to-Antibody Ratio (DAR)[1] | Can be heterogeneous with native disulfides; site-engineered proteins improve homogeneity[1] |
| Key Advantage | Tunable release in acidic environments (e.g., endosomes, lysosomes) | Fast and efficient conjugation under physiological conditions |
| Key Disadvantage | Slower reaction kinetics without a catalyst | Potential for in-vivo instability and payload exchange |
Reaction Mechanisms
The fundamental difference between these two linkers lies in their target functional groups and the nature of the covalent bond they form.
This compound: This linker utilizes hydrazone chemistry. The hydrazide group (-CONHNH₂) on the PEG linker reacts with a carbonyl group (aldehyde or ketone) on the target molecule to form a hydrazone bond (-C=N-NH-CO-).[1] This reaction is a nucleophilic addition-elimination. In the context of antibody conjugation, aldehyde groups can be generated by mild oxidation of the carbohydrate moieties in the Fc region of the antibody, allowing for site-specific modification.[1]
Maleimide-PEG: This linker reacts with free thiol (sulfhydryl) groups, which are present in cysteine residues of proteins and peptides. The reaction is a Michael addition, where the thiol group attacks the double bond of the maleimide ring, resulting in a stable thioether bond.[2] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.
Quantitative Performance Comparison
The performance of a linker is best assessed through quantitative data on its reaction kinetics and the stability of the resulting conjugate.
| Parameter | This compound | Maleimide-PEG |
| Second-Order Rate Constant | ~0.01 M⁻¹s⁻¹ (uncatalyzed at neutral pH) | 100 - 1000 M⁻¹s⁻¹ |
| Bond Stability at pH 7.4 (Physiological) | Generally stable, but can be susceptible to hydrolysis in plasma. | Thioether bond is stable, but the succinimide ring can undergo a retro-Michael reaction, leading to deconjugation. |
| Bond Stability at pH 4.5-5.0 (Lysosomal) | Labile, allowing for payload release. | Stable |
| Conjugation Efficiency | Can be very efficient, with some studies showing a ~10-fold increase in antibody coupling compared to other methods. | High affinity and fast kinetics lead to high efficiency. |
Stability Considerations
Hydrazone Bond Stability: The stability of the hydrazone bond is pH-dependent. It is relatively stable at a neutral pH but is susceptible to hydrolysis in acidic environments. This property can be advantageous for drug delivery systems designed to release their payload in the acidic environment of endosomes or lysosomes. However, some studies have shown that aroylhydrazones can undergo rapid degradation in plasma, a factor to consider for in vivo applications.
Maleimide-Thiol Adduct Stability: While the thioether bond itself is stable, the succinimide ring of the maleimide-thiol adduct is susceptible to a retro-Michael reaction. This can lead to the deconjugation of the payload in vivo, where it can then react with other thiols, such as albumin, leading to off-target toxicity. The stability of the adduct can be enhanced by hydrolysis of the succinimide ring to form a more stable ring-opened structure.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol involves the site-specific conjugation of a hydrazide-PEG linker to the carbohydrate moieties of an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Sodium periodate (NaIO₄)
-
Conjugation buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
Quenching solution (e.g., 15 mM Glycerol)
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an appropriate buffer.
-
Oxidation: Add freshly prepared sodium periodate to the antibody solution to a final concentration of 1-10 mM. Incubate in the dark at room temperature for 30 minutes. This step generates aldehyde groups on the antibody's glycans.
-
Quenching: Stop the oxidation reaction by adding a quenching solution.
-
Purification: Remove excess periodate and byproducts by buffer exchange into the conjugation buffer.
-
Conjugation: Add a 50- to 100-fold molar excess of this compound to the oxidized antibody solution. Incubate for 2-4 hours at room temperature.
-
Purification: Purify the conjugate to remove unreacted linker using size-exclusion chromatography.
-
Characterization: Analyze the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 2: Conjugation of Maleimide-PEG to a Protein
This protocol describes the conjugation of a maleimide-PEG linker to free cysteine residues on a protein.
Materials:
-
Thiol-containing protein
-
Maleimide-PEG linker
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5, free of thiols)
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer.
-
(Optional) Reduction: If the protein's cysteine residues are involved in disulfide bonds, they need to be reduced. Treat the protein with a reducing agent like TCEP.
-
Purification: If a reducing agent was used, it must be removed before adding the maleimide-PEG linker. This can be done by buffer exchange.
-
Conjugation: Add a 10- to 20-fold molar excess of the Maleimide-PEG linker to the protein solution. React for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove the unreacted linker via size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified conjugate for purity and aggregation.
Conclusion
The choice between this compound and Maleimide-PEG linkers is highly dependent on the specific application and the desired properties of the final bioconjugate.
This compound is an excellent choice for applications requiring:
-
Site-specific conjugation to glycoproteins, such as antibodies, leading to a more homogeneous product.
-
A cleavable linker for controlled drug release in acidic environments.
Maleimide-PEG is well-suited for:
-
Rapid and efficient conjugation to proteins and peptides with available cysteine residues.
-
Applications where a stable, non-cleavable linkage is desired, although the potential for retro-Michael reaction should be considered and addressed.
By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate linker to advance their bioconjugation and drug development programs.
References
The pH-Sensitive Advantage: A Comparative Guide to Hydrazone Linkage in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a conjugation chemistry is paramount to the efficacy and safety of bioconjugates. Among the diverse repertoire of available techniques, hydrazone linkage stands out for its unique pH-sensitive nature, offering a powerful tool for controlled payload release in targeted drug delivery systems. This guide provides an objective comparison of hydrazone linkage with other prevalent conjugation chemistries—amide, thiol-maleimide, and click chemistry—supported by experimental data to inform the selection of the most appropriate method for your research needs.
The primary advantage of the hydrazone bond lies in its susceptibility to acid-catalyzed hydrolysis. This characteristic allows for the design of bioconjugates that remain stable at the physiological pH of blood (approximately 7.4) but readily cleave in the acidic microenvironments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within target cells. This targeted release mechanism minimizes premature drug exposure in systemic circulation, thereby reducing off-target toxicity and enhancing the therapeutic index.
Comparative Analysis of Conjugation Chemistries
The choice of conjugation chemistry significantly impacts the stability, reaction efficiency, and overall performance of a bioconjugate. The following tables provide a quantitative comparison of key parameters for hydrazone, amide, thiol-maleimide, and click chemistry linkages.
Table 1: Comparative Stability of Bioconjugation Linkages
| Linkage Type | Stability at Physiological pH (~7.4) | Stability at Acidic pH (~4.5-5.5) | Key Features |
| Hydrazone | Moderately stable; half-life can be tuned by substituents (e.g., acylhydrazones are more stable than alkylhydrazones). A phenylketone-derived hydrazone linker showed a half-life of approximately 2 days in plasma[1]. | Labile; designed to cleave. Half-life can be as short as 4.4 hours at pH 5[2]. | pH-sensitive cleavage, reversible reaction. |
| Amide | Highly stable; resistant to hydrolysis under physiological conditions. The half-life of an amide bond at pH 7 is estimated to be around 267 years[3]. | Highly stable; generally resistant to cleavage under mildly acidic conditions. | Robust and stable bond, but not suitable for payload release strategies that rely on linker cleavage. |
| Thiol-Maleimide (Succinimide Thioether) | Susceptible to retro-Michael addition and thiol exchange in the presence of endogenous thiols like glutathione, leading to premature drug release[4][5]. Ring-opening hydrolysis can improve stability. | Generally stable, but the succinimide ring can undergo hydrolysis. | Highly specific for cysteine residues, but stability in vivo can be a concern. |
| Triazole (from Click Chemistry) | Highly stable; resistant to hydrolysis, enzymatic degradation, and redox conditions. | Highly stable; resistant to a wide range of chemical conditions. | Bioorthogonal, high reaction efficiency, and forms a very stable linkage. |
Table 2: Comparison of Reaction Conditions and Efficiency
| Conjugation Chemistry | Target Functional Group | Typical pH | Temperature | Catalyst | Reaction Time | Typical Efficiency |
| Hydrazone Ligation | Aldehydes, Ketones | 4.5 - 7.0 | Room Temperature | Aniline (optional, to accelerate reaction) | 1 - 24 hours | High |
| Amide Bond Formation | Primary Amines | 7.0 - 9.0 | Room Temperature | Carbodiimides (e.g., EDC), activated esters (e.g., NHS esters) | 1 - 12 hours | High |
| Thiol-Maleimide Addition | Thiols (Sulfhydryls) | 6.5 - 7.5 | Room Temperature | None | 1 - 4 hours | Very High |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azides, Terminal Alkynes | 4.0 - 8.0 | Room Temperature | Copper(I) | < 1 hour | Very High |
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the Graphviz DOT language, illustrate the chemical structures, reaction mechanisms, and a decision-making workflow for selecting a conjugation strategy.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Alternatives for m-PEG25-Hydrazide in Bioconjugation
For researchers, scientists, and drug development professionals, the selective and efficient covalent attachment of polyethylene glycol (PEG) to biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. The hydrazide functional group, which reacts with aldehydes and ketones to form a hydrazone bond, is a well-established method for bioconjugation. However, the landscape of bioconjugation chemistries is continually evolving, offering a range of alternatives to traditional hydrazide-based PEGylation reagents like m-PEG25-Hydrazide. This guide provides an objective comparison of the performance of this compound with other leading alternatives, supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of the optimal strategy for your research needs.
Comparison of Key Bioconjugation Chemistries
The choice of a bioconjugation strategy is dictated by several factors, including the functional groups available on the biomolecule, the desired stability of the resulting linkage, reaction kinetics, and the overall biocompatibility of the reaction conditions. Here, we compare hydrazone ligation with three prominent alternatives: oxime ligation, strain-promoted azide-alkyne cycloaddition (SPAAC), and tetrazine ligation.
Data Presentation: Performance Metrics of Bioconjugation Chemistries
The following table summarizes key quantitative performance metrics for these reactions, providing a basis for direct comparison.
| Feature | Hydrazone Ligation | Oxime Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Tetrazine Ligation |
| Reactive Groups | Hydrazide + Aldehyde/Ketone | Aminooxy + Aldehyde/Ketone | Azide + Strained Alkyne (e.g., DBCO, TCO) | Tetrazine + Strained Alkene (e.g., TCO, Norbornene) |
| Second-Order Rate Constant (k) | 10¹ - 10³ M⁻¹s⁻¹ (aniline-catalyzed)[1][2] | 8.2 M⁻¹s⁻¹ (aniline-catalyzed)[1] | 1 - 2 M⁻¹s⁻¹ (DBCO)[3] | 1 - 10⁶ M⁻¹s⁻¹[4] |
| Optimal pH | 4.5 - 6.0 (can proceed at neutral pH with catalyst) | ~4.5 (can proceed at neutral pH with catalyst) | 4.0 - 8.5 | Physiological pH (~7.4) |
| Linkage Stability | Reversible, especially at acidic pH | More stable than hydrazone, particularly at acidic pH | Highly stable triazole ring | Stable |
| Biocompatibility | High; no metal catalyst required | High; no metal catalyst required | High; no metal catalyst required | High; no metal catalyst required |
| Key Advantages | Reversibility can be useful for drug delivery; good reaction rates with catalysis. | Higher stability than hydrazones. | Bioorthogonal and highly stable linkage. | Extremely fast reaction kinetics. |
| Key Disadvantages | Potential instability of the hydrazone bond. | Generally slower reaction rates than catalyzed hydrazone ligation. | Requires synthesis of strained alkynes. | Tetrazine can be unstable in some conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are generalized protocols for key alternative chemistries.
Protocol 1: Aniline-Catalyzed Hydrazone Ligation
This protocol describes the conjugation of an aldehyde-modified protein with a hydrazide-functionalized PEG.
Materials:
-
Aldehyde-modified protein in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0)
-
m-PEG-Hydrazide
-
Aniline stock solution (e.g., 200 mM in DMSO)
-
DMSO (for dissolving PEG reagent)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Dissolve the m-PEG-Hydrazide in a minimal amount of DMSO.
-
Add the dissolved m-PEG-Hydrazide to the protein solution to achieve the desired molar excess (e.g., 20-50 fold).
-
Add the aniline stock solution to the reaction mixture to a final concentration of 20 mM.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, LC-MS).
-
Once the reaction is complete, purify the PEGylated protein from excess reagents using size-exclusion chromatography or dialysis.
Protocol 2: Oxime Ligation
This protocol outlines the conjugation of a ketone-functionalized protein with an aminooxy-PEG derivative.
Materials:
-
Ketone-functionalized protein in a suitable buffer (e.g., 0.1 M acetate buffer, pH 4.5)
-
Aminooxy-PEG
-
Aniline or p-phenylenediamine catalyst (optional, but recommended)
-
DMSO (for dissolving PEG reagent)
-
Purification system
Procedure:
-
Dissolve the Aminooxy-PEG in a minimal amount of DMSO.
-
Add the dissolved Aminooxy-PEG to the protein solution at a desired molar excess.
-
If using a catalyst, add aniline or p-phenylenediamine to the reaction mixture (e.g., 10-100 mM).
-
Incubate the reaction at room temperature. Reaction times can vary from minutes to several hours depending on the reactants and catalyst concentration.
-
Monitor the conjugation efficiency by a suitable method.
-
Purify the conjugate to remove unreacted PEG and catalyst.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry conjugation of an azide-modified biomolecule with a DBCO-functionalized PEG.
Materials:
-
Azide-modified biomolecule in a biocompatible buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG
-
DMSO (for dissolving PEG reagent)
-
Purification system
Procedure:
-
Dissolve the DBCO-PEG in DMSO to prepare a stock solution (e.g., 10 mM).
-
Add the DBCO-PEG stock solution to the azide-modified biomolecule solution to the desired final concentration and molar excess. The final DMSO concentration should be kept low (e.g., <20%).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
The reaction progress can be monitored by observing the decrease in DBCO absorbance at ~310 nm.
-
Purify the PEGylated biomolecule using an appropriate method to remove excess DBCO-PEG.
Mandatory Visualizations
Experimental Workflow for Bioconjugation
Caption: A generalized experimental workflow for bioconjugation.
Signaling Pathway: PEGylated Interferon and the JAK-STAT Pathway
Caption: PEGylated interferon-α signaling through the JAK-STAT pathway.
Logical Relationship: Antibody-Drug Conjugate (ADC) Targeting EGFR Signaling
Caption: Mechanism of an ADC targeting the EGFR signaling pathway.
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating m-PEG25-Hydrazide Conjugate Activity
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to a biomolecule is a critical step in enhancing its therapeutic properties. This guide provides an objective comparison of m-PEG25-Hydrazide's performance with other alternatives, supported by experimental data, to assist in the validation of conjugate activity.
Performance Comparison of Conjugation Chemistries
The choice of linker chemistry is paramount as it influences not only the conjugation efficiency but also the stability and in vivo performance of the resulting bioconjugate. Below is a comparison of key performance metrics for hydrazone-based conjugation, such as that achieved with this compound, and other common chemistries.
Table 1: Comparison of Analytical Techniques for Conjugation Efficiency Determination
| Validation & Comparative | Principle | Primary Output |
| ¹H NMR Spectroscopy | Quantifies proton signals specific to the PEG linker and the target molecule. | Degree of conjugation (molar ratio). |
| Mass Spectrometry (ESI-MS or MALDI-TOF MS) | Measures the mass-to-charge ratio of the conjugate to confirm the mass shift resulting from conjugation. | Mass confirmation of the conjugate and assessment of purity. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the conjugate from reactants based on hydrophobicity. | Purity of the conjugate and quantification of reactants and products. |
| UV-Vis Spectroscopy | Measures the change in absorbance upon the formation of the hydrazone bond. | Confirmation of hydrazone bond formation. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size to remove excess PEG reagent. | Purification of the conjugate. |
Table 2: Stability of Hydrazone Linkers
The stability of the hydrazone bond is critically dependent on pH and the structure of the carbonyl precursor. This pH sensitivity can be advantageous for drug delivery systems designed to release payloads in acidic environments like tumors or endosomes.[1]
| Hydrazone Type | pH | Half-life (t₁/₂) | Reference |
| Aliphatic Aldehyde-derived | 7.4 | Reasonably stable | [2] |
| 5.5 | Highly unstable (< 2 minutes) | [2] | |
| Aromatic Aldehyde-derived | 7.4 | Highly stable (> 72 hours) | [2] |
| 5.5 | Highly stable (> 48 hours) | [2] |
Note: The stability data is based on studies of various hydrazone linkers and should be considered as a general guide. The precise stability of a conjugate involving this compound should be determined experimentally.
Alternatives to this compound
While this compound is a versatile reagent, several alternatives are available, offering different functionalities and characteristics.
Table 3: Comparison of Alternative PEG-Hydrazide Reagents
| Reagent | Reactive Groups | Key Features |
| m-PEGn-Hydrazide (variable n) | Hydrazide | Allows for optimization of linker length, which can impact solubility, stability, and pharmacokinetics. |
| Alkyne-PEG-Hydrazide | Hydrazide, Alkyne | Enables subsequent modification via "click chemistry". |
| Azido-PEG-Hydrazide | Hydrazide, Azide | Orthogonal reactive group for "click chemistry" applications. |
| Biotin-PEG-Hydrazide | Hydrazide, Biotin | Useful for affinity-based applications and purification. |
| Maleimide-PEG-Hydrazide | Hydrazide, Maleimide | Allows for conjugation to thiol groups on proteins. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of conjugate activity. Below are key experimental protocols.
Protocol 1: Generation of Aldehyde Groups on a Glycoprotein
This protocol describes the oxidation of carbohydrate moieties on a glycoprotein to generate aldehyde groups for conjugation with this compound.
Materials:
-
Glycoprotein in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Sodium periodate (NaIO₄) solution (20 mM, freshly prepared in buffer)
-
Glycerol
-
Desalting column or dialysis equipment
Procedure:
-
To the glycoprotein solution, add an equal volume of the sodium periodate solution.
-
Incubate the reaction for 20-30 minutes at 4°C in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at 4°C.
-
Remove excess periodate and glycerol by buffer exchange into 0.1 M sodium acetate, pH 5.5, using a desalting column or dialysis.
Protocol 2: Conjugation of this compound to an Aldehyde-Containing Protein
This protocol outlines the formation of a hydrazone bond between the this compound and the oxidized glycoprotein.
Materials:
-
Oxidized glycoprotein (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Aniline (optional catalyst)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM).
-
Add a 50-fold molar excess of the this compound stock solution to the oxidized glycoprotein solution.
-
(Optional) If using a catalyst, add aniline to a final concentration of 10 mM.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purify the conjugate by removing unreacted PEG reagent using size-exclusion chromatography or dialysis.
Protocol 3: In Vitro Plasma Stability Assay
This assay determines the stability of the hydrazone linker in a physiological environment.
Materials:
-
Purified conjugate
-
Plasma from a relevant species (e.g., human, mouse)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with a suitable internal standard)
-
Analytical system (e.g., LC-MS/MS)
Procedure:
-
Incubate the conjugate in plasma at 37°C.
-
At various time points, withdraw aliquots of the plasma-conjugate mixture.
-
Immediately quench the reaction by adding the quenching solution to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining.
-
Calculate the half-life of the conjugate in plasma.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz can provide clear visual representations of experimental processes and biological pathways.
Caption: Experimental workflow for this compound conjugation.
Caption: Hydrazone bond formation between an aldehyde and hydrazide.
Caption: Targeted drug delivery and payload release signaling pathway.
References
Assessing the In Vivo Stability of m-PEG25-Hydrazide Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of the linker is a critical parameter in the design of antibody-drug conjugates (ADCs) and other bioconjugates, directly impacting their therapeutic index. An ideal linker maintains its integrity in systemic circulation to minimize off-target toxicity and premature drug release, while enabling efficient cleavage and payload delivery at the target site. This guide provides a comparative analysis of the in vivo stability of hydrazone linkers, with a focus on PEGylated variants like the m-PEG25-Hydrazide linker, in relation to other common linker technologies. The information is supported by experimental data and detailed protocols to aid in the rational design and evaluation of bioconjugates.
Understanding Hydrazone Linker Stability
The this compound linker belongs to the class of hydrazone linkers, which are known for their pH-sensitive nature. The linkage is formed between a hydrazide and an aldehyde or ketone. A key feature of hydrazone linkers is their susceptibility to acid-catalyzed hydrolysis.[1] This characteristic is exploited in drug delivery to design conjugates that are stable at the physiological pH of blood (approximately 7.4) but are cleaved in the acidic microenvironment of tumors or within intracellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1]
The stability of a hydrazone bond is influenced by the electronic properties of the substituents on both the carbonyl and hydrazine precursors. Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization.[1] The inclusion of a polyethylene glycol (PEG) chain, such as the m-PEG25 moiety, is primarily intended to enhance the solubility and in vivo circulation half-life of the entire conjugate.
Comparative In Vivo Stability of Linkers
| Linker Type | Cleavage Mechanism | In Vivo Half-life (t½) in Plasma | Key Advantages | Key Disadvantages |
| Hydrazone (general) | Acid-catalyzed hydrolysis | Variable (e.g., ~2 days for some phenylketone-derived hydrazones)[2] | pH-sensitive release in acidic environments (tumors, endosomes) | Potential for premature release in circulation, especially with aliphatic aldehydes. Stability can be lower in plasma than in buffer.[1] |
| PEGylated Hydrazone | Acid-catalyzed hydrolysis | Expected to be similar to or slightly longer than non-PEGylated counterparts due to steric hindrance and improved pharmacokinetics. | Combines pH-sensitive release with improved solubility and circulation time. | Lack of extensive public data on specific in vivo stability. |
| Valine-Citrulline (VC) Dipeptide | Protease-mediated (e.g., Cathepsin B) | ~144 hours (6.0 days) in mice and ~230 hours (9.6 days) in cynomolgus monkeys for a cAC10-MMAE conjugate. | High plasma stability; specific cleavage by tumor-associated proteases. | Efficacy is dependent on the expression levels of specific proteases in the tumor. |
| Maleimide (Thioether) | Non-cleavable (generally) | Half-life of the ADC is primarily determined by the antibody's pharmacokinetics (e.g., t½ of 10.4 days for Trastuzumab-DM1 in mice). | High plasma stability. | Payload is released upon lysosomal degradation of the antibody, which can be a slower process. |
| Disulfide | Reduction-sensitive | Can be variable; direct attachment to engineered cysteines can result in >50% of the drug remaining attached after seven days in vivo. | Cleavage in the reducing environment of the cytoplasm. | Potential for premature cleavage in the bloodstream due to reaction with circulating thiols. |
| Silyl Ether | Acid-catalyzed hydrolysis | > 7 days in human plasma for a silyl ether-MMAE conjugate. | High stability in plasma with acid-sensitive release. | Newer technology with less extensive clinical validation compared to others. |
Note: The presented half-life values are derived from different studies with varying constructs and experimental conditions and should be interpreted with caution.
Experimental Protocols for Assessing In Vivo Linker Stability
Accurate assessment of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: ELISA-Based Quantification of Intact ADC
This method measures the concentration of the antibody-conjugated drug over time in plasma samples.
Objective: To quantify the amount of intact ADC in circulation over time.
Methodology:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats).
-
Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and wash to remove unbound antigen.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate and wash.
-
Substrate Addition: Add a chromogenic substrate and stop the reaction after a suitable incubation period.
-
Data Analysis: Measure the absorbance and calculate the concentration of intact ADC based on a standard curve. Plot the concentration over time to determine the pharmacokinetic profile and half-life.
Protocol 2: LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.
Objective: To measure the concentration of free payload in plasma over time.
Methodology:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the small-molecule free payload.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Separate the free payload from other plasma components using liquid chromatography.
-
Detect and quantify the payload using tandem mass spectrometry.
-
-
Data Analysis: Calculate the concentration of the free payload based on a standard curve. An increase in free payload concentration over time indicates linker cleavage.
Visualizing Experimental Workflows and Linker Cleavage
Diagrams generated using Graphviz can help visualize the experimental workflow for assessing in vivo stability and the comparative cleavage mechanisms of different linkers.
Caption: Experimental workflow for in vivo stability assessment of ADCs.
Caption: Comparative overview of in vivo linker cleavage mechanisms.
Conclusion
The in vivo stability of a linker is a critical attribute that must be carefully optimized during the development of bioconjugates. While specific data for the this compound linker is limited, the broader understanding of hydrazone chemistry suggests it offers the advantage of pH-dependent drug release. The inclusion of a PEG chain is expected to confer favorable pharmacokinetic properties. For a comprehensive assessment, it is imperative to conduct rigorous in vivo stability studies using established methods like ELISA and LC-MS/MS. By comparing the performance of a novel linker to well-characterized linkers, researchers can make informed decisions to develop safer and more effective targeted therapies.
References
A Comparative Analysis of PEG and Non-PEG Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetics, efficacy, and toxicity. The choice between a polyethylene glycol (PEG) linker and a non-PEG linker is a pivotal decision in the development of novel ADCs. This guide provides an objective comparison of these two classes of linkers, supported by experimental data, to facilitate informed decisions in ADC design.
Executive Summary
PEG linkers are prized for their ability to enhance the hydrophilicity of ADCs, which is particularly beneficial when working with hydrophobic payloads. This increased solubility can mitigate aggregation, improve pharmacokinetics, and potentially reduce immunogenicity.[1][2][3] Non-PEG linkers, on the other hand, encompass a diverse range of chemical structures, including popular options like cleavable dipeptides (e.g., Val-Cit) and stable maleimide-based linkers (e.g., SMCC), offering different mechanisms for drug release and stability profiles. The selection of the optimal linker is contingent upon the specific characteristics of the antibody, the payload, and the desired therapeutic outcome.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various studies to provide a comparative analysis of PEG and non-PEG linkers.
Table 1: In Vitro Cytotoxicity
| Linker Type | ADC Construct | Cell Line | IC50 (nM) | Reference |
| Non-PEG | ZHER2-SMCC-MMAE | NCI-N87 | 0.9 | [4] |
| PEG | ZHER2-PEG4K-MMAE | NCI-N87 | 4.1 | [4] |
| PEG | ZHER2-PEG10K-MMAE | NCI-N87 | 20.2 | |
| Non-PEG | Trastuzumab-SMCC-DM1 | SK-BR-3 | ~10 | |
| PEG | Trastuzumab-SM(PEG)2-DM1 | SK-BR-3 | ~1 |
Note: Lower IC50 values indicate higher potency. Data is compiled from different studies and direct comparison should be made with caution.
Table 2: Pharmacokinetics
| Linker Type | ADC Construct | Animal Model | Half-life (t1/2) | Key Findings | Reference |
| Non-PEG | ZHER2-SMCC-MMAE | Mice | 19.6 min | Rapid clearance. | |
| PEG | ZHER2-PEG4K-MMAE | Mice | 49.0 min (2.5-fold increase) | PEGylation significantly extends half-life. | |
| PEG | ZHER2-PEG10K-MMAE | Mice | 219.5 min (11.2-fold increase) | Longer PEG chain further increases half-life. |
Table 3: Stability and Aggregation
| Linker Type | ADC Construct | Key Findings | Reference |
| Non-PEG | Trastuzumab-SMCC-DM1 | Showed some aggregation. | |
| PEG | Trastuzumab-SM(PEG)2-DM1 | No aggregated form observed. Higher drug-to-antibody ratio achieved. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different ADC linker technologies.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Add the diluted ADCs to the respective wells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the IC50 value.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile (e.g., half-life, clearance) of an ADC in an animal model.
Materials:
-
Rodent model (e.g., mice or rats)
-
ADC solution in a sterile vehicle
-
Blood collection supplies (e.g., capillaries, anticoagulant-coated tubes)
-
Analytical method for ADC quantification (e.g., ELISA or LC-MS/MS)
Procedure:
-
Dosing: Administer a single intravenous dose of the ADC to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification: Measure the concentration of the total antibody and/or the intact ADC in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration-time curve and calculate pharmacokinetic parameters using appropriate software.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of an ADC in a tumor-bearing animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC, vehicle control, and isotype control antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups and administer the ADC, vehicle, or control antibody.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size or after a set duration.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Visualizations
The following diagrams illustrate key concepts and workflows in ADC development and evaluation.
Mechanism of action for an antibody-drug conjugate.
Workflow for evaluating ADC linker performance.
Conclusion
The decision between a PEG and a non-PEG linker is a critical step in ADC design, with significant implications for the therapeutic's performance. PEG linkers offer a powerful tool to enhance the physicochemical properties of ADCs, often leading to improved pharmacokinetics and reduced aggregation, which can be particularly advantageous for hydrophobic payloads. However, as some studies suggest, PEGylation can sometimes reduce the in vitro potency of an ADC.
Non-PEG linkers provide a diverse array of options with well-established release mechanisms and stability profiles. The optimal choice is not universal but rather depends on a careful, case-by-case evaluation of the antibody, payload, and the specific therapeutic context. The experimental protocols and comparative data presented in this guide are intended to provide a framework for the rational design and selection of the most appropriate linker to maximize the therapeutic potential of next-generation ADCs.
References
Evaluating the Immunogenicity of PEGylated Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and evaluating the immunogenicity of PEGylated proteins is a critical aspect of preclinical and clinical development. Polyethylene glycol (PEG) is widely used to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, primarily by increasing their hydrodynamic size and shielding them from proteolytic degradation and the immune system.[1][2][3][4][5] However, PEG itself can be immunogenic, leading to the production of anti-PEG antibodies (APAs). These antibodies can have significant clinical implications, including accelerated clearance of the drug, reduced efficacy, and hypersensitivity reactions. This guide provides a comparative overview of methods to evaluate the immunogenicity of PEGylated proteins, supported by experimental data and detailed protocols.
Factors Influencing the Immunogenicity of PEGylated Proteins
The immunogenicity of a PEGylated protein is a multifactorial issue influenced by characteristics of the PEG polymer, the protein itself, and patient-related factors. Understanding these factors is crucial for designing less immunogenic biologics and for developing a robust immunogenicity testing strategy.
Table 1: Factors Affecting the Immunogenicity of PEGylated Proteins
| Factor | Influence on Immunogenicity | Key Considerations |
| PEG Molecular Weight | Higher molecular weight PEGs (e.g., >20 kDa) are generally more immunogenic. | While larger PEGs can improve pharmacokinetic profiles, they may also increase the risk of an anti-PEG response. |
| PEG Structure | Branched PEGs may offer better shielding of protein epitopes compared to linear PEGs, potentially reducing protein immunogenicity. However, the complexity of branched structures might also elicit an immune response. | The geometry of the PEG molecule can impact how it is recognized by the immune system. |
| PEGylation Site | Site-specific PEGylation is generally less immunogenic than random PEGylation, which can expose new epitopes. | Controlled conjugation chemistry is key to minimizing structural changes that could trigger an immune response. |
| Protein Origin | Proteins of non-human origin are more likely to be immunogenic. | Even minor differences between a recombinant human protein and its endogenous counterpart can lead to an immune response. |
| Protein Aggregation | Aggregates of PEGylated proteins can be more immunogenic than the monomeric form. | Formulation and manufacturing processes should be optimized to minimize aggregation. |
| Route of Administration | Subcutaneous administration may be more immunogenic than intravenous administration due to the involvement of dendritic cells in the skin. | The intended clinical use and administration route should be considered in the immunogenicity risk assessment. |
| Dosing Regimen | Higher doses and more frequent administration can increase the likelihood of an immune response. | The dosing schedule can be optimized to balance efficacy and immunogenicity. |
| Patient Factors | Pre-existing anti-PEG antibodies, genetic predisposition (e.g., HLA type), and underlying disease can all influence the immunogenic response. | Patient screening for pre-existing antibodies may be warranted in some cases. |
Experimental Assays for Immunogenicity Evaluation
A tiered approach is typically used for immunogenicity testing, starting with screening assays to detect all anti-drug antibodies (ADAs), followed by confirmatory assays, and finally, characterization assays to determine the properties of the ADAs, such as their neutralizing potential.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
ELISA is the most common method for detecting and quantifying anti-PEG antibodies in patient samples. The assay can be designed in a variety of formats, with the bridging ELISA being a common choice for ADA detection.
Table 2: Comparison of ELISA Formats for Anti-PEG Antibody Detection
| ELISA Format | Principle | Advantages | Disadvantages |
| Direct ELISA | PEG-coated plate captures anti-PEG antibodies from the sample, which are then detected by a secondary antibody. | Simple and quick to perform. | May have lower sensitivity and be more prone to background noise. |
| Bridging ELISA | Anti-PEG antibodies in the sample form a bridge between a biotinylated PEGylated drug and a labeled PEGylated drug, generating a detectable signal. | High specificity and sensitivity for detecting antibodies that can bind to the drug. | Can be more complex to develop and optimize. |
| Competitive ELISA | Anti-PEG antibodies in the sample compete with a labeled anti-PEG antibody for binding to a PEG-coated plate. | Useful for quantifying the total amount of anti-PEG antibodies. | May not be as sensitive as other formats. |
Experimental Protocol: Direct ELISA for Anti-PEG IgM and IgG
This protocol is adapted from a method optimized for the specific detection of anti-PEG IgG and IgM in human serum.
Materials:
-
High-binding 96-well microplates
-
monoamine methoxy-PEG5000 (for coating)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer: 1% (w/v) non-fat dry milk in PBS
-
Sample dilution buffer: 1% (w/v) milk in PBS
-
Wash buffer: PBS with 0.05% Tween-20 (PBST)
-
HRP-conjugated anti-human IgG and IgM antibodies
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Patient serum or plasma samples
Procedure:
-
Coating: Coat the wells of a high-binding 96-well plate with 100 µL of 0.02 mg/mL NH₂-mPEG₅₀₀₀ in PBS. Incubate overnight at room temperature.
-
Washing: Wash the plate three times with 300 µL of wash buffer per well.
-
Blocking: Block the wells with 300 µL of blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Dilute patient samples in sample dilution buffer (e.g., 1:50). Add 100 µL of diluted samples to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG or IgM (diluted in sample dilution buffer according to the manufacturer's instructions) to the appropriate wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the binding kinetics (association and dissociation rates) and affinity of anti-PEG antibodies to the PEGylated drug.
Experimental Protocol: SPR for Anti-PEG Antibody Kinetics
This protocol provides a general framework for an SPR experiment. Specific parameters will need to be optimized for the particular instrument and reagents used.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
PEGylated protein (ligand)
-
Anti-PEG antibodies (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a mixture of EDC and NHS.
-
Inject the PEGylated protein diluted in immobilization buffer to achieve the desired immobilization level.
-
Deactivate the remaining active groups with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the anti-PEG antibody over the sensor surface at a constant flow rate.
-
Monitor the association phase in real-time.
-
-
Dissociation:
-
Flow running buffer over the sensor surface to monitor the dissociation of the antibody from the PEGylated protein.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound antibody and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cell-Based Assays for Neutralizing Antibody Detection
Cell-based assays are essential for determining if anti-PEG antibodies have a neutralizing capacity, meaning they inhibit the biological activity of the PEGylated protein. The design of the assay is dependent on the mechanism of action of the drug.
Experimental Protocol: General Cell-Based Neutralizing Antibody Assay
This protocol outlines the general steps for a cell-based neutralizing antibody assay. The specific cell line, reagents, and endpoint will vary depending on the drug being tested.
Materials:
-
A cell line that responds to the PEGylated protein
-
Cell culture medium and supplements
-
PEGylated protein
-
Patient serum or plasma samples containing potential neutralizing antibodies
-
A reagent to measure the biological response (e.g., a dye for cell proliferation, a substrate for an enzymatic reaction)
Procedure:
-
Cell Seeding: Seed the responsive cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Sample Preparation: Dilute patient samples and a positive control (a known neutralizing antibody) in cell culture medium.
-
Pre-incubation: Pre-incubate the diluted samples with a fixed concentration of the PEGylated protein for 1-2 hours at 37°C to allow any neutralizing antibodies to bind to the drug.
-
Cell Treatment: Add the sample-drug mixture to the cells.
-
Incubation: Incubate the cells for a period sufficient to elicit a biological response (e.g., 24-72 hours).
-
Endpoint Measurement: Measure the biological response using a validated method. For example, if the drug promotes cell proliferation, a viability dye can be used.
-
Data Analysis: Compare the response of cells treated with the drug in the presence of patient samples to the response of cells treated with the drug alone. A reduction in the biological response indicates the presence of neutralizing antibodies.
Visualizing Immunogenicity Pathways and Workflows
Signaling Pathway of B-cell Activation by a PEGylated Protein
The binding of a PEGylated protein to a B-cell receptor (BCR) can initiate a signaling cascade leading to B-cell activation, proliferation, and differentiation into antibody-producing plasma cells. This diagram illustrates a simplified overview of this T-cell dependent activation pathway.
Caption: B-cell activation by a PEGylated protein.
Experimental Workflow for Immunogenicity Assessment
A systematic workflow is crucial for the comprehensive evaluation of the immunogenicity of a PEGylated therapeutic.
Caption: Tiered workflow for immunogenicity assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PEGylated Proteins: How Much Does Molecular Weight Matter? | springermedizin.de [springermedizin.de]
- 3. youtube.com [youtube.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Confirming m-PEG25-Hydrazide Conjugation: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the successful conjugation of m-PEG25-Hydrazide to a target molecule is a critical step that requires rigorous analytical confirmation. This guide provides a comparative overview of key spectroscopic techniques and alternative methods for verifying this conjugation, complete with experimental protocols and data interpretation guidelines.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles. This compound is a specific PEGylation reagent with a methoxy-capped polyethylene glycol chain of 25 repeating units and a reactive hydrazide group at the other end. This hydrazide moiety readily reacts with aldehyde or ketone groups on a target molecule to form a stable hydrazone linkage.
This guide will delve into the primary spectroscopic methods used to confirm this conjugation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Additionally, it will cover complementary and alternative techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Size-Exclusion Chromatography (SEC).
Spectroscopic Analysis: A Head-to-Head Comparison
Spectroscopic methods provide detailed molecular-level information, making them indispensable for confirming the formation of the covalent bond between this compound and the target molecule.
| Analytical Technique | Principle | Primary Output | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the chemical environment of protons. Conjugation alters the chemical shifts of protons near the reaction site and changes the ratio of PEG protons to molecule-specific protons. | - Confirmation of hydrazone bond formation. - Quantitative determination of the degree of PEGylation. | - Provides detailed structural information. - Non-destructive. - Can be quantitative. | - Lower sensitivity compared to MS. - Can be challenging for large, complex molecules due to signal overlap. |
| Mass Spectrometry (e.g., MALDI-TOF) | Measures the mass-to-charge ratio of molecules. Successful conjugation results in a predictable increase in the molecular weight of the target molecule. | - Confirmation of mass increase corresponding to the addition of the this compound chain. - Assessment of conjugation efficiency and product purity. | - High sensitivity and accuracy. - Provides molecular weight of the conjugate. | - Can be destructive. - May not be suitable for heterogeneous samples. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. The formation of the C=N bond in the hydrazone linkage results in a characteristic peak, while the C=O peak of the aldehyde/ketone reactant disappears. | - Qualitative confirmation of hydrazone bond formation. | - Relatively simple and fast. - Provides information about specific functional groups. | - Generally not quantitative. - Can be difficult to interpret in complex mixtures. |
Experimental Protocols
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the formation of the hydrazone bond and quantify the degree of PEGylation.
Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identify the characteristic signals of the this compound:
-
A sharp singlet around 3.3 ppm corresponding to the methoxy (CH₃O-) protons.
-
A large, broad signal around 3.6 ppm corresponding to the ethylene glycol repeating units (-CH₂CH₂O-).
-
-
Identify a well-resolved signal unique to the target molecule that is not obscured by the PEG signals.
-
Upon successful conjugation to an aldehyde, look for the appearance of a new signal in the 7.5-8.5 ppm region, characteristic of the hydrazone CH =N proton. The aldehyde proton signal (around 9.5-10.5 ppm) should disappear.
-
To calculate the degree of conjugation:
-
Integrate the area of the PEG backbone signal (~3.6 ppm) and the area of a specific, well-resolved signal from the target molecule.
-
The number of protons in the PEG backbone is approximately 100 (25 units * 4 protons/unit).
-
The degree of conjugation can be calculated using the formula: (Integral of target molecule signal / Number of protons for that signal) / (Integral of PEG signal / 100)
-
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Objective: To confirm the mass increase of the target molecule upon conjugation with this compound.
Protocol:
-
Sample Preparation:
-
Prepare a matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid).
-
Mix the purified conjugate solution with the matrix solution in a 1:1 ratio.
-
-
Target Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected conjugate. Use a linear mode for higher molecular weight molecules.
-
Data Analysis:
-
Acquire a mass spectrum of the unconjugated target molecule as a control.
-
Compare the mass spectrum of the conjugate to the control.
-
A successful conjugation will show a mass increase corresponding to the molecular weight of this compound (approximately 1175.4 Da). The resulting spectrum may show a distribution of peaks corresponding to different numbers of PEG chains attached if multiple reaction sites are available.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively confirm the formation of the hydrazone bond.
Protocol:
-
Sample Preparation: Prepare a sample of the purified conjugate, typically as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Acquire the FTIR spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis:
-
Look for the appearance of a characteristic C=N stretching vibration peak for the hydrazone bond, typically in the range of 1620-1650 cm⁻¹.
-
Confirm the disappearance of the C=O stretching peak from the aldehyde or ketone group of the starting material, which is usually found around 1700-1740 cm⁻¹.
-
Alternative and Complementary Analytical Methods
While spectroscopic methods provide direct evidence of conjugation, other techniques can offer valuable complementary information regarding the purity and physical characteristics of the conjugate.
| Analytical Technique | Principle | Primary Output |
| SDS-PAGE | Separates molecules based on their molecular weight. PEGylation increases the apparent molecular weight of a protein, causing a shift in its migration on the gel. | - Visualization of a higher molecular weight band for the PEGylated product compared to the unconjugated molecule. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. PEGylated molecules have a larger hydrodynamic radius and therefore elute earlier from the column than their unconjugated counterparts. | - Chromatogram showing a peak for the conjugate with a shorter retention time than the unconjugated molecule. Can be used to assess purity. |
Detailed Protocol for SDS-PAGE
-
Sample Preparation: Mix the protein sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a similar protein stain to visualize the protein bands. A band shift to a higher apparent molecular weight for the conjugated sample compared to the unconjugated control indicates successful PEGylation.
Detailed Protocol for Size-Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate the SEC column with an appropriate mobile phase (e.g., phosphate-buffered saline).
-
Sample Injection: Inject a known concentration of the purified conjugate onto the column.
-
Data Acquisition: Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
Data Analysis: The chromatogram will show peaks corresponding to the conjugate, any remaining unconjugated molecule, and free PEG. The PEGylated product will elute earlier than the unconjugated molecule.
Visualizing the Process
To better understand the chemical and analytical workflows, the following diagrams are provided.
Caption: Chemical reaction of this compound conjugation.
Caption: Workflow for spectroscopic analysis of conjugation.
The Pivotal Role of PEG Linkers in PROTAC Design: A Comparative Guide to Bromodomain 4 Degraders
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. Among the diverse linker strategies, polyethylene glycol (PEG) linkers have garnered significant attention due to their ability to enhance solubility, permeability, and modulate the ternary complex formation essential for potent protein degradation.
This guide provides a comparative analysis of successful PROTACs utilizing PEG linkers, with a focus on a case study of Bromodomain-containing protein 4 (BRD4) degraders. We will delve into the quantitative impact of PEG linker length on degradation efficiency, provide detailed experimental protocols for assessing PROTAC performance, and visualize the underlying molecular pathways.
The Influence of PEG Linker Length on BRD4 Degradation
The length of the PEG linker is a critical parameter that dictates the efficacy of a PROTAC. A study by Wurz et al. systematically investigated the impact of PEG linker length on the degradation of BRD4, a key epigenetic reader implicated in cancer. The study synthesized a series of PROTACs with PEG linkers of varying lengths (n=0 to 4 PEG units) that recruit either the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase.
The degradation potency (DC50) of these PROTACs was evaluated in H661 cancer cells. The results highlight a clear structure-activity relationship, where linker length significantly influences the degradation efficiency.
| Linker Composition | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (µM) | Dmax (%) |
| 0 PEG units | CRBN | BRD4 | H661 | < 0.5 | > 90 |
| 1-2 PEG units | CRBN | BRD4 | H661 | > 5 | Not Reported |
| 4-5 PEG units | CRBN | BRD4 | H661 | < 0.5 | > 90 |
| 0 PEG units | VHL | BRD4 | H661 | ~1 | > 90 |
| 1 PEG unit | VHL | BRD4 | H661 | ~2 | > 90 |
| 2 PEG units | VHL | BRD4 | H661 | ~5 | > 90 |
| 4 PEG units | VHL | BRD4 | H661 | > 10 | Not Reported |
Table 1: Comparative degradation efficiency of BRD4-targeting PROTACs with varying PEG linker lengths. Data is based on the findings of Wurz et al.[1] Dmax values are estimated based on typical PROTAC performance where potent degradation is observed.
Intriguingly, for the CRBN-recruiting PROTACs, both short (0 PEG units) and longer linkers (4-5 PEG units) resulted in potent BRD4 degradation, while intermediate lengths (1-2 PEG units) were significantly less effective.[1] In contrast, for the VHL-recruiting series, the degradation potency generally decreased as the linker length increased.[1] This underscores the necessity of empirical linker length optimization for each specific target and E3 ligase pair.
Visualizing the Molecular Mechanism and Experimental Workflow
To understand the biological context and the experimental approach to evaluating these PROTACs, the following diagrams illustrate the BRD4 signaling pathway and a typical workflow for assessing PROTAC-mediated protein degradation.
The diagram above illustrates the catalytic cycle of a BRD4-targeting PROTAC. The PROTAC molecule facilitates the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase. This proximity leads to the poly-ubiquitination of BRD4, marking it for recognition and subsequent degradation by the 26S proteasome.
This workflow outlines the key steps involved in quantifying PROTAC-induced protein degradation using Western blotting. This widely used technique allows for the determination of DC50 and Dmax values by measuring the reduction in the target protein levels across a range of PROTAC concentrations.
The Downstream Consequences of BRD4 Degradation
BRD4 plays a critical role in regulating the transcription of key oncogenes, most notably c-MYC. By degrading BRD4, PROTACs can effectively suppress the expression of these cancer-driving genes.
The diagram above depicts how BRD4 binds to acetylated histones at the promoter region of the c-MYC gene, leading to the recruitment of RNA Polymerase II and subsequent transcription of c-MYC mRNA. This ultimately results in the production of the c-MYC oncoprotein, which drives cell proliferation and survival. A BRD4-targeting PROTAC induces the degradation of BRD4, thereby inhibiting this entire process and suppressing cancer cell growth.
Detailed Experimental Protocols
Accurate and reproducible experimental data are crucial for the development of effective PROTACs. The following is a detailed protocol for a Western blot assay to determine the DC50 and Dmax of a BRD4-targeting PROTAC.
Objective: To quantify the dose-dependent degradation of BRD4 protein in cancer cells following treatment with a PROTAC.
Materials:
-
H661 (or other suitable cancer cell line)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-BRD4
-
Primary antibody: Mouse anti-β-actin (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed H661 cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Treat the cells with the different concentrations of the PROTAC and the vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After the treatment period, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Repeat the antibody incubation and washing steps for the loading control (β-actin) using the appropriate primary and secondary antibodies.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for BRD4 and the loading control for each sample using densitometry software.
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity for each concentration.
-
Calculate the percentage of BRD4 degradation for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The strategic use of PEG linkers is a cornerstone of modern PROTAC design, offering a powerful means to optimize the physicochemical and pharmacological properties of these novel therapeutic agents. The case study of BRD4 degraders clearly demonstrates that the length of the PEG linker is a critical determinant of degradation efficiency, and that a systematic, data-driven approach to linker optimization is essential for success. By combining quantitative in vitro assays with a thorough understanding of the underlying biological pathways, researchers can rationally design and develop the next generation of highly potent and selective protein degraders.
References
Safety Operating Guide
Navigating the Safe Disposal of m-PEG25-Hydrazide: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended PPE:
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[1]
-
Skin Protection: Use chemical-resistant gloves and a lab coat.[1][2] Protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1]
General Handling Advice:
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the designated work area.
-
Thoroughly wash your hands after handling the substance.
-
Be aware that some hydrazide compounds have the potential to form explosive peroxides.
Step-by-Step Disposal Protocol
The disposal of m-PEG25-Hydrazide must be handled as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.
Step 1: Waste Segregation and Collection
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Organic Waste: If this compound is dissolved in an organic solvent, it should be collected in a separate, appropriately labeled hazardous waste container for non-halogenated or halogenated organic waste, depending on the solvent used.
-
Solid Waste: Dispose of contaminated items such as gloves, pipette tips, and absorbent materials as solid hazardous waste. These items should be placed in a sealed and clearly labeled bag or container.
-
Empty Vials: The original this compound vial should be triple-rinsed. The first rinse should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal with copious amounts of water, but this is strictly dependent on your local and institutional guidelines.
Step 2: Labeling and Storage
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration.
-
Keep waste containers securely closed and store them in a designated satellite accumulation area within the laboratory.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste provide a framework for safe management.
| Parameter | Guideline | Source |
| P-listed Chemicals | For acutely toxic wastes (P-listed), accumulation is limited to 1 quart. Once this limit is reached, it must be removed within 3 calendar days. | University of Pennsylvania EHRS |
| General Hazardous Waste | Accumulation of up to 55 gallons is permissible in a satellite accumulation area for up to 12 months. | University of Pennsylvania EHRS |
Note: It is crucial to consult your institution's specific guidelines, as these may vary.
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for handling hazardous chemical waste in a laboratory setting. These steps are derived from safety data sheets and chemical waste management guidelines for analogous compounds.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
